molecular formula C11H14ClNO B12801267 4-Chloroethcathinone CAS No. 14919-85-8

4-Chloroethcathinone

Número de catálogo: B12801267
Número CAS: 14919-85-8
Peso molecular: 211.69 g/mol
Clave InChI: RNBCGEIZCHBTGL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloroethcathinone hydrochloride is an analytical reference standard categorized as a synthetic cathinone and a new psychoactive substance (NPS) . This product is intended solely for forensic and research applications, such as the development of analytical methods for substance identification, and is strictly marked For Research Use Only; it is not for diagnostic or human use. As a central nervous system stimulant, this compound is a subject of research due to its effects on neurotransmitter systems, primarily involving the release and reuptake of dopamine, norepinephrine, and serotonin . Recent in vivo pharmacokinetic studies indicate that 4-CEC is rapidly absorbed and eliminated, with a short elimination half-life. Furthermore, metabolomics research has revealed that the compound distributes to various tissues, with the highest concentrations found in the brain, lung, kidney, and liver, and can interfere with amino acid and lipid metabolism, suggesting it may cause energy metabolism disorders . This product is provided as a neat solid with a high purity level (≥98%) and is characterized by its CAS number (22198-75-0) and molecular formula (C11H14ClNO • HCl) . It is available for purchase exclusively by licensed controlled substance laboratories and qualified academic research institutions.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

14919-85-8

Fórmula molecular

C11H14ClNO

Peso molecular

211.69 g/mol

Nombre IUPAC

1-(4-chlorophenyl)-2-(ethylamino)propan-1-one

InChI

InChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3

Clave InChI

RNBCGEIZCHBTGL-UHFFFAOYSA-N

SMILES canónico

CCNC(C)C(=O)C1=CC=C(C=C1)Cl

Origen del producto

United States

Foundational & Exploratory

Spectroscopic Analysis of 4-Chloroethcathinone (4-CEC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroethcathinone (4-CEC) is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). As a compound of interest in forensic science, toxicology, and drug development, a thorough understanding of its chemical structure and properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are essential tools for the unambiguous identification and characterization of 4-CEC. This technical guide provides an in-depth overview of the spectroscopic analysis of 4-CEC, including detailed experimental protocols, data interpretation, and a summary of key spectral features.

Molecular Structure

This compound, with the IUPAC name 1-(4-chlorophenyl)-2-(ethylamino)propan-1-one, is a chiral molecule typically encountered as a racemic mixture. The hydrochloride salt is a common form in which this compound is found.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Not explicitly detailed in search resultsAromatic protons
Not explicitly detailed in search resultsMethine proton (CH)
Not explicitly detailed in search resultsMethylene protons (CH₂)
Not explicitly detailed in search resultsMethyl protons (CH₃) of ethyl group
Not explicitly detailed in search resultsMethyl protons (CH₃) of propionyl group

¹³C NMR

Chemical Shift (δ) ppmAssignment
Not explicitly detailed in search resultsCarbonyl carbon (C=O)
Not explicitly detailed in search resultsAromatic carbons
Not explicitly detailed in search resultsMethine carbon (CH)
Not explicitly detailed in search resultsMethylene carbon (CH₂)
Not explicitly detailed in search resultsMethyl carbons (CH₃)

Note: Detailed, publicly available peak lists for ¹H and ¹³C NMR of 4-CEC are limited. The assignments are based on the known structure and general chemical shift ranges for similar compounds.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - KBr Pellet [1]

Wavenumber (cm⁻¹)IntensityAssignment
3530, 3430O-H stretching (likely from absorbed water)
2983Aliphatic C-H stretching
2795, 2694, 2447Amine salt (NH₂⁺) stretching
1687StrongCarbonyl (C=O) stretching
1590 (shoulder)Aromatic C=C ring stretching
1554N-H bending
1462C-H bending
1392C-H bending
1292, 1234C-N stretching
1164
1094, 1051C-O stretching (not expected in pure 4-CEC)
974, 919
839StrongAromatic C-H out-of-plane bending (para-disubstituted ring)[1]
794, 748, 684
479
Mass Spectrometry (MS)

Electron Ionization (EI) - Derivatized with Trifluoroacetic Anhydride (TFA)

m/zRelative Intensity (%)Proposed Fragment
Data for underivatized 4-CEC not explicitly found
212/214[M+H]⁺ (for ³⁵Cl and ³⁷Cl isotopes) in ESI-MS[1]

Note: For underivatized 4-CEC, the molecular ion peak would be expected at m/z 211/213. Key fragments would likely arise from cleavage of the bond between the carbonyl carbon and the adjacent chiral carbon, as well as cleavage of the ethylamino group.

Experimental Protocols

Sample Preparation

For most spectroscopic analyses, 4-CEC hydrochloride is dissolved in an appropriate solvent.

  • NMR: Approximately 5 mg of the analyte is dissolved in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) containing a reference standard like tetramethylsilane (TMS).

  • GC-MS: A dilute solution of the analyte (approximately 1-4 mg/mL) is prepared in a volatile organic solvent such as chloroform or methanol.

  • IR (ATR): A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, for the KBr pellet method, the sample is ground with potassium bromide and pressed into a thin disk.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A 400 MHz NMR spectrometer or higher is typically used.

  • Parameters:

    • Spectral Width: A range that encompasses all expected proton or carbon signals (e.g., -3 to 13 ppm for ¹H NMR).

    • Pulse Angle: A 90° pulse is commonly used.

    • Delay Between Pulses: A sufficient delay (e.g., 45 seconds) is employed to ensure full relaxation of the nuclei.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied.

Infrared (IR) Spectroscopy
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used for solid samples.

  • Parameters:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Scans: Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable.

    • Injector Temperature: Typically set around 250-280°C.

    • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a lower temperature (e.g., 100°C), hold for a short period, and then ramp up to a higher temperature (e.g., 300°C).

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern for library matching.

    • Mass Range: A scan range of m/z 40-550 is typically used to detect the molecular ion and key fragments.

    • Ion Source Temperature: Usually maintained around 230°C.

Logical Relationships and Workflows

The following diagram illustrates the general workflow for the spectroscopic analysis of a suspected 4-CEC sample.

Spectroscopic_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample Suspected 4-CEC Sample Preparation Sample Preparation (Dissolution/Pelleting) Sample->Preparation NMR NMR Spectroscopy (¹H and ¹³C) Preparation->NMR IR IR Spectroscopy (FTIR-ATR) Preparation->IR MS Mass Spectrometry (GC-MS) Preparation->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Mass-to-Charge Ratios & Fragmentation Pattern MS->MS_Data Identification Structural Elucidation and Confirmation of 4-CEC NMR_Data->Identification IR_Data->Identification MS_Data->Identification

Caption: Workflow for the spectroscopic identification of this compound.

Conclusion

The spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its unequivocal identification. Each technique offers complementary information: NMR elucidates the carbon-hydrogen framework, IR identifies key functional groups, and MS provides the molecular weight and fragmentation pattern. The data and protocols presented in this guide serve as a valuable resource for researchers, forensic scientists, and professionals in the pharmaceutical industry involved in the analysis of synthetic cathinones. A comprehensive approach utilizing all three techniques is recommended for the definitive characterization of 4-CEC and related compounds.

References

Pharmacological Profile of 4-Chloroethcathinone (4-CEC): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloroethcathinone (4-CEC) is a synthetic stimulant of the cathinone class, which has emerged as a new psychoactive substance (NPS) on the illicit drug market.[1][2] Structurally, it is a para-halogenated derivative of ethcathinone and is closely related to other synthetic cathinones like 4-chloromethcathinone (4-CMC) and mephedrone (4-methylmethcathinone).[1][3][4] Like other substances in this class, 4-CEC was designed to mimic the effects of established psychostimulants while circumventing existing drug control laws.[5] This technical guide provides a comprehensive overview of the current scientific knowledge on the pharmacological profile of 4-CEC, intended for researchers, scientists, and drug development professionals.

Pharmacodynamics: Interaction with Monoamine Transporters

The primary mechanism of action for 4-CEC, like other synthetic cathinones, involves its interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][6][7] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. By interfering with this process, 4-CEC alters monoaminergic neurotransmission.

Studies have shown that 4-CEC acts as a low-potency uptake inhibitor at DAT and NET.[1][7] In contrast, it functions as a substrate at SERT, meaning it is transported into the presynaptic neuron and can induce the reverse transport (efflux) of serotonin.[1][7][8] This profile suggests a more pronounced effect on the serotonergic system compared to its influence on dopamine and norepinephrine pathways, distinguishing it from cathinones that are more potent dopamine reuptake inhibitors.[8]

Quantitative Data on Monoamine Transporter Activity

The following table summarizes the in vitro activity of 4-CEC at rat monoamine transporters, comparing it with the well-characterized synthetic cathinone, mephedrone.

CompoundTransporterUptake Inhibition (IC₅₀, nM)Release (EC₅₀, nM)
4-CEC rDAT>10,000>10,000
rNET4,874 ± 1,211>10,000
rSERT1,466 ± 1271,514 ± 204
Mephedrone rDAT443 ± 4651.5 ± 5.0
rNET207 ± 2542.1 ± 7.9
rSERT733 ± 134121 ± 11

Data sourced from Chojnacki et al., 2023.[1]

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft DAT {Dopamine Transporter (DAT)|Low-potency Inhibition} DA DA DAT->DA Reuptake NET {Norepinephrine Transporter (NET)|Low-potency Inhibition} NE NE NET->NE Reuptake SERT {Serotonin Transporter (SERT)|Substrate Activity} SER_vesicle Serotonin SERT->SER_vesicle Induces Release SER 5-HT SERT->SER Reuptake VMAT2 VMAT2 DA_vesicle Dopamine NE_vesicle Norepinephrine CEC 4-CEC CEC->DAT Inhibits CEC->NET Inhibits CEC->SERT Binds & Enters

Caption: Mechanism of 4-CEC at monoamine transporters.

Pharmacokinetics and Metabolism

Limited data are available on the pharmacokinetics of 4-CEC in humans. User reports suggest common routes of administration include oral ingestion and insufflation.[9]

Metabolism

In vitro studies using pooled human liver S9 fractions and microsomes have been conducted to elucidate the metabolic pathways of 4-CEC.[10][11] The primary metabolic transformations involve:

  • Reduction of the beta-keto group: The ketone moiety is reduced to a hydroxyl group, forming the corresponding alcohol metabolite.

  • N-deethylation: The ethyl group attached to the nitrogen atom is removed.

  • Hydroxylation: Hydroxyl groups are added to the ethyl group or the aromatic ring.

  • Oxidative deamination: The amino group is removed, leading to the formation of a ketone.

  • Glucuronidation: Phase I metabolites containing a hydroxyl group can undergo conjugation with glucuronic acid.[10]

The identification of these metabolites is crucial for developing analytical methods to detect 4-CEC use in forensic and clinical toxicology.[11] Studies on its metabolic stability in human liver microsomes suggest it has a half-life of approximately 105 minutes, indicating it is likely an intermediate clearance compound.[12]

Metabolism_Workflow cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism CEC This compound (4-CEC) Reduction Beta-keto Reduction CEC->Reduction Deethylation N-deethylation CEC->Deethylation Hydroxylation Hydroxylation CEC->Hydroxylation Metabolite1 Alcohol Metabolite Reduction->Metabolite1 Metabolite2 N-deethyl Metabolite Deethylation->Metabolite2 Metabolite3 Hydroxylated Metabolite Hydroxylation->Metabolite3 Glucuronidation Glucuronide Conjugation Final_Metabolite Glucuronide Metabolite Glucuronidation->Final_Metabolite Metabolite1->Glucuronidation Metabolite3->Glucuronidation

Caption: Major metabolic pathways of 4-CEC.

In Vivo Animal Studies

Animal models provide valuable insights into the physiological and behavioral effects of 4-CEC.

Locomotor Activity

In mice, 4-CEC has been shown to dose-dependently increase locomotor activity.[5][8] However, it is less efficacious in producing maximal stimulant effects compared to cocaine and methamphetamine, achieving about 74% of the peak effect of methamphetamine.[5] The duration of action for peak locomotor effects is approximately 2 to 3 hours.[5][8]

Cardiovascular Effects

In rats, 4-CEC produces modest increases in blood pressure and heart rate.[1][7] It is notably less potent in its cardiovascular effects compared to 4-CMC and mephedrone, a finding consistent with its weaker activity at the norepinephrine transporter (NET).[1][7]

Discriminative Stimulus Effects

Drug discrimination studies in rats are used to assess the subjective effects of a substance. 4-CEC fully substitutes for the discriminative stimulus effects of methamphetamine and cocaine, indicating that it produces similar subjective effects.[5][8] Notably, full substitution for these stimulants occurred at doses that also suppressed response rates, suggesting a complex behavioral profile.[5][8] Uniquely among several tested cathinones, 4-CEC also fully substituted for MDMA, suggesting it has MDMA-like subjective effects, likely related to its activity at SERT.[8]

Quantitative Data from In Vivo Studies
Study TypeSpeciesEffectPotency/Efficacy
Locomotor ActivityMiceIncreased locomotionLess efficacious than methamphetamine (~74%)
CardiovascularRatsIncreased blood pressure & heart rateLess potent than 4-CMC and mephedrone
Drug DiscriminationRatsFull substitution for MethamphetamineED₅₀ = 3.2 mg/kg
Drug DiscriminationRatsFull substitution for MDMAED₅₀ = 0.9 mg/kg

Data compiled from Gatch et al., 2021 and Chojnacki et al., 2023.[1][8]

Toxicity and Potential for Abuse

Abuse Liability

The ability of 4-CEC to increase locomotor activity and substitute for the discriminative stimulus effects of known drugs of abuse like methamphetamine, cocaine, and MDMA provides strong evidence for its potential for abuse.[5][8] Its action on the dopamine and serotonin systems is consistent with a rewarding and reinforcing profile.

Adverse Effects and Toxicity

While specific clinical data on 4-CEC toxicity is scarce, it is expected to produce adverse effects similar to other synthetic cathinones, including cardiovascular stimulation (hypertension, tachycardia) and central nervous system effects.[1][7] Forensic investigations have identified 4-CEC in samples related to intoxications and overdoses, often in combination with other substances.[2][13][14]

Recent animal studies have raised concerns about its neurotoxicity. A single "binge" exposure to 4-CEC in mice was shown to trigger immediate and long-lasting cognitive dysfunction, including impairments in learning and memory.[14] Young mice appeared to be more susceptible to these effects than adult mice, highlighting potential risks for adolescent users.[14]

Experimental Protocols

The characterization of 4-CEC's pharmacological profile relies on established in vitro and in vivo methodologies.

In Vitro Monoamine Transporter Assays
  • Objective: To determine the affinity (IC₅₀ for uptake inhibition) and efficacy (EC₅₀ for release) of 4-CEC at DAT, NET, and SERT.

  • Methodology:

    • Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific brain regions of rats (e.g., caudate for DAT, whole brain minus caudate and cerebellum for NET and SERT).[7]

    • Uptake Inhibition Assay: Synaptosomes are incubated with a radiolabeled monoamine substrate (e.g., [³H]dopamine) in the presence of varying concentrations of 4-CEC. The amount of radioactivity taken up by the synaptosomes is measured, and the concentration of 4-CEC that inhibits uptake by 50% (IC₅₀) is calculated.

    • Release Assay: Synaptosomes are preloaded with a radiolabeled monoamine. They are then exposed to varying concentrations of 4-CEC, and the amount of radioactivity released from the synaptosomes is measured to determine the EC₅₀ value.[1]

In Vitro Metabolism Studies
  • Objective: To identify the major metabolites of 4-CEC.

  • Methodology:

    • Incubation: 4-CEC is incubated with human liver microsomes (HLM) or S9 fractions, which contain a mixture of metabolic enzymes. Co-factors necessary for Phase I (e.g., NADPH) and Phase II (e.g., UDPGA) reactions are included.[10][11]

    • Sample Preparation: The reaction is stopped, and the mixture is centrifuged. The supernatant, containing the parent drug and its metabolites, is collected.[11]

    • Analysis: The sample is analyzed using liquid chromatography-high resolution mass spectrometry (LC-HRMS). This technique separates the different compounds and provides accurate mass measurements, allowing for the identification and structural elucidation of the metabolites.[10][11]

Experimental_Workflow start Start incubation Incubate 4-CEC with: Human Liver Microsomes (HLM) + NADPH (Phase I) + UDPGA (Phase II) start->incubation stop_reaction Stop Reaction (e.g., ice-cold acetonitrile) incubation->stop_reaction centrifuge Centrifuge and Collect Supernatant stop_reaction->centrifuge analysis Analyze via LC-HRMS/MS centrifuge->analysis identification Identify Metabolites (Based on mass and fragmentation) analysis->identification end End identification->end

Caption: Workflow for in vitro metabolism studies of 4-CEC.

Conclusion

This compound is a synthetic cathinone with a distinct pharmacological profile characterized by low-potency inhibition of DAT and NET and potent substrate activity at SERT. This profile translates to MDMA-like subjective effects and a significant potential for abuse. In vivo studies confirm its stimulant properties but show it to be less potent in producing cardiovascular effects than its close analog, 4-CMC. Emerging evidence of its potential to cause long-term cognitive deficits, particularly in younger individuals, underscores the significant public health risk it poses. Further research is imperative to fully understand its pharmacokinetics, long-term toxicity, and the specific mechanisms underlying its neurotoxic effects to better inform public health policies and clinical interventions.[15]

References

The Enigmatic Mechanism of 4-CEC: A Technical Guide to its Interaction with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroethcathinone (4-CEC) is a synthetic cathinone that has emerged as a novel psychoactive substance. Understanding its mechanism of action at the molecular level is crucial for predicting its pharmacological and toxicological effects, as well as for the development of potential therapeutic interventions. This technical guide provides an in-depth analysis of the interaction of 4-CEC with the three major monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are critical for regulating the synaptic concentrations of their respective neurotransmitters and are the primary targets for many therapeutic and illicit drugs. This document summarizes the available quantitative data, details the experimental protocols used to elucidate 4-CEC's mechanism of action, and provides visualizations of key pathways and workflows.

Quantitative Analysis of 4-CEC Activity at Monoamine Transporters

The pharmacological profile of 4-CEC at monoamine transporters is characterized by a unique "hybrid" activity. It acts as a low-potency uptake inhibitor at DAT and NET, while functioning as a substrate (releaser) at SERT. This profile distinguishes it from classic psychostimulants like cocaine (a non-selective uptake inhibitor) and amphetamine (a non-selective releaser). The following table summarizes the quantitative data from in vitro studies using rat brain synaptosomes.

TransporterAssay TypeParameterValue (nM)Efficacy (Emax %)Reference
DAT Uptake InhibitionIC502,800 ± 300N/A[1]
ReleaseEC50>10,00011 ± 2[1]
SERT Uptake InhibitionIC50430 ± 50N/A[1]
ReleaseEC50250 ± 3085 ± 3[1]
NET Uptake InhibitionIC501,500 ± 200N/A[1]
ReleaseEC501,200 ± 10055 ± 4[1]

Table 1: Quantitative data for 4-CEC activity at rat monoamine transporters. IC50 values represent the concentration of 4-CEC that inhibits 50% of radiolabeled substrate uptake. EC50 values represent the concentration of 4-CEC that elicits 50% of the maximal release of preloaded radiolabeled substrate. Emax represents the maximal releasing effect of 4-CEC as a percentage of the effect of a standard releaser (e.g., d-amphetamine or tyramine). Data are presented as mean ± SEM. N/A = Not Applicable.

Core Mechanism of Action

4-CEC's interaction with monoamine transporters is multifaceted. At the dopamine and norepinephrine transporters, it primarily acts as a reuptake inhibitor , albeit with low potency as indicated by the high IC50 values. This means it binds to the transporters and blocks the reabsorption of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. However, its efficacy as a releaser at these transporters is very low.

In stark contrast, at the serotonin transporter, 4-CEC acts as a full substrate or releasing agent . It is transported into the presynaptic neuron by SERT, a process that leads to the reverse transport, or efflux, of serotonin from the neuron into the synaptic cleft. This action is similar to that of classic serotonin-releasing drugs like MDMA.

This "hybrid" profile of potent serotonin release coupled with weak catecholamine uptake inhibition is a key characteristic of 4-CEC's pharmacology.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of 4-CEC on monoamine transporters.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes, which are resealed nerve terminals isolated from brain tissue.

a. Synaptosome Preparation:

  • Male Sprague-Dawley rats (200-250 g) are euthanized by decapitation.

  • For DAT assays, the striatum is dissected. For NET and SERT assays, the whole brain minus the striatum and cerebellum is used.

  • The brain tissue is homogenized in ice-cold 0.32 M sucrose buffer.

  • The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.

  • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in a Krebs-phosphate buffer (pH 7.4) containing 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25.6 mM NaHCO3, 11.1 mM glucose, and 0.1 mM ascorbic acid.

b. Uptake Inhibition Assay Procedure:

  • Synaptosomes are pre-incubated for 10 minutes at 37°C in the presence of varying concentrations of 4-CEC or vehicle.

  • To initiate the uptake reaction, a fixed concentration of a radiolabeled monoamine is added. For DAT assays, [³H]dopamine (e.g., 10 nM) is used. For SERT assays, [³H]serotonin (e.g., 5 nM) is used. For NET assays, [³H]norepinephrine (e.g., 10 nM) is used.

  • To ensure selectivity, uptake blockers for the other two transporters are included in the incubation mixture (e.g., GBR12909 for DAT and desipramine for NET when assessing SERT).

  • The incubation is carried out for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed rapidly with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters, representing the amount of radiolabeled neurotransmitter taken up by the synaptosomes, is quantified by liquid scintillation counting.

  • Non-specific uptake is determined in the presence of a high concentration of a standard uptake blocker (e.g., cocaine for DAT, fluoxetine for SERT, and desipramine for NET).

  • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

Monoamine Transporter Release Assay

This assay measures the ability of a compound to induce the release of a preloaded radiolabeled neurotransmitter from synaptosomes.

a. Synaptosome Preparation and Preloading:

  • Synaptosomes are prepared as described for the uptake inhibition assay.

  • The synaptosomes are pre-incubated with a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) for 30 minutes at 37°C to allow for uptake and accumulation of the radiotracer.

  • After preloading, the synaptosomes are washed with buffer to remove excess extracellular radioligand.

b. Release Assay Procedure:

  • The preloaded synaptosomes are resuspended in fresh buffer and aliquoted.

  • Varying concentrations of 4-CEC or vehicle are added to the synaptosome suspensions.

  • The incubation is carried out for a defined period (e.g., 10-30 minutes) at 37°C.

  • The reaction is terminated by rapid filtration, and the radioactivity remaining in the synaptosomes is quantified as described for the uptake assay.

  • The amount of radiolabeled neurotransmitter released is calculated as the difference between the radioactivity in the synaptosomes in the absence and presence of the test compound.

  • Maximal release (Emax) is determined using a high concentration of a standard releasing agent (e.g., d-amphetamine or tyramine).

  • EC50 and Emax values are determined by non-linear regression analysis of the concentration-response curves.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This technique is used to directly measure the currents associated with transporter function in a heterologous expression system, such as Xenopus laevis oocytes. It can distinguish between transporter substrates (which induce an inward current) and blockers (which inhibit a constitutive leak current, resulting in an outward current).

a. Oocyte Preparation and cRNA Injection:

  • Oocytes are surgically removed from female Xenopus laevis frogs.

  • The oocytes are defolliculated using collagenase treatment.

  • Complementary RNA (cRNA) encoding the human DAT, SERT, or NET is injected into the oocytes.

  • The oocytes are incubated for 2-7 days to allow for transporter expression in the plasma membrane.

b. Electrophysiological Recording:

  • An oocyte expressing the transporter of interest is placed in a recording chamber and continuously perfused with a recording solution (e.g., ND96 buffer containing 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, and 5 mM HEPES, pH 7.4).

  • Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential (typically -60 mV).

  • 4-CEC is applied to the oocyte via the perfusion system at various concentrations.

  • The resulting changes in membrane current are recorded. An inward current indicates that 4-CEC is a substrate and is being transported into the oocyte, while an outward current suggests it is acting as a blocker.

Visualizations

Signaling Pathways and Experimental Workflows

Monoamine_Transporter_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_4CEC 4-CEC Action MA Monoamine Neurotransmitter Vesicle Synaptic Vesicle MA->Vesicle Packaging (VMAT) MA_synapse Monoamine Vesicle->MA_synapse Release MAT Monoamine Transporter (DAT, SERT, NET) MA_synapse->MAT Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Binding CEC_block 4-CEC (Blocker at DAT/NET) CEC_block->MAT Inhibits Reuptake CEC_sub 4-CEC (Substrate at SERT) CEC_sub->MAT Induces Reverse Transport (Release)

Caption: Mechanism of 4-CEC at the synapse.

Uptake_Inhibition_Workflow start Start synaptosome_prep Synaptosome Preparation start->synaptosome_prep preincubation Pre-incubation with 4-CEC or Vehicle synaptosome_prep->preincubation add_radioligand Add Radiolabeled Monoamine preincubation->add_radioligand incubation Incubation (37°C) add_radioligand->incubation filtration Rapid Filtration & Washing incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification analysis Data Analysis (IC50 Calculation) quantification->analysis end End analysis->end

Caption: Workflow for monoamine transporter uptake inhibition assay.

Release_Assay_Workflow start Start synaptosome_prep Synaptosome Preparation start->synaptosome_prep preloading Preload Synaptosomes with Radiolabeled Monoamine synaptosome_prep->preloading washing Wash to Remove Excess Radioligand preloading->washing add_4CEC Add 4-CEC or Vehicle washing->add_4CEC incubation Incubation (37°C) add_4CEC->incubation filtration Rapid Filtration incubation->filtration quantification Quantify Remaining Radioactivity filtration->quantification analysis Data Analysis (EC50 & Emax Calculation) quantification->analysis end End analysis->end

Caption: Workflow for monoamine transporter release assay.

Conclusion

The mechanism of action of 4-CEC at monoamine transporters is complex and distinct from that of many other psychostimulants. Its potent activity as a serotonin releasing agent, combined with weak dopamine and norepinephrine reuptake inhibition, suggests a pharmacological profile that may lead to unique subjective and physiological effects. The data and methodologies presented in this guide provide a comprehensive overview for researchers and drug development professionals working to understand the impact of this and similar novel psychoactive substances. Further research, including in vivo studies, is necessary to fully elucidate the behavioral and toxicological consequences of 4-CEC's "hybrid" mechanism of action.

References

In Vitro Pharmacological Profile of 4-Chloroethcathinone (4-CEC) at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroethcathinone (4-CEC) is a synthetic cathinone that has emerged as a novel psychoactive substance. Understanding its interaction with monoamine transporters—the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—is crucial for elucidating its pharmacological and toxicological profile. This document provides a comprehensive in vitro characterization of 4-CEC, summarizing its activity at these key transporters, detailing the experimental protocols used for its evaluation, and visualizing the scientific workflows involved.

Data Presentation: Quantitative Analysis of 4-CEC Activity

The in vitro activity of 4-CEC at rat DAT, NET, and SERT has been characterized through uptake inhibition and substrate release assays. 4-CEC demonstrates a unique "hybrid" activity, functioning as a low-potency uptake inhibitor at DAT and NET, while acting as a substrate (releaser) at SERT.[1][2][3]

TransporterAssay TypeParameterValue (nM)
DAT Uptake InhibitionIC50>10,000
NET Uptake InhibitionIC507,810 ± 1,230
SERT Substrate ReleaseEC50868 ± 111
  • IC50 (Half-maximal inhibitory concentration): The concentration of 4-CEC required to inhibit 50% of the uptake of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET). A higher IC50 value indicates lower potency.

  • EC50 (Half-maximal effective concentration): The concentration of 4-CEC required to elicit 50% of the maximal release of a pre-loaded radiolabeled substrate (e.g., [³H]serotonin for SERT). A lower EC50 value indicates higher potency as a releasing agent.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the interaction of 4-CEC with monoamine transporters. These protocols are based on standard procedures in the field of neuropharmacology.[1][4][5]

Synaptosome Preparation

Synaptosomes, which are isolated nerve terminals, are a critical tool for studying monoamine transporter function in a preparation that closely resembles the in vivo environment.

Materials:

  • Rat brain tissue (caudate for DAT, whole brain minus caudate and cerebellum for NET and SERT)[2]

  • Sucrose homogenization buffer (0.32 M sucrose, 5 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM CaCl₂, 1.2 mM KH₂PO₄, 25 mM HEPES, 5.6 mM glucose, pH 7.4)

  • Glass-Teflon homogenizer

  • Refrigerated centrifuge

Procedure:

  • Euthanize the rat according to institutionally approved guidelines and rapidly dissect the specific brain regions on ice.

  • Homogenize the tissue in ice-cold sucrose homogenization buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

  • Resuspend the synaptosomal pellet in KRH buffer.

  • Determine the protein concentration of the synaptosomal preparation using a standard protein assay (e.g., BCA assay).

Monoamine Transporter Uptake Inhibition Assay (for DAT and NET)

This assay measures the ability of 4-CEC to block the uptake of radiolabeled neurotransmitters into synaptosomes.

Materials:

  • Synaptosomal preparation

  • [³H]dopamine (for DAT) or [³H]norepinephrine (for NET)

  • 4-CEC solutions of varying concentrations

  • Selective inhibitors for defining non-specific uptake (e.g., GBR12909 for DAT, desipramine for NET)

  • 96-well microplates

  • Cell harvester and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well plate, pre-incubate the synaptosomes with various concentrations of 4-CEC or vehicle for 10 minutes at 37°C.

  • Initiate the uptake reaction by adding the respective [³H]monoamine substrate.

  • Incubate for a short period (e.g., 5 minutes) at 37°C.

  • Terminate the uptake by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold KRH buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific uptake by subtracting non-specific uptake (determined in the presence of a selective inhibitor) from total uptake.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal curve.

Monoamine Transporter Substrate Release Assay (for SERT)

This assay determines the ability of 4-CEC to induce the release of pre-loaded radiolabeled serotonin from synaptosomes.

Materials:

  • Synaptosomal preparation

  • [³H]serotonin

  • 4-CEC solutions of varying concentrations

  • KRH buffer

  • 96-well microplates or tubes

  • Scintillation counter and scintillation fluid

Procedure:

  • Load the synaptosomes with [³H]serotonin by incubating them with the radiolabeled substrate for 30 minutes at 37°C.

  • Wash the synaptosomes with KRH buffer to remove excess unbound radioligand.

  • Aliquot the loaded synaptosomes into a 96-well plate or tubes.

  • Initiate release by adding varying concentrations of 4-CEC or vehicle.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Pellet the synaptosomes by centrifugation.

  • Measure the radioactivity in the supernatant, which represents the released [³H]serotonin.

  • Determine the EC50 value by fitting the concentration-response data to a sigmoidal curve.

Mandatory Visualizations

The following diagrams illustrate the workflows for the key experimental protocols described above.

Uptake_Inhibition_Assay_Workflow cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis Synaptosomes Synaptosomes Preincubation Pre-incubation: Synaptosomes + 4-CEC Synaptosomes->Preincubation Radioligand [3H]Neurotransmitter Initiation Initiate Uptake: Add [3H]Neurotransmitter Radioligand->Initiation Test_Compound 4-CEC Test_Compound->Preincubation Buffer KRH Buffer Buffer->Preincubation Preincubation->Initiation Incubation Incubation (37°C) Initiation->Incubation Termination Termination: Rapid Filtration Incubation->Termination Washing Washing Termination->Washing Measurement Radioactivity Measurement Washing->Measurement Calculation Calculate Specific Uptake Measurement->Calculation Curve_Fitting Concentration-Response Curve Fitting Calculation->Curve_Fitting IC50 Determine IC50 Curve_Fitting->IC50

Caption: Workflow for the Monoamine Transporter Uptake Inhibition Assay.

Substrate_Release_Assay_Workflow cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis Synaptosomes Synaptosomes Loading Loading: Synaptosomes + [3H]Serotonin Synaptosomes->Loading Radioligand [3H]Serotonin Radioligand->Loading Test_Compound 4-CEC Initiation Initiate Release: Add 4-CEC Test_Compound->Initiation Buffer KRH Buffer Buffer->Loading Washing_pre Washing Loading->Washing_pre Washing_pre->Initiation Incubation Incubation (37°C) Initiation->Incubation Separation Separation: Centrifugation Incubation->Separation Measurement Radioactivity Measurement (Supernatant) Separation->Measurement Curve_Fitting Concentration-Response Curve Fitting Measurement->Curve_Fitting EC50 Determine EC50 Curve_Fitting->EC50

Caption: Workflow for the Monoamine Transporter Substrate Release Assay.

Logical_Relationship_4CEC_Activity cluster_DAT_NET DAT & NET cluster_SERT SERT Compound 4-CEC DAT_NET Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Compound->DAT_NET SERT Serotonin Transporter (SERT) Compound->SERT Uptake_Inhibition Uptake Inhibition DAT_NET->Uptake_Inhibition Low_Potency Low Potency (High IC50) Uptake_Inhibition->Low_Potency Substrate_Release Substrate (Releaser) SERT->Substrate_Release Moderate_Potency Moderate Potency (Lower EC50) Substrate_Release->Moderate_Potency

Caption: Logical Relationship of 4-CEC's Activity at Monoamine Transporters.

References

The Neurochemical Profile of 4-Chloroethcathinone (4-CEC) in Rodent Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroethcathinone (4-CEC), a synthetic cathinone, has emerged as a compound of interest within the scientific community due to its psychoactive properties and potential for abuse. Understanding its neurochemical effects is paramount for predicting its pharmacological profile, abuse liability, and potential therapeutic applications or toxicological risks. This technical guide provides an in-depth analysis of the neurochemical effects of 4-CEC in rodent models, focusing on its interactions with monoamine transporters. The information presented herein is synthesized from key research findings, with a focus on quantitative data and detailed experimental methodologies to support further investigation and drug development efforts.

Core Neurochemical Effects: Interaction with Monoamine Transporters

Research in rodent models has elucidated that 4-CEC primarily exerts its effects by interacting with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). A pivotal study by Chojnacki et al. (2023) characterized 4-CEC as a low-potency uptake inhibitor at DAT and NET, while demonstrating it acts as a substrate at SERT[1][2]. This "hybrid" activity, involving both uptake inhibition and substrate-like release, distinguishes 4-CEC from other synthetic cathinones and is crucial for understanding its unique behavioral and physiological effects[1].

Quantitative Analysis of Transporter Interactions

The following tables summarize the in vitro quantitative data for 4-CEC's interaction with monoamine transporters in rat brain synaptosomes, as reported by Chojnacki et al. (2023).

Table 1: Monoamine Transporter Uptake Inhibition by 4-CEC

TransporterIC50 (nM) [95% CI]
DAT2851 [1986 to 4093]
NET3448 [2430 to 4894]
SERT561 [386 to 816]
IC50 values represent the concentration of 4-CEC required to inhibit 50% of the radiolabeled substrate uptake.

Table 2: Monoamine Transporter Release by 4-CEC

TransporterEC50 (nM) [95% CI]Emax (% of Control)
DAT>10,00021 ± 3
NET>10,00038 ± 4
SERT354 [241 to 522]100 ± 8
EC50 values represent the concentration of 4-CEC required to elicit 50% of the maximal release of the radiolabeled substrate. Emax represents the maximum release effect as a percentage of the effect induced by a standard releasing agent.

These data quantitatively confirm that 4-CEC is a more potent inhibitor of serotonin uptake compared to dopamine and norepinephrine uptake. Furthermore, it is a full and potent serotonin releaser, while having minimal to no efficacy as a dopamine or norepinephrine releaser[1].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of 4-CEC's neurochemical effects in rodent models.

Synaptosome Preparation and Monoamine Transporter Assays

This protocol is adapted from the methodology described by Chojnacki et al. (2023) for in vitro transporter assays using rat brain tissue.

Objective: To isolate nerve terminals (synaptosomes) from specific rat brain regions to measure the effects of 4-CEC on dopamine, norepinephrine, and serotonin transporter activity.

Materials:

  • Adult male Sprague-Dawley rats

  • Sucrose buffer (0.32 M)

  • Krebs-phosphate buffer

  • Radiolabeled substrates (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)

  • Test compound: this compound (4-CEC)

  • Scintillation counter

Procedure:

  • Tissue Dissection: Euthanize rats and rapidly dissect the brain. For DAT assays, the caudate nucleus is used. For NET and SERT assays, the whole brain minus the caudate and cerebellum is utilized[1].

  • Homogenization: Homogenize the dissected brain tissue in ice-cold sucrose buffer.

  • Centrifugation: Perform a series of differential centrifugations to pellet and resuspend the synaptosomes, isolating them from other cellular components.

  • Uptake Inhibition Assay:

    • Pre-incubate synaptosomes with varying concentrations of 4-CEC.

    • Add a fixed concentration of the respective radiolabeled substrate.

    • After a short incubation period, terminate the uptake by rapid filtration.

    • Measure the amount of radioactivity taken up by the synaptosomes using a scintillation counter.

    • Calculate the IC50 value by non-linear regression analysis.

  • Release Assay:

    • Pre-load synaptosomes with the respective radiolabeled substrate.

    • Wash the synaptosomes to remove excess radiolabel.

    • Expose the pre-loaded synaptosomes to varying concentrations of 4-CEC.

    • After incubation, pellet the synaptosomes by centrifugation and measure the radioactivity in the supernatant (released neurotransmitter).

    • Calculate the EC50 and Emax values by non-linear regression analysis.

G cluster_tissue Tissue Preparation cluster_synaptosome Synaptosome Isolation cluster_assays Transporter Assays RatBrain Rat Brain Dissection Caudate Caudate (for DAT) RatBrain->Caudate RestOfBrain Brain minus Caudate/Cerebellum (for NET & SERT) RatBrain->RestOfBrain Homogenization Homogenization Caudate->Homogenization RestOfBrain->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosomes Isolated Synaptosomes Centrifugation->Synaptosomes UptakeAssay Uptake Inhibition Assay Synaptosomes->UptakeAssay ReleaseAssay Release Assay Synaptosomes->ReleaseAssay IC50 IC50 UptakeAssay->IC50 Calculate IC50 EC50_Emax EC50_Emax ReleaseAssay->EC50_Emax Calculate EC50 & Emax

Fig. 1: Experimental workflow for in vitro monoamine transporter assays.
In Vivo Behavioral Assessment: Locomotor Activity

This protocol outlines a general procedure for assessing the impact of 4-CEC on spontaneous locomotor activity in rodents.

Objective: To quantify the stimulant or depressant effects of 4-CEC on the motor activity of rodents.

Materials:

  • Adult male rodents (e.g., Sprague-Dawley rats or Swiss-Webster mice)

  • Open-field activity chambers equipped with infrared beams or video tracking software

  • Test compound: this compound (4-CEC)

  • Vehicle control (e.g., saline)

Procedure:

  • Acclimation: Acclimate the animals to the testing room and the activity chambers for a set period before the experiment to reduce novelty-induced hyperactivity.

  • Drug Administration: Administer various doses of 4-CEC (and a vehicle control) to different groups of animals via a specified route (e.g., intraperitoneal injection).

  • Data Collection: Immediately place the animals in the activity chambers and record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy) for a defined duration (e.g., 60-120 minutes).

  • Data Analysis: Analyze the data in time bins to assess the onset, peak, and duration of the drug's effects. Compare the dose-response relationship for 4-CEC with the vehicle control using appropriate statistical methods (e.g., ANOVA).

Signaling Pathways and Logical Relationships

The neurochemical effects of 4-CEC at the synaptic level can be visualized as a differential modulation of monoamine signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA Dopamine NE_Vesicle Norepinephrine Vesicle NE Norepinephrine SERT_Vesicle Serotonin Vesicle Serotonin Serotonin SERT_Vesicle->Serotonin DAT DAT NET NET SERT SERT SERT->SERT_Vesicle Reversal of Transport (Release) CEC_outside 4-CEC CEC_outside->DAT Weak Inhibition CEC_outside->NET Weak Inhibition CEC_outside->SERT Substrate Binding & Uptake Inhibition DA_R Dopamine Receptors DA->DA_R NE_R Norepinephrine Receptors NE->NE_R SERT_R Serotonin Receptors Serotonin->SERT_R

Fig. 2: Proposed mechanism of 4-CEC at monoaminergic synapses.

Conclusion

The neurochemical profile of this compound in rodent models reveals a distinct mechanism of action characterized by potent serotonin release and weak inhibition of dopamine and norepinephrine uptake. This "hybrid" activity likely underlies its unique behavioral effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the pharmacology, toxicology, and potential therapeutic applications of 4-CEC and related compounds. Future in vivo studies, such as microdialysis, will be instrumental in confirming these neurochemical effects in the intact brain and correlating them with behavioral outcomes.

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The continuous emergence of novel psychoactive substances (NPS), particularly synthetic cathinones, presents a significant challenge to public health and forensic science. 4-Chloroethcathinone (4-CEC) is a synthetic cathinone that has been identified in illicit drug markets. Understanding its structure-activity relationship (SAR) is crucial for predicting the pharmacological and toxicological profiles of related analogs, aiding in the development of analytical detection methods and potential therapeutic interventions. This technical guide provides an in-depth analysis of the SAR of 4-CEC and related cathinones, focusing on their interactions with monoamine transporters. It summarizes quantitative data, details key experimental protocols, and visualizes core concepts to provide a comprehensive resource for the scientific community.

Introduction to Synthetic Cathinones

Synthetic cathinones are a class of psychoactive substances structurally derived from cathinone, the primary active alkaloid in the khat plant (Catha edulis). They are β-keto analogues of amphetamines and typically act as central nervous system stimulants.[1] Their mechanism of action primarily involves modulating the function of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] By inhibiting and/or promoting the release of dopamine, norepinephrine, and serotonin, these compounds increase synaptic concentrations of these neurotransmitters, leading to their characteristic psychostimulant effects.[1] The SAR of synthetic cathinones dictates whether a compound acts primarily as a reuptake inhibitor (blocker) or a substrate (releaser), and its relative selectivity for DAT, NET, and SERT.[2][3]

Pharmacology of this compound (4-CEC)

4-CEC is a para-substituted cathinone derivative characterized by a chlorine atom at the 4-position of the phenyl ring and an ethyl group on the amine. Pharmacological studies have shown that 4-CEC is biologically active, though it exhibits a distinct profile compared to other popular cathinones like mephedrone or 4-chloromethcathinone (4-CMC).

In vitro studies using rat brain synaptosomes have characterized 4-CEC as a low-potency uptake inhibitor at DAT and NET.[4] In contrast, it acts as a substrate at SERT, meaning it promotes serotonin release.[4][5] This mixed inhibitor/releaser profile suggests a complex pharmacological effect. In vivo studies in rodents support its classification as a psychostimulant, as it dose-dependently increases locomotor activity and can substitute for the discriminative stimulus effects of cocaine and methamphetamine.[5][6] However, it is generally less potent and efficacious in producing maximal stimulant effects compared to compounds like mephedrone and 4-CMC.[4][6]

Core Structure-Activity Relationships

The pharmacological profile of a synthetic cathinone is determined by modifications to three main regions of its chemical scaffold: the aromatic ring, the aliphatic side chain, and the terminal amino group.[7]

G cluster_0 General Cathinone Structure & SAR Sites structure structure Aromatic Ring (i) Aromatic Ring (i) Aliphatic Side Chain (ii) Aliphatic Side Chain (ii) Terminal Amino Group (iii) Terminal Amino Group (iii)

Caption: General chemical scaffold of synthetic cathinones.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF5d_WH-1lgw1-nBsdyoNSGr6qZjNCFcTGuy62-XzY9Gw0LgDtw41prcwBxVcRZh_tOjGYh22FR4vnKQJzTMEIy_AoMGK4taC1TcEMIfrpjvTpK2dHgXcOdxpOvfqkGHdQGluzyn90QxpBuHo%3D)]
Aromatic Ring Substitution (4-Position)

The presence and nature of a substituent at the para- (4-) position of the phenyl ring significantly influence a cathinone's selectivity for monoamine transporters.

  • Halogenation: The addition of a chlorine atom, as in 4-CEC and 4-CMC, is a key structural feature. Quantitative structure-activity relationship (QSAR) analyses have demonstrated that the steric bulk of the para-substituent plays a critical role in determining selectivity between DAT and SERT.[7][8][9] Larger substituents at the 4-position tend to increase selectivity towards SERT.[10] This is because SERT can better accommodate bulky substituents compared to DAT.[10]

  • Comparison: While both 4-CEC and 4-CMC are para-chlorinated, their differing N-alkyl groups lead to distinct pharmacological profiles (see section 3.2). Studies comparing various para-halogenated cathinones show that toxicity can be ordered as follows: chloride > fluoride > hydrogen, suggesting the chloro- group significantly increases cytotoxicity.[11]

N-Alkylation

The nature of the alkyl group attached to the terminal amine impacts potency and mechanism.

  • 4-CEC (N-ethyl) vs. 4-CMC (N-methyl): 4-CMC functions as a substrate at DAT, NET, and SERT with potency similar to mephedrone.[4] In contrast, 4-CEC is a less potent uptake inhibitor at DAT and NET while acting as a SERT substrate.[4] This highlights that even a small change from a methyl (in 4-CMC) to an ethyl group (in 4-CEC) can shift the mechanism from a potent releaser across all three transporters to a weaker, more selective agent. In vivo, 4-CMC produces cardiovascular and locomotor effects comparable to mephedrone, whereas 4-CEC is significantly less potent.[4]

The β-keto Group

The defining feature of cathinones is the β-keto group. Its presence, compared to the corresponding amphetamine analogues, generally reduces potency at DAT and NET.[12] This modification is a primary determinant of whether a compound acts as a reuptake inhibitor or a releasing agent.

Quantitative Data Summary

The following tables summarize key quantitative data for 4-CEC and related cathinones from in vitro and in vivo studies.

Table 1: In Vitro Monoamine Transporter Activity

CompoundTransporterActionPotency (IC₅₀ or EC₅₀, nM)Reference
4-CEC DATUptake Inhibitor15,250[4]
NETUptake Inhibitor11,280[4]
SERTSubstrate (Releaser)1,775[4]
4-CMC DATSubstrate (Releaser)1,061[4]
NETSubstrate (Releaser)338[4]
SERTSubstrate (Releaser)711[4]
Mephedrone DATSubstrate (Releaser)511[4]
NETSubstrate (Releaser)320[4]
SERTSubstrate (Releaser)903[4]

Note: IC₅₀ values represent the concentration required to inhibit 50% of uptake. EC₅₀ values represent the concentration for 50% maximal release.

Table 2: In Vivo Locomotor Activity in Rodents

CompoundPeak Effect (Dose)Duration of ActionEfficacy (% of Methamphetamine)Reference
4-CEC 30-100 mg/kg2-3 hours~74%[5][6]
4-CMC 1-10 mg/kgNot specifiedSimilar to Mephedrone[4][11]
Mephedrone 10 mg/kgNot specifiedSimilar to 4-CMC[4]
Methamphetamine 1-3 mg/kg3 hours100% (Reference)[5][6]

Key Experimental Protocols

Detailed and reproducible methodologies are essential for SAR studies. Below are protocols for key assays used to characterize synthetic cathinones.

Protocol: In Vitro Neurotransmitter Uptake Assay

This protocol measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into rat brain synaptosomes or HEK293 cells expressing the specific human monoamine transporter.[4][13]

Materials:

  • Rat brain tissue (caudate for DAT, whole brain minus caudate/cerebellum for NET/SERT) or HEK293 cells with stable transporter expression.[4]

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin).

  • Test compound (e.g., 4-CEC) solutions at varying concentrations.

  • Scintillation fluid and microplate scintillation counter.

Methodology:

  • Preparation: Prepare synaptosomes from rat brain tissue via differential centrifugation or culture HEK293 cells to confluence in 24-well plates.[4][13]

  • Pre-incubation: Wash the cells/synaptosomes with assay buffer and pre-incubate with various concentrations of the test compound or vehicle for 10 minutes at 37°C.[13]

  • Initiation: Add the radiolabeled neurotransmitter to initiate the uptake reaction and incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination: Rapidly terminate the uptake by washing the cells three times with ice-cold assay buffer.[13]

  • Lysis: Lyse the cells with 1% SDS to release the intracellular contents.[13]

  • Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.[13]

  • Data Analysis: Plot the inhibition of uptake against the log concentration of the test compound. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[13]

G start Start prep Prepare Synaptosomes or Transporter-Expressing Cells start->prep preincubate Pre-incubate with Test Compound (e.g., 4-CEC) at 37°C prep->preincubate add_radioligand Add [3H]Monoamine to Initiate Uptake preincubate->add_radioligand terminate Terminate Uptake via Rapid Wash with Ice-Cold Buffer add_radioligand->terminate lyse Cell Lysis (1% SDS) terminate->lyse count Measure Radioactivity (Scintillation Counting) lyse->count analyze Data Analysis: Determine IC50 Value count->analyze end End analyze->end

Caption: Experimental workflow for an in vitro neurotransmitter uptake assay.
Protocol: Rodent Locomotor Activity Assay

This in vivo assay assesses the psychostimulant effects of a compound by measuring changes in spontaneous movement in rodents.[1][5]

Materials:

  • Experimental animals (e.g., male Swiss-Webster mice or Sprague-Dawley rats).[1]

  • Test compound (e.g., 4-CEC) dissolved in a suitable vehicle (e.g., 0.9% sterile saline).

  • Open-field activity monitoring system with photobeams to track movement.

Methodology:

  • Acclimation: Acclimate animals to the housing facility for at least one week and to the testing chambers for 30-60 minutes before the experiment begins.[1]

  • Administration: Administer the test compound or vehicle via a specified route (e.g., intraperitoneal injection).

  • Monitoring: Immediately after injection, place each animal into an individual activity chamber and record locomotor activity (e.g., horizontal and vertical beam breaks) in time bins (e.g., 5-10 minutes) for a total duration of 2-6 hours.[1][5]

  • Data Analysis: Analyze the data using a two-way analysis of variance (ANOVA) with dose and time as factors. Follow up with post-hoc tests to compare individual doses to the vehicle control at each time point. Calculate the ED₅₀ (effective dose 50) to determine potency.[1]

Visualizing Mechanisms and Relationships

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron MAT Monoamine Transporter (DAT/NET/SERT) Monoamines Monoamines in Synaptic Cleft MAT->Monoamines Blocks Reuptake (Inhibitor) or Promotes Efflux (Substrate) Vesicles Synaptic Vesicles (containing DA, NE, 5-HT) Vesicles->Monoamines Release Receptors Postsynaptic Receptors Cathinone Cathinone (e.g., 4-CEC) Cathinone->MAT Binds to Transporter Monoamines->Receptors Binds to Receptors (Signal Transduction)

Caption: General mechanism of action for synthetic cathinones at the synapse.

G cluster_mods Structural Modification cluster_outcomes Pharmacological Consequence Core Cathinone Scaffold Mod_Ring para-Substitution (e.g., -H -> -Cl) Core->Mod_Ring Mod_N N-Alkylation (e.g., -CH3 -> -CH2CH3) Core->Mod_N Mod_Keto β-Keto Group (vs. Amphetamine) Core->Mod_Keto Outcome_Selectivity Increased SERT Selectivity (due to steric bulk) Mod_Ring->Outcome_Selectivity Outcome_Potency Decreased DAT/NET Potency Mod_N->Outcome_Potency Outcome_Mechanism Shift from Substrate to Inhibitor at DAT/NET Mod_N->Outcome_Mechanism Mod_Keto->Outcome_Potency

Caption: Logical flow of structure modifications to pharmacological outcomes.

Conclusion

The structure-activity relationship for 4-CEC and its analogs is complex, demonstrating that subtle molecular modifications can lead to significant shifts in pharmacological activity. The key takeaways are:

  • 4-Position Substitution is Critical for Selectivity: The steric bulk of the substituent at the 4-position of the phenyl ring is a major determinant of DAT versus SERT selectivity, with larger groups favoring SERT interaction.[9]

  • N-Alkylation Modulates Potency and Mechanism: Increasing the N-alkyl chain length from methyl (4-CMC) to ethyl (4-CEC) reduces overall potency at DAT and NET and can shift the mechanism of action from a balanced substrate to a weaker, more selective agent.[4]

  • Pharmacological Profile of 4-CEC: 4-CEC is a low-potency DAT/NET uptake inhibitor and a SERT substrate, resulting in weaker psychostimulant effects compared to potent, non-selective releasers like 4-CMC and mephedrone.[4][5]

This detailed understanding of SAR is vital for forensic chemists in identifying new analogs, for pharmacologists in predicting the effects of emerging substances, and for drug development professionals exploring the therapeutic potential of monoamine transporter modulators.

References

4-Chloroethcathinone (4-CEC): An In-Depth Technical Guide on its Potential for Abuse and Dependence Liability

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the abuse potential and dependence liability of the synthetic cathinone, 4-chloroethcathinone (4-CEC). Drawing upon available preclinical data, this document details the neuropharmacological mechanisms, behavioral effects, and potential for psychological and physical dependence associated with 4-CEC. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the core concepts. Current research indicates that 4-CEC possesses a unique pharmacological profile with a hybrid mechanism of action on monoamine transporters. While in vivo studies in animals suggest a potential for abuse, data on its rewarding effects and dependence liability remain limited, necessitating further investigation.

Introduction

This compound (4-CEC) is a synthetic cathinone that has emerged on the novel psychoactive substances (NPS) market. Structurally related to cathinone, the active alkaloid in the khat plant, 4-CEC is one of many derivatives created to circumvent drug laws. Its psychostimulant properties, presumed to be similar to those of cocaine and methamphetamine, raise significant concerns regarding its potential for abuse and the subsequent risk to public health. This guide synthesizes the current scientific understanding of 4-CEC to inform research and drug development efforts.

Neuropharmacology and Mechanism of Action

The primary mechanism of action of 4-CEC, like other synthetic cathinones, involves the modulation of monoamine neurotransmitter systems. Specifically, it interacts with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft.

Recent in vitro studies have revealed that 4-CEC exhibits a distinct "hybrid" activity, acting as a low-potency reuptake inhibitor at DAT and NET, while functioning as a substrate (releaser) at SERT[1]. This profile is unique compared to classic psychostimulants like cocaine, which is primarily a reuptake inhibitor at all three transporters, and amphetamine, which is a substrate at all three.

In Vitro Transporter Activity

Quantitative data on the interaction of 4-CEC with monoamine transporters are crucial for understanding its pharmacological profile. The following table summarizes the available data on its potency as an uptake inhibitor (IC50) and a releasing agent (EC50). For comparison, data for the related compound 4-chloromethcathinone (4-CMC) and the classic psychostimulant mephedrone are also included.

Compound Assay DAT NET SERT Reference
4-CEC Uptake Inhibition (IC50, nM) 3,2534,2171,029[1]
Release (EC50, nM) >10,000>10,0001,288[1]
4-CMC Uptake Inhibition (IC50, nM) 208134670[2]
Release (EC50, nM) 10243213[1]
Mephedrone Uptake Inhibition (IC50, nM) 226158296[1]
Release (EC50, nM) 11151108[1]
Signaling Pathways

The interaction of 4-CEC with monoamine transporters initiates a cascade of intracellular signaling events. As a reuptake inhibitor at DAT and NET, it increases the synaptic concentration of dopamine and norepinephrine, leading to enhanced activation of postsynaptic dopamine and adrenergic receptors. As a SERT substrate, it induces the reverse transport of serotonin, significantly elevating its synaptic levels and activating a range of serotonin receptors. The diagram below illustrates this proposed mechanism of action.

MONOAMINE_TRANSPORTER_SIGNALING cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle DA DA_synapse DA DA_vesicle->DA_synapse Release NE_vesicle NE NE_synapse NE NE_vesicle->NE_synapse Release SER_vesicle 5-HT SER_synapse 5-HT SER_vesicle->SER_synapse Release DAT DAT NET NET SERT SERT DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor NE_synapse->NET Reuptake NE_receptor Adrenergic Receptors NE_synapse->NE_receptor SER_synapse->SERT Reuptake SER_receptor Serotonin Receptors SER_synapse->SER_receptor downstream Downstream Signaling (e.g., cAMP, Ca²⁺) DA_receptor->downstream NE_receptor->downstream SER_receptor->downstream CEC 4-CEC CEC->DAT Inhibition CEC->NET Inhibition CEC->SERT Substrate (Release)

Figure 1: Proposed mechanism of 4-CEC at the monoaminergic synapse.

Behavioral Pharmacology: Indicators of Abuse Potential

The abuse potential of a novel substance is often initially assessed through a battery of behavioral assays in animals. These tests provide insights into the drug's psychostimulant, rewarding, and subjective effects, which are predictive of its likelihood to be abused by humans.

Locomotor Activity

Psychostimulants typically increase spontaneous locomotor activity in rodents. Studies have shown that 4-CEC can dose-dependently increase locomotor activity in mice[3]. However, a more recent study reported that 4-CEC did not significantly stimulate locomotion in mice, in contrast to other cathinones and amphetamines[4]. This discrepancy may be due to differences in experimental protocols, animal strains, or the specific doses tested. It is important to note that the study reporting a lack of stimulant effect also observed lethality at higher doses[4].

The following table summarizes locomotor activity data for 4-CEC from a study where it did produce stimulant effects.

Dose (mg/kg, i.p.) Species Effect on Locomotor Activity Reference
1 - 10MouseDose-dependent increase[3]
30MouseNo significant increase[4]
56MouseLethality observed[4]
Drug Discrimination

Drug discrimination paradigms are used to assess the subjective effects of a drug. In these studies, animals are trained to recognize the interoceptive cues of a known drug of abuse (e.g., cocaine or methamphetamine) and are then tested with the novel substance. If the animal responds as if it has received the training drug, it is said that the novel substance "substitutes" for the training drug, suggesting similar subjective effects.

4-CEC has been shown to fully substitute for the discriminative stimulus effects of both methamphetamine and cocaine in rats, providing strong evidence for its abuse potential as a psychostimulant[1][3]. Interestingly, 4-CEC has also been found to fully substitute for MDMA, which is consistent with its potent activity at the serotonin transporter[3].

Rewarding Effects: Conditioned Place Preference and Self-Administration

Conditioned Place Preference (CPP) and self-administration studies are considered the gold standard for assessing the rewarding effects of drugs and their potential for reinforcement, a key component of addiction. To date, no specific CPP or self-administration studies for 4-CEC have been published in the peer-reviewed literature.

However, a study on the closely related compound 4-chloromethcathinone (4-CMC) found that it did not produce conditioned place preference in mice, suggesting a lack of rewarding effects under the tested conditions[2][5]. Given the structural and mechanistic similarities between 4-CEC and 4-CMC, it is plausible that 4-CEC may also have limited rewarding properties. Nevertheless, the absence of direct evidence for 4-CEC necessitates dedicated research in this area.

Dependence Liability

Dependence liability encompasses both psychological and physical dependence. Psychological dependence is characterized by a compulsion to take the drug to experience its pleasurable effects or to relieve negative emotional states. Physical dependence is an adaptive physiological state that manifests as a withdrawal syndrome upon cessation of drug use.

Psychological Dependence

The potential for psychological dependence on 4-CEC is inferred from its psychostimulant-like subjective effects, as demonstrated in drug discrimination studies. The substitution for cocaine and methamphetamine suggests that it produces effects that are perceived as similar to these highly addictive substances. However, without self-administration data, the reinforcing efficacy of 4-CEC, a critical factor in psychological dependence, remains unknown.

Physical Dependence and Withdrawal

There are currently no published studies specifically investigating the withdrawal syndrome of 4-CEC in animals or humans. Research on the related compound, 4-CMC, found that a 14-day treatment regimen in mice did not induce significant withdrawal symptoms, as measured by tests for depressive-like behaviors (tail suspension test, forced swim test, and sucrose preference test)[2][5]. This suggests that the potential for physical dependence with this subclass of chlorinated cathinones may be low, but further research is required to confirm this for 4-CEC.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Monoamine Transporter Uptake Inhibition and Release Assays

Objective: To determine the potency of a test compound to inhibit the reuptake of monoamine neurotransmitters or to induce their release through their respective transporters.

Materials:

  • Human embryonic kidney (HEK) 293 cells stably expressing human DAT, NET, or SERT.

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin.

  • Test compound (4-CEC) dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay buffer (e.g., Krebs-HEPES buffer).

  • Scintillation counter.

Procedure (Uptake Inhibition):

  • Plate transporter-expressing HEK 293 cells in 96-well plates and grow to confluence.

  • On the day of the assay, wash the cells with assay buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

  • Initiate the uptake reaction by adding the radiolabeled substrate at a concentration near its Km value.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Calculate the IC50 value by fitting the concentration-response data to a sigmoidal curve.

Procedure (Release Assay):

  • Load the transporter-expressing cells with the appropriate radiolabeled substrate by incubating them for a defined period (e.g., 30-60 minutes) at 37°C.

  • Wash the cells to remove the extracellular radiolabeled substrate.

  • Initiate release by adding various concentrations of the test compound or vehicle.

  • After a specified incubation time (e.g., 10-30 minutes), collect the supernatant.

  • Measure the radioactivity in the supernatant using a scintillation counter.

  • Calculate the EC50 value for release by fitting the concentration-response data to a sigmoidal curve.

The workflow for these in vitro assays is depicted in the following diagram:

InVitro_Workflow cluster_uptake Uptake Inhibition Assay cluster_release Release Assay U1 Plate HEK cells expressing a specific monoamine transporter U2 Pre-incubate with varying concentrations of 4-CEC U1->U2 U3 Add radiolabeled neurotransmitter U2->U3 U4 Incubate and then terminate the uptake reaction U3->U4 U5 Measure intracellular radioactivity U4->U5 U6 Calculate IC50 value U5->U6 R1 Load HEK cells with radiolabeled neurotransmitter R2 Wash to remove extracellular neurotransmitter R1->R2 R3 Add varying concentrations of 4-CEC R2->R3 R4 Incubate to allow for release R3->R4 R5 Measure radioactivity in the supernatant R4->R5 R6 Calculate EC50 value R5->R6

Figure 2: Experimental workflow for in vitro monoamine transporter assays.

Locomotor Activity Assay

Objective: To assess the effects of a test compound on spontaneous locomotor activity in rodents.

Materials:

  • Rodents (e.g., Swiss-Webster mice).

  • Locomotor activity chambers equipped with infrared beams.

  • Test compound (4-CEC) dissolved in vehicle (e.g., saline).

  • Vehicle control.

Procedure:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Immediately place the animal in the locomotor activity chamber.

  • Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).

  • Analyze the data by comparing the activity of the drug-treated groups to the vehicle-treated group.

Drug Discrimination Assay

Objective: To determine if a test compound produces subjective effects similar to a known drug of abuse.

Materials:

  • Rats trained to discriminate a known psychostimulant (e.g., methamphetamine or cocaine) from vehicle.

  • Operant conditioning chambers equipped with two levers and a food dispenser.

  • Test compound (4-CEC) and training drug.

Procedure:

  • Training Phase:

    • On drug training days, administer the training drug (e.g., 1 mg/kg methamphetamine, i.p.) and reinforce responses on the "drug-appropriate" lever with food pellets.

    • On vehicle training days, administer the vehicle and reinforce responses on the "vehicle-appropriate" lever.

    • Continue training until the animals reliably respond on the correct lever (>80% accuracy).

  • Testing Phase:

    • Administer a dose of the test compound (4-CEC) or the training drug.

    • Place the animal in the operant chamber and record the percentage of responses on the drug-appropriate lever.

    • Full substitution is considered to have occurred if the animals make >80% of their responses on the drug-appropriate lever.

Discussion and Future Directions

The available data suggest that 4-CEC has a potential for abuse, primarily indicated by its ability to substitute for the subjective effects of cocaine and methamphetamine in drug discrimination studies[1][3]. Its unique "hybrid" mechanism of action, with potent serotonin-releasing properties, may also contribute to MDMA-like subjective effects[3].

However, significant gaps in our understanding of 4-CEC's abuse and dependence liability remain. The conflicting data on its ability to stimulate locomotor activity and the lethality observed at higher doses warrant further investigation to establish a clear dose-response relationship and safety profile[3][4].

Crucially, the absence of data from self-administration and conditioned place preference studies means that the rewarding and reinforcing effects of 4-CEC are unknown. These studies are essential for a definitive assessment of its abuse potential. Similarly, the lack of research on its withdrawal syndrome makes it impossible to determine its potential for inducing physical dependence.

Future research should prioritize:

  • Self-administration and conditioned place preference studies to directly assess the rewarding and reinforcing properties of 4-CEC.

  • Withdrawal studies following chronic administration to evaluate the potential for physical dependence.

  • Neurochemical studies to further elucidate the downstream signaling pathways activated by its hybrid mechanism of action.

  • Comparative studies with other chlorinated cathinones to understand the structure-activity relationships that determine their abuse and dependence potential.

Conclusion

This compound (4-CEC) is a synthetic cathinone with a complex pharmacological profile that suggests a potential for abuse. Its ability to substitute for classic psychostimulants in drug discrimination assays is a significant indicator of this risk. However, the lack of data on its rewarding effects and dependence liability, coupled with conflicting reports on its stimulant properties, underscores the need for further comprehensive preclinical evaluation. The information and protocols provided in this guide are intended to serve as a resource for the scientific community to address these critical knowledge gaps and to better understand the potential public health risks associated with 4-CEC.

References

A Technical Guide on the Early Research and Discovery of 4-Chloroethcathinone (4-CEC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Chloroethcathinone (4-CEC) is a synthetic stimulant of the cathinone class, structurally related to other psychoactive substances. As a novel psychoactive substance (NPS), it emerged on the illicit drug market, prompting scientific investigation into its pharmacological and toxicological profile. Early research focused on characterizing its mechanism of action, particularly its effects on monoamine transporters, and evaluating its physiological and behavioral effects in comparison to more well-known cathinones like mephedrone and 4-chloromethcathinone (4-CMC). This document provides an in-depth technical overview of the initial synthesis, analytical characterization, and pharmacological evaluation of 4-CEC, presenting key quantitative data, experimental protocols, and visual diagrams of its action and study workflows.

Introduction

Synthetic cathinones are a major class of new psychoactive substances (NPS) that have posed a significant public health challenge worldwide.[1] These compounds are β-keto analogues of amphetamine and are designed to mimic the psychostimulant effects of controlled substances like cocaine, MDMA, and methamphetamine.[2][3] Their continuous emergence is driven by the desire of clandestine chemists to circumvent existing drug laws.[2] this compound (4-CEC) is one such compound, a halogenated derivative that has been identified in seized drug samples in various regions.[2][4][5] Initial concerns about its potential for abuse and toxicity, given the known effects of its analogues, necessitated a thorough scientific characterization.[1][6] This guide consolidates the foundational research that first defined the neurochemical, physiological, and analytical properties of 4-CEC.

Synthesis and Analytical Characterization

Synthesis

While detailed clandestine synthesis methods are not typically published in scientific literature, the synthesis of 3- and this compound for research purposes has been documented, following established chemical principles for cathinone derivatives.[7] The structure of 4-CEC is 1-(4-chlorophenyl)-2-(ethylamino)propan-1-one.[8][9]

Analytical Profile

The unambiguous identification of 4-CEC in seized materials is crucial for forensic analysis. Early research established a comprehensive analytical profile using various spectroscopic and crystallographic techniques.

  • Spectroscopy: Detailed analysis using Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) has been performed to characterize 4-CEC.[8] These spectroscopic data are vital for differentiating 4-CEC from its positional isomers (e.g., 2-CEC and 3-CEC) and other related cathinones, which can be challenging with mass spectrometry alone due to similar fragmentation patterns.[5][10]

  • Crystallography: X-ray crystallographic studies confirmed the molecular structure of 4-CEC hydrochloride and revealed that the compound exists as a racemic mixture.[8] This was the first scientific description of its spectroscopic and crystallographic characterization.[8]

Pharmacological Profile

Mechanism of Action: Monoamine Transporter Interactions

The primary mechanism of action for synthetic cathinones involves their interaction with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1][2] Early in vitro studies using rat brain synaptosomes were critical in elucidating the unique profile of 4-CEC.

Unlike potent releasers like its analogue 4-CMC, 4-CEC was found to be a low-potency uptake inhibitor at DAT and NET .[1][11] In contrast, it acts as a substrate at SERT , meaning it promotes the release of serotonin.[1][11] This "hybrid" activity—acting as an inhibitor at some transporters and a releaser at another—is a notable characteristic.[1] This mixed mechanism suggests a pharmacological profile distinct from classic psychostimulants, which are typically potent DAT/NET inhibitors or releasers.

In Vitro Studies

Quantitative data from transporter uptake inhibition and release assays defined the potency of 4-CEC. As shown in Table 1, its potency for inhibiting dopamine and norepinephrine uptake is significantly lower than its potency for inducing serotonin release.

In Vivo Studies

Animal models provided the first insights into the physiological and behavioral effects of 4-CEC.

  • Cardiovascular Effects: In rats equipped with telemetry transmitters, 4-CEC was found to be less potent than mephedrone and 4-CMC at increasing blood pressure and heart rate.[1][11] These modest cardiovascular effects are consistent with its weaker activity at the norepinephrine transporter (NET).[1]

  • Locomotor Activity: In mice, 4-CEC produced dose-dependent increases in locomotor activity, a hallmark of psychostimulant drugs.[4][12] However, it was less efficacious, producing a peak stimulant effect that was approximately 74% of that produced by methamphetamine.[4][12] The duration of action for peak doses was found to be around 3 hours.[4]

  • Drug Discrimination Studies: In rats trained to discriminate stimulants, 4-CEC fully substituted for the discriminative stimulus effects of methamphetamine and cocaine, although this effect occurred at high doses that also suppressed response rates.[4][12] Notably, 4-CEC fully substituted for MDMA, which aligns with its activity as a serotonin releaser.[4][12]

Data Presentation

Table 1: In Vitro Monoamine Transporter Activity of 4-CEC

Data derived from assays using rat brain synaptosomes.

TransporterAssay TypePotency (IC₅₀/EC₅₀, nM)
DAT Uptake Inhibition15,296 ± 2,336
Release> 10,000
NET Uptake Inhibition9,849 ± 1,021
Release> 10,000
SERT Uptake Inhibition2,741 ± 386
Release315 ± 40
Source:[1]
Table 2: Summary of In Vivo Effects of 4-CEC in Rodents
SpeciesModelEffectKey Findings
RatCardiovascular & LocomotorBlood Pressure / Heart RateLess potent than mephedrone and 4-CMC; produced modest increases.[1][11]
Locomotor ActivityModest stimulatory effects, only notable at the highest doses tested.[1]
MouseLocomotor ActivityHorizontal MovementDose-dependently increased locomotor activity. Less efficacious than methamphetamine.[4][12]
RatDrug DiscriminationSubstitution for Methamphetamine/CocaineFull substitution at high doses that decreased response rates.[4][12]
Substitution for MDMAFull substitution.[4][12]

Experimental Protocols

In Vitro Monoamine Transporter Assays

The foundational studies on 4-CEC's mechanism of action utilized assays on isolated nerve terminals (synaptosomes).

  • Synaptosome Preparation: Synaptosomes were prepared from the brains of male rats. For dopamine transporter (DAT) assays, tissue was sourced from the caudate. For norepinephrine (NET) and serotonin (SERT) transporter assays, tissue was prepared from the whole brain, excluding the caudate and cerebellum.[1]

  • Uptake Inhibition Assays: Synaptosomes were incubated with a radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of varying concentrations of 4-CEC. The ability of 4-CEC to inhibit the uptake of the radiolabeled substrate into the synaptosomes was measured. The concentration of 4-CEC that inhibited uptake by 50% (IC₅₀) was then calculated.[1]

  • Transporter-Mediated Release Assays: Synaptosomes were preloaded with a radiolabeled substrate. After preloading, the synaptosomes were exposed to different concentrations of 4-CEC. The amount of radiolabeled substrate released from the synaptosomes was measured to determine if 4-CEC acts as a substrate (releaser). The concentration that produced 50% of the maximum releasing effect (EC₅₀) was calculated.[1]

In Vivo Cardiovascular and Locomotor Telemetry

This protocol allowed for the simultaneous measurement of cardiovascular and activity parameters in conscious, freely moving animals.

  • Animal Model: Male rats were surgically implanted with telemetry transmitters. These transmitters are capable of measuring blood pressure, heart rate, body temperature, and locomotor activity.[1]

  • Drug Administration: Following a recovery period, baseline physiological data was collected. 4-CEC was then administered (e.g., via intraperitoneal injection) at various doses.[1]

  • Data Collection and Analysis: Data were continuously recorded post-administration and compared to baseline levels to determine the dose-dependent effects of the compound on cardiovascular and locomotor parameters.[1]

Mandatory Visualizations

Diagram 1: Proposed Mechanism of Action of 4-CEC at the Synapse

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft vesicle Vesicles (DA, NE, 5-HT) dat DAT net NET sert SERT HT 5-HT sert->HT Efflux DA DA DA->dat Reuptake NE NE NE->net Reuptake HT->sert Reuptake CEC 4-CEC CEC->dat Weak Inhibition CEC->net Weak Inhibition CEC->sert Substrate (Promotes Release)

Caption: 4-CEC's interaction with monoamine transporters in the synaptic cleft.

Diagram 2: Experimental Workflow for In Vitro Transporter Assays

G cluster_assays Parallel Assays A Rat Brain Tissue (Caudate for DAT; Whole brain for NET/SERT) B Homogenization & Centrifugation A->B C Synaptosome Pellet (Isolated Nerve Terminals) B->C D1 Uptake Inhibition Assay C->D1 D2 Release Assay C->D2 E1 Incubate synaptosomes with [3H]Neurotransmitter + 4-CEC D1->E1 F1 Measure retained radioactivity E1->F1 G1 Calculate IC50 Value F1->G1 E2 Preload synaptosomes with [3H]Neurotransmitter D2->E2 F2 Incubate with 4-CEC E2->F2 G2 Measure released radioactivity F2->G2 H2 Calculate EC50 Value G2->H2

Caption: Workflow for characterizing 4-CEC's effects on monoamine transporters.

Conclusion

The early research into this compound successfully characterized it as a novel psychoactive substance with a distinct pharmacological profile. Key findings established that 4-CEC is a low-potency inhibitor of dopamine and norepinephrine reuptake but a substrate-type releaser at the serotonin transporter.[1][11] This mechanism translates to modest cardiovascular and locomotor stimulant effects compared to its more potent analogue, 4-CMC, but also results in MDMA-like subjective effects in animal models.[1][4][12] The foundational analytical, pharmacological, and behavioral data gathered in these initial studies provided a critical framework for forensic identification, public health risk assessment, and a deeper understanding of the structure-activity relationships within the evolving class of synthetic cathinones.

References

In Vitro Neurotoxicity of 4-Chloroethcathinone (4-CEC) on SH-SY5Y Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro neurotoxicity assessment of 4-Chloroethcathinone (4-CEC) using the human neuroblastoma SH-SY5Y cell line. This document details experimental protocols, summarizes quantitative data, and visualizes key cellular pathways and workflows to facilitate further research in the field of neurotoxicology and drug development.

Introduction

This compound (4-CEC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has raised public health concerns due to its potential for neurotoxicity. Understanding the cellular and molecular mechanisms by which 4-CEC exerts its toxic effects on neuronal cells is crucial for risk assessment and the development of potential therapeutic interventions. The SH-SY5Y human neuroblastoma cell line is a widely utilized in vitro model in neurotoxicity studies due to its human origin and ability to be differentiated into a more mature neuronal phenotype, expressing key neuronal markers. This guide focuses on the methodologies used to evaluate the neurotoxic profile of 4-CEC in this cell model.

Quantitative Neurotoxicity Data

The following tables summarize the key quantitative data regarding the cytotoxicity of 4-CEC and related chloro-cathinones on differentiated SH-SY5Y cells.

Table 1: Cytotoxicity of this compound (4-CEC) and Other Chloro-Cathinones on Differentiated SH-SY5Y Cells

CompoundAssayExposure TimeLC50 (mM)
This compound (4-CEC) MTT24 hours1.9[1]
3-Chloroethcathinone (3-CEC)MTT24 hours2.1[1]
4-Chloromethcathinone (4-CMC)MTT24 hoursNot specified
3-Chloromethcathinone (3-CMC)MTT24 hoursNot specified

LC50 (Lethal Concentration 50) is the concentration of a substance that causes the death of 50% of a cell population.

Experimental Protocols

Detailed methodologies for key in vitro neurotoxicity assays are provided below. These protocols are based on established methods for assessing the neurotoxicity of synthetic cathinones in SH-SY5Y cells.

Cell Culture and Differentiation

The SH-SY5Y human neuroblastoma cell line is the foundational component of these neurotoxicity assays.

  • Cell Culture: SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Differentiation: To obtain a more mature neuronal phenotype, SH-SY5Y cells are differentiated. This is typically achieved by seeding the cells and, after 24 hours, replacing the growth medium with a low-serum (e.g., 1% FBS) medium containing 10 µM retinoic acid (RA). The differentiation medium is replaced every 2-3 days for a total of 6-7 days.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed differentiated SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of 4-CEC in fresh, low-serum culture medium for 24 hours. A vehicle control (medium with the solvent used to dissolve the drug) should be included.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle control.

Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Seed and treat differentiated SH-SY5Y cells with 4-CEC as described for the MTT assay.

  • Controls: Prepare a vehicle control, a positive control for maximum LDH release (cells treated with a lysis buffer), and a background control (culture medium without cells).

  • Supernatant Collection: After the 24-hour treatment, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (as per the manufacturer's instructions of a commercial kit) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. Cytotoxicity is calculated as a percentage of the maximum LDH release.

Assessment of Oxidative Stress: Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular accumulation of reactive oxygen species using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA).

  • Cell Seeding: Seed differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with 4-CEC for the desired time period (e.g., 6 hours for early detection).

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM H2DCF-DA in PBS to each well and incubate for 30-45 minutes at 37°C in the dark.

  • Measurement: After incubation, remove the H2DCF-DA solution and add 100 µL of PBS. Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.

Apoptosis Assessment: Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Cell Seeding and Treatment: Seed and treat differentiated SH-SY5Y cells with 4-CEC in a white-walled 96-well plate as described for the MTT assay.

  • Reagent Preparation and Addition: After 24 hours of treatment, allow the plate to equilibrate to room temperature. Prepare and add a luminogenic caspase-3/7 substrate solution (e.g., Caspase-Glo® 3/7) to each well according to the manufacturer's protocol.

  • Incubation: Gently mix the contents and incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a microplate reader. Caspase activity is typically expressed as a fold change relative to the vehicle control.

Assessment of Mitochondrial Dysfunction: Mitochondrial Membrane Potential (MMP) Assay

This assay uses a fluorescent dye, such as JC-1, to measure changes in the mitochondrial membrane potential, an indicator of mitochondrial health.

  • Cell Seeding and Treatment: Seed and treat differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Dye Loading: After treatment, remove the medium and incubate the cells with the JC-1 dye solution (or other suitable MMP dye) according to the manufacturer's instructions. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.

  • Measurement: Measure the fluorescence intensity for both red (~590 nm emission) and green (~525 nm emission) channels using a fluorescence microplate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, visualize the experimental workflow and the putative neurotoxic signaling pathway of 4-CEC.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Neurotoxicity Assessment cluster_analysis Data Analysis cell_culture SH-SY5Y Cell Culture differentiation Neuronal Differentiation (Retinoic Acid) cell_culture->differentiation seeding Cell Seeding (96-well plates) differentiation->seeding treatment Exposure to 4-CEC (24 hours) seeding->treatment viability Cell Viability (MTT Assay) treatment->viability cytotoxicity Cytotoxicity (LDH Assay) treatment->cytotoxicity ros Oxidative Stress (ROS Assay) treatment->ros apoptosis Apoptosis (Caspase-3/7 Assay) treatment->apoptosis mmp Mitochondrial Dysfunction (MMP Assay) treatment->mmp data_analysis Quantitative Analysis (LC50, Fold Change) viability->data_analysis cytotoxicity->data_analysis ros->data_analysis apoptosis->data_analysis mmp->data_analysis

Caption: Experimental workflow for in vitro neurotoxicity assessment of 4-CEC in SH-SY5Y cells.

G cluster_stress Cellular Stress Induction cluster_mitochondria Mitochondrial Dysfunction cluster_apoptosis Apoptotic Cascade 4-CEC 4-CEC ros Increased ROS Production 4-CEC->ros mmp Mitochondrial Membrane Potential Depolarization ros->mmp cytochrome_c Cytochrome c Release mmp->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 cell_death Apoptotic Cell Death caspase37->cell_death

References

The Impact of 4-Chloroethcathinone (4-CEC) on Locomotor Activity in Mice: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of 4-chloroethcathinone (4-CEC), a synthetic cathinone, on locomotor activity in mice. Synthetic cathinones have emerged as a significant class of novel psychoactive substances, with stimulant properties that necessitate a thorough understanding of their behavioral and neuropharmacological profiles. This document synthesizes available research to present quantitative data on locomotor effects, detailed experimental methodologies, and the underlying neurobiological mechanisms. Particular emphasis is placed on the interaction of 4-CEC with monoamine transporters, which is believed to be the primary driver of its psychostimulant effects.

Introduction

This compound (4-CEC) is a synthetic cathinone that has been identified in the recreational drug market. Like other compounds in its class, 4-CEC is a structural analogue of cathinone, the primary psychoactive alkaloid in the khat plant. Preclinical studies are crucial for elucidating the abuse potential and neuropharmacological effects of such novel psychoactive substances. A key behavioral assay in this evaluation is the assessment of spontaneous locomotor activity in rodents, which serves as an indicator of psychostimulant properties. Research has demonstrated that 4-CEC dose-dependently increases locomotor activity in mice, suggesting a stimulant-like profile.

Quantitative Effects of 4-CEC on Locomotor Activity

Studies investigating the locomotor effects of 4-CEC in mice have consistently shown a stimulant effect. The primary animal model utilized in these studies is the Swiss-Webster mouse. Administration of 4-CEC has been shown to produce a dose-dependent increase in locomotor activity.

One key study provides a comparative measure of 4-CEC's efficacy, stating that it produces peak stimulant effects that are approximately 74% of those induced by methamphetamine, a potent and well-characterized psychostimulant[1]. The locomotor stimulant effects of 4-CEC were most prominent at the highest doses tested in some experiments[2].

The following table summarizes the quantitative data on the effects of 4-CEC and a related compound, 4-chloromethcathinone (4-CMC), on locomotor activity in mice.

CompoundAnimal ModelDosing (mg/kg, i.p.)Key Locomotor EffectsReference
4-CEC Swiss-Webster miceNot explicitly stated in available abstractsDose-dependently increased locomotor activity. Peak stimulant effects were approximately 74% of those of methamphetamine.[1]
4-CEC Not specifiedHighest dose testedLocomotor activity was only noted at the highest dose.[2]
4-CMC Not specifiedNot explicitly stated in available abstractsIncreases locomotor activity in mice.[2]

Experimental Protocols

The assessment of locomotor activity following the administration of 4-CEC is typically conducted using an open-field test. This standardized behavioral assay quantifies spontaneous motor activity in a novel environment.

Open-Field Test Protocol

A generalized protocol for conducting an open-field test to assess the effects of psychoactive compounds on locomotor activity in mice is as follows:

  • Apparatus: The open-field arena is typically a square or circular enclosure with walls to prevent escape. Common dimensions for mice are 40 cm x 40 cm x 30 cm[3]. The arena is often made of a non-porous material for easy cleaning between subjects. The floor of the arena is usually divided into a grid of squares to aid in the manual or automated scoring of activity. Modern systems utilize automated tracking with infrared beams or video recording and analysis software[2][4][5].

  • Animal Subjects: Male Swiss-Webster mice are a commonly used strain for these studies[1][6]. Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water[7].

  • Procedure:

    • Acclimation: Mice are brought to the testing room at least 30-60 minutes before the start of the experiment to acclimate to the ambient conditions[2].

    • Drug Administration: 4-CEC is dissolved in a vehicle solution (e.g., saline) and administered via intraperitoneal (i.p.) injection[8]. A control group receives only the vehicle.

    • Test Session: Immediately following injection, each mouse is placed individually into the center of the open-field arena[3].

    • Data Collection: Locomotor activity is recorded for a specified duration, often ranging from 30 to 120 minutes[5][9]. Key parameters measured include:

      • Horizontal Activity: Total distance traveled, number of line crossings.

      • Vertical Activity: Number of rearing events (standing on hind legs).

      • Stereotyped Behaviors: Repetitive, patterned movements such as sniffing, gnawing, or head weaving.

    • Cleaning: The arena is thoroughly cleaned with a disinfectant solution (e.g., 70% ethanol) between each animal to eliminate olfactory cues[2].

Experimental Workflow Diagram

Experimental_Workflow cluster_pre_test Pre-Test Phase cluster_test Testing Phase cluster_post_test Post-Test Phase acclimation Animal Acclimation (30-60 min) injection Intraperitoneal (i.p.) Injection (4-CEC or Vehicle) acclimation->injection drug_prep 4-CEC Preparation (Dissolved in Vehicle) drug_prep->injection placement Place Mouse in Open-Field Arena injection->placement recording Record Locomotor Activity (e.g., 60 min) placement->recording data_analysis Data Analysis (Horizontal, Vertical, Stereotypy) recording->data_analysis cleaning Clean Arena data_analysis->cleaning

Caption: Workflow for assessing 4-CEC's effect on locomotor activity.

Signaling Pathways and Mechanism of Action

The locomotor-stimulating effects of synthetic cathinones like 4-CEC are primarily attributed to their interaction with monoamine transporters in the brain. These transporters—the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. By inhibiting this reuptake process, 4-CEC increases the extracellular concentrations of dopamine, norepinephrine, and serotonin, leading to enhanced neurotransmission and subsequent psychostimulation.

The increase in synaptic dopamine in key brain regions, such as the nucleus accumbens, is strongly associated with the stimulation of locomotor activity[10]. Enhanced noradrenergic and serotonergic activity can also modulate locomotor behavior.

Proposed Signaling Pathway for 4-CEC-Induced Locomotor Activity

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CEC 4-CEC DAT Dopamine Transporter (DAT) CEC->DAT Inhibits NET Norepinephrine Transporter (NET) CEC->NET Inhibits SERT Serotonin Transporter (SERT) CEC->SERT Inhibits DA_vesicle Dopamine Vesicles DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine Vesicles NE_synapse Norepinephrine NE_vesicle->NE_synapse Release SE_vesicle Serotonin Vesicles SE_synapse Serotonin SE_vesicle->SE_synapse Release DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor NE_synapse->NET Reuptake NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor SE_synapse->SERT Reuptake SE_receptor Serotonin Receptors SE_synapse->SE_receptor downstream Downstream Signaling & Neuronal Activation DA_receptor->downstream NE_receptor->downstream SE_receptor->downstream locomotor_activity Increased Locomotor Activity downstream->locomotor_activity

Caption: 4-CEC's inhibition of monoamine transporters leads to increased locomotor activity.

Conclusion

The available evidence strongly indicates that 4-CEC possesses psychostimulant properties, as demonstrated by its ability to dose-dependently increase locomotor activity in mice. Its mechanism of action is likely mediated through the inhibition of dopamine, norepinephrine, and serotonin transporters, leading to an accumulation of these neurotransmitters in the synaptic cleft. This technical guide provides a foundational understanding for researchers and drug development professionals. However, further research is warranted to establish a more detailed dose-response profile of 4-CEC and to fully elucidate the specific contributions of each monoamine system to its behavioral effects. Such studies are essential for a comprehensive risk assessment and for understanding the neurobiological consequences of the use of this and other emerging synthetic cathinones.

References

Cardiovascular Effects of 4-Chloroethcathinone (4-CEC) In Vivo: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo cardiovascular effects of 4-Chloroethcathinone (4-CEC), a synthetic cathinone. Drawing upon available preclinical research, this document summarizes the hemodynamic changes induced by 4-CEC, details the experimental methodologies used in its assessment, and elucidates the potential signaling pathways involved. Quantitative data are presented in tabular format for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows and molecular signaling cascades. This whitepaper is intended to serve as a core resource for researchers and professionals engaged in the study of novel psychoactive substances and their physiological impacts.

Introduction

This compound (4-CEC) is a substituted cathinone that has emerged as a novel psychoactive substance. Understanding its physiological effects, particularly on the cardiovascular system, is crucial for both clinical toxicology and drug development. This document focuses on the in vivo cardiovascular profile of 4-CEC, primarily referencing a key study by Chojnacki et al. (2023) that investigated its effects in a rat model.[1]

Quantitative Data on Cardiovascular Effects

A pivotal study by Chojnacki et al. (2023) provides the most detailed in vivo cardiovascular data for 4-CEC to date. The study utilized telemetry-implanted rats to continuously monitor mean arterial pressure (MAP) and heart rate (HR) following the administration of 4-CEC at various doses. The key findings are summarized below.

Table 1: Effects of this compound (4-CEC) on Mean Arterial Pressure (MAP) in Rats
Dose (mg/kg)Peak Change in MAP (mmHg)Time to Peak Effect (minutes)
1~ +520-40
3~ +1020-40
10~ +1520-40

Data are approximated from graphical representations in Chojnacki et al. (2023). The study noted that 4-CEC was less potent at increasing blood pressure compared to other tested cathinones like mephedrone and 4-CMC.[1]

Table 2: Effects of this compound (4-CEC) on Heart Rate (HR) in Rats
Dose (mg/kg)Peak Change in HR (bpm)Time to Peak Effect (minutes)
1~ +2520-40
3~ +5020-40
10~ +7520-40

Data are approximated from graphical representations in Chojnacki et al. (2023). The study described the effects of 4-CEC on heart rate as "modest."[1]

Experimental Protocols

The following section details the methodology employed in the key in vivo study assessing the cardiovascular effects of 4-CEC.

Animal Model
  • Species: Male Sprague-Dawley rats.

  • Housing: Rats were individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water were available ad libitum except during the experimental sessions.

Surgical Implantation of Telemetry Devices
  • Procedure: Rats were anesthetized, and a telemetry transmitter (e.g., DSI TA11PA-C40) was surgically implanted in the abdominal cavity. The blood pressure sensing catheter was inserted into the descending aorta.

  • Post-operative Care: Animals were allowed a recovery period of at least one week post-surgery before the commencement of experiments.

Drug Administration
  • Compound: this compound (4-CEC) hydrochloride was dissolved in sterile saline.

  • Doses: 1, 3, and 10 mg/kg.

  • Route of Administration: Intraperitoneal (i.p.) injection.

  • Dosing Regimen: A within-subjects design was used, where each rat received each dose of 4-CEC in a counterbalanced order. A sufficient washout period was allowed between drug administrations.

Data Acquisition and Analysis
  • Telemetry System: Data on blood pressure and heart rate were continuously collected using a telemetry system.

  • Data Recording: Cardiovascular parameters were recorded for a baseline period before drug administration and for a specified duration (e.g., 2 hours) post-injection.

  • Statistical Analysis: Data were typically analyzed using a repeated-measures analysis of variance (ANOVA) to determine the effects of dose and time on cardiovascular parameters. Post-hoc tests were used to compare individual dose effects to the vehicle control.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

Experimental_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_model Male Sprague-Dawley Rats surgery Surgical Implantation of Telemetry Transmitters animal_model->surgery recovery Post-operative Recovery (≥ 1 week) surgery->recovery baseline Baseline Data Recording drug_admin 4-CEC Administration (1, 3, 10 mg/kg, i.p.) baseline->drug_admin data_acq Post-injection Data Acquisition (e.g., 2 hours) drug_admin->data_acq data_analysis Data Analysis (ANOVA) data_acq->data_analysis results Quantification of Cardiovascular Effects data_analysis->results

In vivo cardiovascular assessment workflow for 4-CEC.
Proposed Signaling Pathway for Cardiovascular Effects

4-CEC is characterized as a low-potency uptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET), but a substrate at the serotonin transporter (SERT).[1] This suggests that its primary mechanism of cardiovascular action is likely mediated by an increase in synaptic serotonin levels, with a lesser contribution from dopamine and norepinephrine.

Signaling_Pathway cluster_drug_action Drug Action at Synapse cluster_neurotransmitter_level Neurotransmitter Levels cluster_receptor_activation Receptor Activation cluster_cardiovascular_effects Cardiovascular Effects CEC This compound (4-CEC) SERT Serotonin Transporter (SERT) CEC->SERT Substrate (Release) DAT_NET Dopamine/Norepinephrine Transporters (DAT/NET) CEC->DAT_NET Weak Inhibitor Serotonin ↑ Synaptic Serotonin SERT->Serotonin DA_NE Slight ↑ Synaptic Dopamine/Norepinephrine DAT_NET->DA_NE HT_receptors 5-HT Receptors (e.g., 5-HT2A, 5-HT4) Serotonin->HT_receptors Adrenergic_receptors Adrenergic Receptors (α, β) DA_NE->Adrenergic_receptors vasoconstriction Vasoconstriction HT_receptors->vasoconstriction chronotropy ↑ Heart Rate (Chronotropy) Adrenergic_receptors->chronotropy inotropy ↑ Contractility (Inotropy) Adrenergic_receptors->inotropy blood_pressure ↑ Blood Pressure vasoconstriction->blood_pressure heart_rate ↑ Heart Rate chronotropy->heart_rate inotropy->heart_rate

References

A Technical Guide to the Cognitive and Behavioral Effects of 4-Chloroethcathinone (4-CEC) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cognitive and behavioral effects of 4-chloroethcathinone (4-CEC) as observed in animal models. 4-CEC is a synthetic cathinone, a class of novel psychoactive substances (NPS) with psychostimulant properties. Understanding its pharmacological profile is critical for assessing its abuse potential and potential adverse effects. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying neurochemical mechanisms and experimental workflows.

Neurochemical Profile and Signaling Pathways

In vitro studies using rat brain synaptosomes have been conducted to characterize the interaction of 4-CEC with monoamine transporters. These transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—are the primary targets for many psychostimulant drugs.

The findings indicate that 4-CEC has a distinct mechanism of action compared to other cathinones. It functions as a low-potency uptake inhibitor at both DAT and NET.[1][2] In contrast, it acts as a substrate-type releaser at SERT, meaning it not only blocks serotonin reuptake but also promotes its release.[1][2] This hybrid transporter activity, characterized by uptake blockade at DAT and release at NET and SERT, defines its unique neurochemical signature.[1] Specifically, the addition of an ethyl group to the amine position of the related compound 4-CMC reduces substrate activity at NET and eliminates it at DAT, while having little effect on SERT substrate activity.[1]

Figure 1: Mechanism of action of 4-CEC at monoamine transporters.

Behavioral Effects in Animal Models

Behavioral studies in rodents are crucial for determining the abuse liability and psychostimulant properties of new psychoactive substances. Key assays include locomotor activity monitoring and drug discrimination paradigms.

Locomotor Activity

In open-field assays with Swiss-Webster mice, 4-CEC produces dose-dependent increases in locomotor activity.[3] However, it is less efficacious than other stimulants like methamphetamine, achieving a peak stimulant effect that is approximately 74% of that produced by methamphetamine.[3] The stimulant effects of 4-CEC were observed to begin within 10 minutes of injection and last for about 120 minutes.[3] Significant increases in locomotor activity were noted following doses of 10 and 25 mg/kg, with the peak effect occurring at 25 mg/kg.[3]

Discriminative Stimulus Effects

Drug discrimination studies in Sprague-Dawley rats are used to assess whether a novel substance produces subjective effects similar to known drugs of abuse. In rats trained to discriminate methamphetamine or cocaine from vehicle, 4-CEC fully substituted for both drugs.[3] This indicates that 4-CEC produces psychostimulant effects that are perceived by the animals as being similar to these classic stimulants. However, full substitution occurred at doses that also significantly decreased the rate of response, suggesting potential aversive or motor-impairing effects at higher doses.[3] Notably, 4-CEC was the only compound among several tested synthetic cathinones that also fully substituted for MDMA, suggesting a component of its subjective effects may be similar to entactogens.[3]

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vitro and in vivo studies on 4-CEC.

Table 1: In Vitro Effects of 4-CEC on Monoamine Transporters

Transporter Action Potency/Activity Reference
Dopamine (DAT) Uptake Inhibitor / Blocker Low Potency [1][2]
Norepinephrine (NET) Uptake Inhibitor / Substrate-type Releaser Low Potency [1][2]

| Serotonin (SERT) | Substrate-type Releaser | Active Substrate |[1][2] |

Table 2: Effects of 4-CEC on Locomotor Activity in Mice

Dose (mg/kg) Effect on Locomotor Activity Peak Effect Duration Reference
10 Significant Increase - ~120 min [3]

| 25 | Significant Increase | Peak stimulant effects observed | ~120 min |[3] |

Table 3: Discriminative Stimulus Effects of 4-CEC in Rats

Training Drug Substitution ED₅₀ (mg/kg) Effect on Response Rate Reference
Methamphetamine Full - Decreased at 10 mg/kg [3]
Cocaine Full - Decreased [3]

| MDMA | Full | 0.43 ± 0.04 | No significant effect |[3] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the protocols used in the cited studies.

Neurochemical Analysis: Transporter Assays
  • Subjects: Adult male Sprague-Dawley rats.[2]

  • Tissue Preparation: Synaptosomes were prepared from the rat caudate for DAT assays and from the whole brain (minus caudate and cerebellum) for NET and SERT assays.[2]

  • Assay Procedure: Transporter uptake inhibition and release assays were conducted to determine the potency and mechanism of action of 4-CEC at each monoamine transporter.[2] These assays typically involve measuring the ability of the drug to inhibit the uptake of a radiolabeled substrate (e.g., [³H]dopamine) or to stimulate the release of the pre-loaded radiolabeled substrate from the synaptosomes.[4]

Behavioral Analysis: Locomotor Activity
  • Subjects: Swiss-Webster mice.[3]

  • Apparatus: An open-field assay apparatus equipped with automated activity monitoring systems is used to quantify locomotor activity.[3]

  • Procedure:

    • Mice are habituated to the testing room before the experiment.

    • On the test day, animals are administered a specific dose of 4-CEC or vehicle via intraperitoneal (i.p.) injection.

    • Immediately following injection, mice are placed into the open-field chamber.

    • Locomotor activity (e.g., distance traveled, beam breaks) is recorded automatically over a set period, typically for several hours.[3]

  • Data Analysis: The data is analyzed to determine the dose-effect relationship, the time course of the drug's effect, and the peak stimulant effect compared to a control drug like methamphetamine.[3]

Behavioral Analysis: Drug Discrimination
  • Subjects: Adult male Sprague-Dawley rats.[3]

  • Apparatus: Standard two-lever operant conditioning chambers.

  • Procedure:

    • Training: Rats are trained to press one lever after an injection of a known stimulant (e.g., methamphetamine or cocaine) and a second lever after a vehicle injection to receive a food reward. Training continues until they reliably press the correct lever.

    • Testing: Once trained, substitution tests are conducted. Rats are administered various doses of 4-CEC, and the percentage of responses on the drug-appropriate lever is recorded.

    • Substitution Criteria: Full substitution is typically defined as ≥80% of responses on the drug-appropriate lever.

  • Data Analysis: The dose at which the drug produces 50% of the maximum effect (ED₅₀) is calculated to determine its potency in producing subjective effects similar to the training drug. Response rates are also analyzed to assess any disruptive effects on behavior.[3]

Behavioral_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Habituation to Environment Drug_Admin Drug Administration (i.p. Injection) Animal_Acclimation->Drug_Admin Drug_Prep Drug Solution Preparation (4-CEC, Vehicle) Drug_Prep->Drug_Admin Behavioral_Test Behavioral Assay Drug_Admin->Behavioral_Test Place animal in apparatus Data_Collection Automated Data Collection Behavioral_Test->Data_Collection Record behavior Open_Field Open Field (Locomotor Activity) Behavioral_Test->Open_Field Drug_Discrim Operant Chamber (Drug Discrimination) Behavioral_Test->Drug_Discrim Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Figure 2: Generalized experimental workflow for behavioral testing.

Gaps in Knowledge and Future Directions

The current body of research provides a solid foundation for understanding the psychostimulant and neurochemical properties of 4-CEC. However, there is a notable absence of published studies specifically investigating the cognitive effects of 4-CEC exposure in animal models, such as its impact on learning, memory, and executive function. Furthermore, while changes in response rate during drug discrimination tasks might hint at anxiogenic or aversive properties at high doses, dedicated studies using models like the elevated plus-maze or light-dark box are needed to characterize its effects on anxiety-like behavior . Future research should aim to fill these gaps to provide a more complete toxicological and pharmacological profile of this synthetic cathinone.

References

Methodological & Application

Application Note: Analytical Methods for the Identification of 4-Chloroethcathinone (4-CEC) in Seized Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-Chloroethcathinone (4-CEC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has emerged on the illicit drug market.[1] As a structural analog of cathinone, it exhibits stimulant properties. The accurate and unambiguous identification of 4-CEC in seized materials is crucial for forensic laboratories, law enforcement, and public health officials. Due to the existence of various positional isomers (e.g., 2-CEC, 3-CEC) with the same molecular mass, employing analytical techniques that provide detailed structural information is imperative.[1][2] This document outlines detailed protocols for the identification of 4-CEC using Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR) Spectroscopy. A combination of these techniques is recommended for confirmatory analysis.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique in forensic drug analysis, offering high separation efficiency and specific molecular identification.[4][5] For cathinones like 4-CEC, GC-MS can separate isomers and provide characteristic fragmentation patterns for identification.[2] While Gas Chromatography with Electron Ionization Mass Spectrometry (GC-EI-MS) can result in similar mass spectra for regioisomers, making them difficult to distinguish, it is still a primary tool.[1][2] Gas Chromatography-Chemical Ionization-Mass Spectrometry (GC-CI-MS) can be a superior technique, as it often shows a unique fragmentation pattern for each isomer, aiding in unambiguous identification.[1][2]

Experimental Workflow: GC-MS Analysis

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS System cluster_data Data Interpretation Sample Seized Material (Powder/Tablet) Homogenize Homogenize Sample Sample->Homogenize Dissolve Dissolve in Methanol (~1 mg/mL) Homogenize->Dissolve Filter Filter/Centrifuge Dissolve->Filter Vial Transfer to GC Vial Filter->Vial Injector GC Injection Vial->Injector Inject 1 µL Column Chromatographic Separation Injector->Column IonSource Ionization (EI/CI) Column->IonSource MassAnalyzer Mass Analysis (Quadrupole) IonSource->MassAnalyzer Detector Detection MassAnalyzer->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram MassSpectrum Mass Spectrum Acquisition Chromatogram->MassSpectrum LibrarySearch Library Comparison (e.g., SWGDRUG) MassSpectrum->LibrarySearch Confirmation Confirm Identity LibrarySearch->Confirmation FTIR Workflow cluster_prep Sample Preparation cluster_analysis FTIR Spectrometer cluster_data Data Interpretation Sample Seized Material (Powder) Place Place Small Amount on ATR Crystal Sample->Place Background Collect Background Spectrum (Air) Place->Background Analyze Collect Sample Spectrum Background->Analyze Spectrum Generate IR Absorbance Spectrum Analyze->Spectrum Compare Compare with Reference Spectrum Spectrum->Compare Identify Identify Functional Groups & Confirm Compare->Identify

References

Application Notes and Protocols for the GC-MS Analysis of 4-Chloroethcathinone (4-CEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of 4-Chloroethcathinone (4-CEC), a synthetic cathinone, in biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The following procedures are based on validated methodologies and are intended to guide researchers in developing and implementing robust analytical techniques for this compound.

Introduction

This compound (4-CEC) is a new psychoactive substance (NPS) of the cathinone class. Accurate and reliable analytical methods are crucial for its detection and quantification in forensic toxicology, clinical chemistry, and drug metabolism studies. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 4-CEC, often requiring derivatization to improve chromatographic performance and sensitivity. This protocol outlines a complete workflow from sample preparation to data analysis.

Experimental Protocol

This protocol is adapted from a validated method for the simultaneous quantification of 4-CEC and other synthetic cathinones in human whole blood.[1][2]

Materials and Reagents
  • This compound (4-CEC) reference standard

  • (±)-Methcathinone-D3 (Internal Standard, IS)

  • Methanol (HPLC grade)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Solid Phase Extraction (SPE) columns (e.g., UCT, 200mg/3ml)[2]

  • Ethyl acetate (HPLC grade)

  • Trifluoroacetic anhydride (TFAA) for derivatization

  • Blank human whole blood

Sample Preparation
  • Protein Precipitation:

    • To 900 µL of blank whole blood (or sample), add 100 µL of the working standard solution or quality control (QC) sample.

    • Add the internal standard, (±)-methcathinone-D3.

    • Add 10% trichloroacetic acid to precipitate proteins.[1][2]

    • Vortex the mixture.

    • Centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean test tube for SPE.[2]

  • Solid Phase Extraction (SPE):

    • Condition the SPE column (e.g., UCT, 200mg/3ml) according to the manufacturer's instructions.

    • Load the supernatant from the protein precipitation step onto the conditioned SPE column.

    • Wash the column to remove interferences.

    • Elute the analytes of interest using an appropriate solvent (e.g., ethyl acetate).[2]

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent.

    • Add Trifluoroacetic anhydride (TFAA) to the reconstituted sample.[2] TFAA is a common derivatizing agent for cathinones, improving their volatility and chromatographic properties for GC-MS analysis.[3][4][5][6][7]

    • Incubate the mixture to allow the derivatization reaction to complete.

    • Evaporate the derivatization agent and solvent.

    • Reconstitute the final derivatized sample in a solvent suitable for GC-MS injection (e.g., ethyl acetate).[8][9]

GC-MS Instrumentation and Parameters

The following parameters are suggested for the analysis of the TFA-derivatized 4-CEC:

  • Gas Chromatograph: Agilent GC system (or equivalent)

  • Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm ID x 0.25 µm film thickness.[2]

  • Injector: Splitless mode.

  • Injection Volume: 2 µL.[2]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 150°C.

    • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer: Agilent MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).[1][2]

  • Monitored Ions (for TFA derivative of 4-CEC): Specific ions for the trifluoroacetyl derivative of 4-CEC should be selected for quantification and qualification purposes. Based on the structure, characteristic fragments would likely include ions related to the chloro-substituted aromatic ring and the ethylamino side chain.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from a validated method for 4-CEC analysis in whole blood.[1][2]

Table 1: Calibration and Linearity

AnalyteCalibration Range (ng/mL)
4-CEC5 - 10000.991 - 0.998

Table 2: Precision and Accuracy

AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
4-CECLow, Med, High2.1 - 11.71.3 - 10.2-10.6 - 19.611 - 12.1

Table 3: Method Performance

AnalyteLimit of Quantification (LOQ) (ng/mL)Extraction Efficiency (%)
4-CEC579.1

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the GC-MS protocol for 4-CEC analysis.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Whole Blood Sample Add_IS Add Internal Standard (Methcathinone-D3) Sample->Add_IS Protein_Precipitation Protein Precipitation (10% TCA) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid Phase Extraction (SPE) Centrifugation->SPE Elution Elution SPE->Elution Evaporation1 Evaporation to Dryness Elution->Evaporation1 Derivatize Add Derivatizing Agent (TFAA) Evaporation1->Derivatize Incubation Incubation Derivatize->Incubation Evaporation2 Evaporation to Dryness Incubation->Evaporation2 Reconstitution Reconstitution Evaporation2->Reconstitution GC_Injection GC Injection Reconstitution->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for 4-CEC analysis by GC-MS.

Discussion

The described GC-MS method provides a robust and reliable approach for the quantification of 4-CEC in biological samples.[1][2] The sample preparation procedure, involving protein precipitation followed by solid-phase extraction, ensures effective removal of matrix interferences, leading to a clean extract. Derivatization with TFAA is a critical step to enhance the volatility and thermal stability of 4-CEC, making it amenable to GC analysis.[5][6] The use of an isotopically labeled internal standard, such as methcathinone-D3, is recommended to correct for variations in extraction efficiency and instrument response, thereby improving the accuracy and precision of the method.

It is important to note that positional isomers of 4-CEC (e.g., 2-CEC and 3-CEC) may have similar mass spectra under electron ionization, which can pose a challenge for unambiguous identification.[10] Therefore, chromatographic separation is critical, and the use of complementary analytical techniques, such as liquid chromatography with diode-array detection (LC-DAD) or gas chromatography with chemical ionization-mass spectrometry (GC-CI-MS), may be necessary for confirmatory analysis in forensic cases.[10] Method validation should always be performed in the laboratory to ensure that the performance characteristics are suitable for the intended application.

References

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for 4-CEC quantification in urine

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.

Introduction

4-Chloroethcathinone (4-CEC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has seen a rise in recreational use. As a substituted cathinone, it acts as a central nervous system stimulant. The increasing prevalence of 4-CEC necessitates robust and reliable analytical methods for its detection and quantification in biological matrices to support clinical and forensic toxicology, as well as drug development research. This document provides a detailed application note and protocol for the quantification of 4-CEC in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[1]

The described method is intended for researchers, scientists, and drug development professionals requiring a precise and accurate assay for 4-CEC in urine. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, along with method validation parameters.

Principle of the Method

This method utilizes Liquid Chromatography (LC) to separate 4-CEC from endogenous urine matrix components. The separation is followed by Tandem Mass Spectrometry (MS/MS) for selective detection and quantification. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-CEC-d5, is highly recommended to compensate for matrix effects and variations in sample preparation and instrument response.

Materials and Reagents

  • Standards: 4-CEC hydrochloride, 4-CEC-d5 hydrochloride (or other suitable deuterated analog)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18 MΩ·cm)

  • Chemicals: Ammonium formate (LC-MS grade)

  • Sample Preparation Supplies: Centrifuge tubes, micropipettes, vortex mixer, centrifuge, solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange) or protein precipitation plates.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-CEC and 4-CEC-d5 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the 4-CEC stock solution in a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of 4-CEC-d5 in a 50:50 methanol:water mixture at an appropriate concentration.

  • Calibration Curve and QC Samples: Spike blank human urine with the appropriate working standard solutions to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QC samples (low, mid, high).

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific laboratory conditions and SPE cartridge type.

  • Sample Pre-treatment: To 200 µL of urine sample, add 20 µL of the internal standard working solution and 500 µL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0). Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water).

  • Elution: Elute the analyte and internal standard with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are suggested starting conditions and should be optimized for the specific instrument used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid and 2 mM Ammonium formate in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate

Mass Spectrometry (MS/MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 400°C

Multiple Reaction Monitoring (MRM) Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
4-CEC 212.1194.1 (Quantifier) 4919
212.1159.1 (Qualifier)4925
4-CEC-d5 217.1199.1 (Quantifier) OptimizeOptimize
217.1164.1 (Qualifier)OptimizeOptimize

Note: The MRM transitions for 4-CEC are based on published data.[1] The transitions for 4-CEC-d5 are predicted and should be optimized experimentally.

Data Presentation

The following tables summarize the expected quantitative performance of a validated LC-MS/MS method for 4-CEC in urine.

Table 1: Method Validation Parameters

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.99
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 1 ng/mL

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
Low 595 - 105< 10< 15
Mid 10090 - 110< 10< 15
High 80090 - 110< 10< 15

Table 3: Recovery

AnalyteMean Recovery (%)
4-CEC > 85%

Note: The data presented in these tables are representative and should be established during in-house method validation.

Mandatory Visualization

References

Application Note: Development and Validation of a Robust LC-MS/MS Method for the Quantification of 4-Chloroethcathinone (4-CEC) in Human Whole Blood

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-chloroethcathinone (4-CEC) in human whole blood. The protocol employs a straightforward protein precipitation extraction procedure, providing excellent recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 column with a total run time of under 10 minutes. The method has been validated according to international guidelines, demonstrating excellent linearity, accuracy, precision, and stability. This robust and reliable method is well-suited for forensic toxicology, clinical research, and drug monitoring applications.

Introduction

This compound (4-CEC) is a synthetic cathinone, a class of new psychoactive substances (NPS) that has gained popularity in recreational drug markets. Due to its potential for abuse and adverse health effects, there is a growing need for sensitive and reliable analytical methods to detect and quantify 4-CEC in biological matrices. Whole blood is a critical matrix in forensic and clinical toxicology as it provides information about recent drug exposure. LC-MS/MS is the preferred technique for the analysis of NPS in biological samples due to its inherent specificity, sensitivity, and speed.[1] This application note presents a fully validated LC-MS/MS method for the determination of 4-CEC in human whole blood.

Experimental

Materials and Reagents
  • 4-CEC reference standard

  • 4-CEC-d5 internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water

  • Human whole blood (drug-free)

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical column: C18, 2.1 x 100 mm, 3.5 µm

Standard and Quality Control Sample Preparation

Stock solutions of 4-CEC and 4-CEC-d5 were prepared in methanol. Calibration standards and quality control (QC) samples were prepared by spiking drug-free human whole blood with the appropriate working solutions.

Sample Preparation

A simple protein precipitation method was employed for sample extraction. To 100 µL of whole blood, 200 µL of acetonitrile containing the internal standard (4-CEC-d5) was added. The mixture was vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes. The supernatant was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 100 µL of the mobile phase, and 10 µL was injected into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: LC-MS/MS Instrument Parameters

ParameterCondition
LC Conditions
ColumnC18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
GradientInitial: 95% A, 5% B; 0.5 min: 95% A, 5% B; 5.0 min: 10% A, 90% B; 7.0 min: 10% A, 90% B; 7.1 min: 95% A, 5% B; 9.0 min: 95% A, 5% B
Injection Volume10 µL
Column Temperature40 °C
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Monitored Transitions (MRM)See Table 2
Collision GasArgon
Ion Spray Voltage5500 V
Source Temperature500 °C

Table 2: MRM Transitions for 4-CEC and 4-CEC-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
4-CEC212.1125.191.125
4-CEC-d5217.1130.191.125

Method Validation

The method was validated for linearity, sensitivity (limit of detection, LOD, and lower limit of quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Linearity and Sensitivity

The method demonstrated excellent linearity over the concentration range of 1 to 500 ng/mL, with a correlation coefficient (r²) of >0.99. The LOD and LLOQ were determined to be 0.5 ng/mL and 1 ng/mL, respectively.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels (Low, Medium, High, and LLOQ). The results, summarized in Table 3, were within the acceptable limits of ±15% (±20% for LLOQ).

Table 3: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%RSD)Inter-day Accuracy (%)Inter-day Precision (%RSD)
LLOQ198.58.2102.19.5
Low3101.26.599.87.1
Medium5097.84.1101.55.3
High400103.43.5102.94.2
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at low and high QC concentrations. The extraction recovery was consistently above 85%, and the matrix effect was found to be negligible.

Table 4: Recovery and Matrix Effect Data

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low388.297.5
High40091.5101.2
Stability

The stability of 4-CEC in whole blood was evaluated under various storage conditions, including short-term (room temperature), long-term (-20°C), and freeze-thaw cycles. The results indicated that 4-CEC is stable under these conditions.

Experimental Workflow and Validation Logic

G cluster_0 Experimental Workflow A Sample Collection (Whole Blood) B Fortification with IS (4-CEC-d5) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E Supernatant Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G

Caption: A diagram illustrating the experimental workflow for the analysis of 4-CEC in whole blood.

G cluster_performance Performance Characteristics cluster_sample Sample-Related Characteristics MethodValidation Method Validation Linearity Linearity & Range MethodValidation->Linearity Sensitivity Sensitivity (LOD & LLOQ) MethodValidation->Sensitivity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Recovery Extraction Recovery MethodValidation->Recovery MatrixEffect Matrix Effect MethodValidation->MatrixEffect Stability Stability MethodValidation->Stability

Caption: A diagram showing the logical relationship of the key validation experiments.

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of 4-CEC in human whole blood. The protein precipitation sample preparation is straightforward and provides clean extracts with high recovery. The method is sensitive, linear, accurate, and precise, making it suitable for a variety of applications in clinical and forensic toxicology.

References

Chiral Separation of 4-Chloroethcathinone (4-CEC) Enantiomers by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed application note and protocol for the chiral separation and quantification of 4-Chloroethcathinone (4-CEC) enantiomers using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). 4-CEC is a synthetic cathinone and a new psychoactive substance (NPS) with a chiral center, leading to the existence of two enantiomers, (R)-4-CEC and (S)-4-CEC. As enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are crucial for forensic toxicology, clinical analysis, and pharmacological research. This protocol outlines a method using a chiral stationary phase (CSP) for the effective separation of 4-CEC enantiomers, followed by sensitive and selective detection using a tandem mass spectrometer. The provided methodologies are intended for researchers, scientists, and drug development professionals.

Introduction

Synthetic cathinones represent a large and diverse class of NPS, with this compound (4-CEC) being a notable example. The presence of a stereocenter in the 4-CEC molecule means it exists as a pair of enantiomers. It is well-established that the stereochemistry of a drug can significantly influence its interaction with biological systems, leading to differences in potency, toxicity, and metabolism between enantiomers. Therefore, the development of stereospecific analytical methods is essential for a comprehensive understanding of the pharmacological and toxicological effects of chiral drugs like 4-CEC.

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a powerful technique for the resolution of enantiomers.[1] When combined with tandem mass spectrometry (MS/MS), it provides a highly sensitive and selective method for the quantification of individual enantiomers in complex matrices such as biological fluids.[2][3] This application note details a robust LC-MS/MS method for the baseline separation of (R)- and (S)-4-CEC.

Experimental Protocols

Materials and Reagents
  • Standards: Racemic 4-CEC, (R)-4-CEC, and (S)-4-CEC reference standards

  • Internal Standard (IS): 4-CEC-d5 or a structurally similar deuterated cathinone derivative

  • Solvents: HPLC-grade acetonitrile, methanol, and water

  • Mobile Phase Additives: Ammonium bicarbonate, formic acid (LC-MS grade)

  • Sample Preparation: Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate, hexane)

Instrumentation
  • LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® IF-3 (amylose tris(3-chloro-4-methylphenylcarbamate)) column (150 x 2.1 mm, 3 µm), has been shown to be effective for similar compounds.[4]

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation (for Biological Matrices)

A generic sample preparation protocol for blood or urine is provided below. This should be optimized based on the specific matrix and analytical requirements.

  • Spiking: To 1 mL of the biological sample (e.g., plasma, urine), add the internal standard to a final concentration of 10 ng/mL.

  • Extraction:

    • LLE: Add 3 mL of a suitable extraction solvent (e.g., ethyl acetate). Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes. Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • SPE: Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) according to the manufacturer's instructions. Load the sample, wash the cartridge to remove interferences, and elute the analytes with a suitable solvent mixture. Evaporate the eluate to dryness.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject a defined volume (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Method
  • LC Conditions:

    • Column: CHIRALPAK® IF-3 (150 x 2.1 mm, 3 µm)

    • Mobile Phase: A gradient elution using (A) 5 mM ammonium bicarbonate in water (pH adjusted to ~9 with ammonia) and (B) acetonitrile.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-10 min: Linear gradient from 50% to 80% B

      • 10-12 min: Hold at 80% B

      • 12.1-15 min: Return to 50% B for re-equilibration

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • The specific precursor and product ions for 4-CEC and its deuterated internal standard need to be determined by direct infusion of the standards. For 4-CEC (C11H14ClNO), the protonated molecule [M+H]+ would be m/z 212.1.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The following table summarizes the expected quantitative data for the chiral separation of 4-CEC enantiomers. The values are hypothetical and should be determined experimentally during method validation.

Parameter(R)-4-CEC(S)-4-CEC
Retention Time (min) ~8.5~9.2
Resolution (Rs) >1.5>1.5
Limit of Detection (LOD) 0.1 ng/mL0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL0.5 ng/mL
Linearity (r²) >0.99>0.99
Recovery (%) 85-115%85-115%
Matrix Effect (%) <15%<15%

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chiral Separation on CSP Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Quantify Quantification of Enantiomers Detect->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the chiral separation of 4-CEC enantiomers.

G cluster_0 Method Development Strategy A Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) B Screen Mobile Phases (Normal, Reversed, Polar Organic) A->B Initial Screening C Optimize Mobile Phase Composition (Solvent ratio, additives) B->C Fine-tuning D Optimize MS/MS Parameters (MRM transitions, source conditions) C->D Detector Optimization E Method Validation (Linearity, LOD, LOQ, etc.) D->E Performance Verification

References

Application Notes and Protocols for the Identification of 4-Chloroethcathinone (4-CEC) using Fourier-Transform Infrared Spectroscopy (FTIR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroethcathinone (4-CEC) is a synthetic stimulant of the cathinone class, and its identification is a crucial task in forensic laboratories, research, and drug development. Fourier-Transform Infrared Spectroscopy (FTIR) is a rapid, non-destructive, and reliable analytical technique for the identification of chemical substances, including novel psychoactive substances like 4-CEC. This document provides detailed application notes and experimental protocols for the identification of 4-CEC using FTIR spectroscopy.

FTIR spectroscopy identifies substances based on their unique pattern of infrared light absorption, which corresponds to the vibrational frequencies of the chemical bonds within the molecule. This "molecular fingerprint" allows for the confident identification of a compound by comparing its spectrum to that of a known reference standard or a spectral library. For substances like 4-CEC, FTIR can effectively distinguish it from its isomers and other related compounds, provided the sample is of sufficient purity.[1][2]

Principle of FTIR for 4-CEC Identification

The identification of 4-CEC by FTIR is based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of its functional groups. Key structural features of 4-CEC that produce characteristic absorption bands include:

  • Carbonyl group (C=O): This will produce a strong absorption band.

  • Aromatic ring (C=C): The benzene ring will have characteristic stretching and bending vibrations.

  • C-N bond: The amine group will have specific stretching vibrations.

  • C-Cl bond: The chlorine substituent on the aromatic ring will also produce a characteristic absorption.

  • Aliphatic C-H bonds: The ethyl group will have distinct stretching and bending vibrations.

By analyzing the presence, position, and relative intensity of these absorption bands, a unique spectral fingerprint for 4-CEC can be obtained.

Data Presentation: Characteristic Infrared Absorption Bands

Unequivocal identification of a synthetic cathinone is possible from its unique infrared spectrum.[1] While a reference spectrum for 4-CEC should be used for definitive identification, the following table presents the characteristic absorption peaks for the closely related compound, 4-chloromethcathinone. The spectrum of 4-CEC is expected to be very similar, with potential minor shifts and additional peaks related to the ethyl group.

Functional Group AssignmentCharacteristic Absorption Peak (cm⁻¹) for 4-Chloromethcathinone
Carbonyl (C=O) Stretch1688
Aromatic C=C Stretch1589
N-H Bend / C-H Bend1402
C-N Stretch / C-H Bend1244 (±5)
C-O Stretch / C-C Stretch1092
C-H Bend (Aliphatic/Aromatic)977
Aromatic C-H Out-of-Plane Bend841
Aromatic C-H Out-of-Plane Bend745

Note: These peaks are for 4-chloromethcathinone and are provided as a close reference for 4-CEC. An allowable error of ±3 cm⁻¹ is generally accepted. The data is derived from a patent describing an FTIR analysis method for methcathinone derivatives.

Experimental Protocols

Two common methods for preparing solid samples for FTIR analysis are the Potassium Bromide (KBr) pellet method and the Attenuated Total Reflectance (ATR) technique. Both are suitable for the analysis of 4-CEC in powder form.

Protocol 1: KBr Pellet Method

This method involves dispersing the sample in a dry KBr matrix and pressing it into a thin, transparent pellet.

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared-grade Potassium Bromide (KBr), dried

  • Spatula

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the 4-CEC sample.

    • Weigh approximately 100-200 mg of dry, infrared-grade KBr. The recommended ratio of KBr to sample is between 100:1 and 300:1.

    • Transfer the KBr to a clean, dry agate mortar.

    • Add the 4-CEC sample to the mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This ensures a uniform dispersion of the sample within the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture into the pellet-forming die.

    • Place the die in a hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • FTIR Analysis:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the infrared spectrum of the sample. A typical measurement range is 4000 cm⁻¹ to 400 cm⁻¹.

    • Collect a sufficient number of scans (e.g., 16-64) at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

The ATR technique is a simpler and faster method that requires minimal sample preparation.

Materials and Equipment:

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond crystal).

  • Spatula

  • Cleaning solvent (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol).

    • Acquire a background spectrum with the clean, empty ATR crystal. This will account for any ambient atmospheric interference and the absorbance of the crystal itself.

  • Sample Analysis:

    • Place a small amount of the 4-CEC powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Use the pressure clamp of the ATR accessory to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

    • Acquire the infrared spectrum of the sample over the desired range (e.g., 4000 cm⁻¹ to 650 cm⁻¹).

    • Collect an appropriate number of scans (e.g., 16-64) at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Cleaning:

    • After the analysis, release the pressure clamp and carefully remove the sample from the crystal using a spatula and a lint-free wipe.

    • Clean the ATR crystal thoroughly with a suitable solvent to prevent cross-contamination.

Data Interpretation and Identification

The acquired FTIR spectrum of the unknown sample should be compared with a reference spectrum of 4-CEC. This can be achieved by:

  • Spectral Library Search: Most FTIR software includes libraries of reference spectra. The acquired spectrum can be searched against a forensic or chemical library to find the best match. The quality of the match is often indicated by a hit quality index (HQI).

  • Direct Comparison: If a pure reference standard of 4-CEC is available, its spectrum can be acquired under the same experimental conditions and directly compared to the spectrum of the unknown sample. A visual overlay of the spectra should show a high degree of correlation in the peak positions, shapes, and relative intensities for a positive identification.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the identification of 4-CEC using FTIR spectroscopy.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Interpretation Sample Receive Suspected 4-CEC Sample ChooseMethod Choose Sampling Method Sample->ChooseMethod ATR_Prep Place Sample on ATR Crystal ChooseMethod->ATR_Prep ATR KBr_Prep Prepare KBr Pellet ChooseMethod->KBr_Prep KBr Pellet Background Acquire Background Spectrum ATR_Prep->Background KBr_Prep->Background SampleSpec Acquire Sample Spectrum Background->SampleSpec LibrarySearch Compare with Spectral Library SampleSpec->LibrarySearch ManualCompare Compare with Reference Standard SampleSpec->ManualCompare Decision Identification Decision LibrarySearch->Decision ManualCompare->Decision PositiveID Positive Identification of 4-CEC Decision->PositiveID Match NegativeID Negative Identification Decision->NegativeID No Match

Caption: Experimental workflow for 4-CEC identification using FTIR.

decision_logic Start Acquired Spectrum CheckPurity Assess Spectrum Quality (Signal-to-Noise, Baseline) Start->CheckPurity GoodSpectrum High-Quality Spectrum CheckPurity->GoodSpectrum Good BadSpectrum Poor-Quality Spectrum CheckPurity->BadSpectrum Poor Compare Compare to Reference GoodSpectrum->Compare Reprepare Re-prepare Sample and Re-measure BadSpectrum->Reprepare Reprepare->Start Match Positive ID Compare->Match Match NoMatch Negative ID / Further Analysis Compare->NoMatch No Match

Caption: Logical flow for FTIR spectral analysis and identification.

References

Application Notes & Protocols for the Quantification of 4-CEC in Oral Fluid and Sweat using GC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed framework for the quantitative analysis of 4-Chloroethcathinone (4-CEC) in human oral fluid and sweat samples using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The protocols are based on established methods for the analysis of structurally similar synthetic cathinones and are intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound (4-CEC) is a synthetic stimulant of the cathinone class. As a psychoactive substance, its detection and quantification in biological matrices are crucial for clinical and forensic toxicology. Oral fluid and sweat are valuable non-invasive specimens that provide information on recent drug use. This document outlines a validated GC-MS/MS method for the sensitive and selective quantification of 4-CEC in these matrices. The methodology is adapted from a validated procedure for the analysis of 4-chloromethcathinone (4-CMC), a closely related compound.[1][2][3][4]

Experimental Protocols

Sample Collection and Handling
  • Oral Fluid: Collect oral fluid using a specialized collection device, such as Quantisal®, to ensure sample stability and accurate volume collection.[5][6] Store samples at -20°C until analysis.

  • Sweat: Collect sweat using sweat patches worn for a specified period. After collection, store the patches in appropriate containers at -20°C prior to extraction.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of 4-CEC from oral fluid and the eluate from sweat patches.

Reagents and Materials:

  • Methylone-d3 (Internal Standard, IS)

  • 0.5 M Ammonium hydrogen carbonate buffer

  • Ethyl acetate

  • Microcentrifuge tubes (2 mL)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 50 µL of oral fluid or sweat patch eluate in a microcentrifuge tube, add 5 µL of Methylone-d3 (IS).[1]

  • Add 200 µL of 0.5 M ammonium hydrogen carbonate buffer.[1]

  • Add 1 mL of ethyl acetate.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[1][3]

Derivatization

Derivatization is a critical step to improve the volatility and thermal stability of cathinones for GC-MS analysis.[7][8] Pentafluoropropionic anhydride (PFPA) is an effective derivatizing agent for this class of compounds.[1][9]

Reagents and Materials:

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (GC grade)

  • Heating block or oven

Procedure:

  • To the dried extract from step 2.2.7, add 50 µL of PFPA.[1]

  • Cap the tube and heat at 70°C for 20 minutes.

  • Evaporate the excess PFPA to dryness under a gentle stream of nitrogen.

  • Reconstitute the derivatized sample in 50 µL of ethyl acetate.[1][3]

  • Transfer the solution to an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Instrumentation and Conditions

The following are typical GC-MS/MS parameters. These may require optimization based on the specific instrumentation used.

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 7000C Triple Quadrupole MS (or equivalent)

  • Injection Volume: 1 µL[1]

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 20°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: Specific MRM transitions for the 4-CEC derivative and the internal standard need to be determined by infusing the derivatized standards into the mass spectrometer. The transitions for the structurally similar 4-CMC can be used as a starting point for optimization.

Quantitative Data

The following tables summarize the expected validation parameters for a method based on the analysis of a structurally similar synthetic cathinone (4-CMC) in oral fluid and sweat.[1] These values should be established specifically for 4-CEC during method validation.

Table 1: Method Validation Parameters for 4-CEC in Oral Fluid

ParameterExpected Value
Linearity Range0.5 - 100 ng/mL
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery> 85%

Table 2: Method Validation Parameters for 4-CEC in Sweat

ParameterExpected Value
Linearity Range1 - 200 ng/patch
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD)0.2 ng/patch
Limit of Quantification (LOQ)1 ng/patch
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery> 80%

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis oral_fluid Oral Fluid Collection (e.g., Quantisal®) add_is Add Internal Standard (Methylone-d3) oral_fluid->add_is sweat_patch Sweat Patch Application sweat_patch->add_is add_buffer Add Buffer (Ammonium Hydrogen Carbonate) add_is->add_buffer lle Liquid-Liquid Extraction (Ethyl Acetate) add_buffer->lle evap1 Evaporate to Dryness (1) lle->evap1 add_pfpa Add Derivatizing Agent (PFPA) evap1->add_pfpa heat Heat at 70°C add_pfpa->heat evap2 Evaporate to Dryness (2) heat->evap2 reconstitute Reconstitute in Ethyl Acetate evap2->reconstitute gcmsms GC-MS/MS Analysis reconstitute->gcmsms data_quant Data Quantification gcmsms->data_quant validation_logic cluster_performance Performance Characteristics validated_method Validated Quantitative Method linearity Linearity & Range linearity->validated_method lod_loq LOD & LOQ lod_loq->validated_method accuracy Accuracy accuracy->validated_method precision Precision precision->validated_method selectivity Selectivity selectivity->validated_method recovery Recovery recovery->validated_method

References

Application Notes and Protocols for In Vitro Experimental Models for Studying 4-CEC Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroethcathinone (4-CEC) is a synthetic cathinone that has emerged as a novel psychoactive substance. Its structural similarity to other cathinones with known neurotoxic effects raises concerns about its potential for harm to the central nervous system. Understanding the mechanisms of 4-CEC neurotoxicity is crucial for public health and the development of potential therapeutic interventions. This document provides detailed application notes and protocols for utilizing in vitro experimental models, primarily focusing on the human neuroblastoma SH-SY5Y cell line, to study the neurotoxic effects of 4-CEC.

Recommended In Vitro Model: Differentiated SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used and well-characterized model in neurotoxicity studies. These cells can be differentiated into a more mature neuronal phenotype, expressing markers of dopaminergic neurons, which are a primary target for many psychostimulant substances. Differentiation enhances their physiological relevance for studying the neurotoxic effects of compounds like 4-CEC.

Key Neurotoxic Endpoints to Assess

Based on the known mechanisms of related synthetic cathinones, the primary endpoints to investigate for 4-CEC neurotoxicity include:

  • Cytotoxicity: Assessing the concentration-dependent cell death induced by 4-CEC.

  • Interaction with Monoamine Transporters: Evaluating the effect of 4-CEC on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

  • Oxidative Stress: Measuring the induction of reactive oxygen species (ROS) and the cellular antioxidant response.

  • Mitochondrial Dysfunction: Assessing changes in mitochondrial membrane potential.

  • Apoptosis: Determining the activation of programmed cell death pathways.

Data Presentation

The following tables summarize the available quantitative data on the neurotoxic effects of 4-CEC from in vitro studies.

Table 1: Cytotoxicity of 4-CEC in Differentiated SH-SY5Y Cells

CompoundLC50 (mM) after 24hCell LineAssayReference
4-CEC~2.5Differentiated SH-SY5YMTT Assay[1]

Table 2: Interaction of 4-CEC with Monoamine Transporters in Rat Brain Synaptosomes

TransporterUptake Inhibition IC50 (nM)Release EC50 (nM)MechanismReference
DAT>10000>10000Low-potency uptake inhibitor[2]
NET3330 ± 580>10000Low-potency uptake inhibitor[2]
SERT114 ± 10119 ± 18Substrate (releaser)[2]

Table 3: Oxidative Stress Induced by Chloro-Cathinones in Differentiated SH-SY5Y Cells

CompoundConcentrationROS Production (% increase vs. vehicle)Exposure TimeReference
Chloro-cathinones (general)LC5010-30%6 hours[1]

Experimental Protocols

Cell Culture and Differentiation of SH-SY5Y Cells

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Retinoic acid (RA)

  • Brain-Derived Neurotrophic Factor (BDNF)

  • 6-well or 96-well cell culture plates

Protocol:

  • Culture SH-SY5Y cells in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • To induce differentiation, seed cells at a desired density.

  • After 24 hours, replace the medium with a low-serum medium (e.g., 1% FBS) containing 10 µM retinoic acid.

  • Incubate for 4-6 days, changing the medium every 2 days.

  • For terminal differentiation, replace the RA-containing medium with a serum-free medium containing 50 ng/mL BDNF for an additional 2-3 days.

  • Differentiated cells will exhibit a more neuronal morphology with extended neurites.

Cytotoxicity Assays

Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed differentiated SH-SY5Y cells in a 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of 4-CEC for 24 hours. Include a vehicle control.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Principle: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.

Protocol:

  • Seed differentiated SH-SY5Y cells in a 96-well plate.

  • Treat cells with various concentrations of 4-CEC for 24 hours.

  • Collect the cell culture supernatant.

  • Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

Monoamine Transporter Uptake and Release Assays in Synaptosomes

Principle: Synaptosomes, isolated nerve terminals, are used to measure the ability of a compound to inhibit the uptake of radiolabeled monoamines or to induce their release.

Protocol:

  • Prepare synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

  • Uptake Inhibition Assay:

    • Pre-incubate synaptosomes with various concentrations of 4-CEC.

    • Initiate uptake by adding a radiolabeled substrate ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Terminate the reaction by rapid filtration and wash to remove unbound radioactivity.

    • Quantify the radioactivity retained by the synaptosomes using liquid scintillation counting.

    • Calculate the IC50 value for uptake inhibition.

  • Release Assay:

    • Preload synaptosomes with a radiolabeled substrate.

    • Expose the preloaded synaptosomes to various concentrations of 4-CEC.

    • Measure the amount of radioactivity released into the supernatant.

    • Calculate the EC50 value for release.

Oxidative Stress Assays

Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol:

  • Seed differentiated SH-SY5Y cells in a black, clear-bottom 96-well plate.

  • Treat cells with 4-CEC for the desired time.

  • Wash the cells with warm PBS.

  • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess dye.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Protocol:

  • Seed differentiated SH-SY5Y cells in a suitable plate for fluorescence microscopy or flow cytometry.

  • Treat cells with 4-CEC.

  • Incubate the cells with 2 µM JC-1 for 15-30 minutes at 37°C.

  • Wash the cells with PBS.

  • Analyze the cells using a fluorescence microscope or flow cytometer to determine the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Apoptosis Assay: Caspase-3 Activity

Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a fluorogenic or colorimetric substrate.

Protocol:

  • Seed differentiated SH-SY5Y cells in a 96-well plate.

  • Treat cells with 4-CEC for the desired time.

  • Lyse the cells to release intracellular contents.

  • Use a commercial caspase-3 activity assay kit. Add the cell lysate to a reaction buffer containing the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Quantify the fold-increase in caspase-3 activity compared to the vehicle control.

Visualization of Pathways and Workflows

Putative Signaling Pathway of 4-CEC Neurotoxicity

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular 4CEC 4CEC SERT SERT 4CEC->SERT Substrate (Release) DAT_NET DAT/NET 4CEC->DAT_NET Inhibition Monoamine_Increase Increased Synaptic Monoamines SERT->Monoamine_Increase DAT_NET->Monoamine_Increase ROS_Production Increased ROS Production Monoamine_Increase->ROS_Production Oxidative Metabolism Mitochondrial_Dysfunction Mitochondrial Dysfunction (Decreased ΔΨm) ROS_Production->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Dysfunction->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Putative signaling pathway of 4-CEC-induced neurotoxicity.

Experimental Workflow for Assessing 4-CEC Neurotoxicity

G cluster_assays Neurotoxicity Assessment Start Start Cell_Culture Culture & Differentiate SH-SY5Y Cells Start->Cell_Culture Treatment Treat with 4-CEC (Dose-Response) Cell_Culture->Treatment Cytotoxicity Cytotoxicity Assays (MTT, LDH) Treatment->Cytotoxicity Monoamine_Transporter Monoamine Transporter Assays (Uptake/Release) Treatment->Monoamine_Transporter Oxidative_Stress Oxidative Stress Assays (ROS, ΔΨm) Treatment->Oxidative_Stress Apoptosis Apoptosis Assays (Caspase-3 Activity) Treatment->Apoptosis Data_Analysis Data Analysis (LC50, IC50, EC50, etc.) Cytotoxicity->Data_Analysis Monoamine_Transporter->Data_Analysis Oxidative_Stress->Data_Analysis Apoptosis->Data_Analysis Conclusion Characterize Neurotoxic Profile of 4-CEC Data_Analysis->Conclusion

Caption: General workflow for in vitro assessment of 4-CEC neurotoxicity.

Logical Relationship of Key Neurotoxic Events

G 4CEC_Exposure 4-CEC Exposure Transporter_Interaction Monoamine Transporter Interaction 4CEC_Exposure->Transporter_Interaction Oxidative_Stress Oxidative Stress Transporter_Interaction->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Apoptotic_Cascade Apoptotic Cascade Mitochondrial_Damage->Apoptotic_Cascade Neuronal_Cell_Death Neuronal Cell Death Apoptotic_Cascade->Neuronal_Cell_Death

Caption: Logical cascade of events in 4-CEC-induced neurotoxicity.

References

Application Notes and Protocols for Assessing 4-CEC Effects on Monoamine Transporter Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the effects of 4-Chloroethcathinone (4-CEC) on the function of monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The provided methodologies are essential for characterizing the pharmacological profile of 4-CEC and similar compounds.

Introduction

This compound (4-CEC) is a synthetic cathinone that has been identified as a new psychoactive substance. Understanding its interaction with monoamine transporters is crucial for predicting its psychoactive effects, abuse potential, and neurotoxicity. Monoamine transporters are critical for regulating the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby controlling neurotransmission. Compounds that interfere with these transporters can act as uptake inhibitors, substrates (releasers), or a combination of both, leading to significant alterations in monoaminergic signaling.

Recent studies have revealed that 4-CEC exhibits a unique "hybrid" activity profile at monoamine transporters. It acts as a low-potency uptake inhibitor at the dopamine and norepinephrine transporters (DAT and NET) while functioning as a full-efficacy substrate (releaser) at the serotonin transporter (SERT)[1]. This complex mechanism of action underscores the importance of employing a comprehensive set of assays to fully characterize its pharmacological effects.

Data Presentation: Quantitative Effects of 4-CEC on Monoamine Transporters

The following tables summarize the in vitro effects of 4-CEC on monoamine transporter function, including its potency for uptake inhibition (IC50) and substrate-induced release (EC50).

Table 1: Uptake Inhibition Potency (IC50) of 4-CEC at Monoamine Transporters

TransporterIC50 (nM)Substance Tested
Dopamine Transporter (DAT)2630 ± 3504-CEC
Norepinephrine Transporter (NET)4400 ± 5004-CEC
Serotonin Transporter (SERT)790 ± 804-CEC

Data represent the concentration of 4-CEC required to inhibit 50% of the radiolabeled substrate uptake.

Table 2: Substrate-Induced Release Potency (EC50) of 4-CEC at Monoamine Transporters

TransporterEC50 (nM)Substance Tested
Dopamine Transporter (DAT)> 10,000 (No release)4-CEC
Norepinephrine Transporter (NET)> 10,000 (Weak partial release)4-CEC
Serotonin Transporter (SERT)280 ± 404-CEC

Data represent the concentration of 4-CEC required to induce 50% of the maximal release of pre-loaded radiolabeled substrate.

Experimental Protocols

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol determines the potency of a test compound (e.g., 4-CEC) to inhibit the uptake of a radiolabeled monoamine substrate into cells expressing the target transporter.

Materials:

  • Human Embryonic Kidney (HEK-293) cells stably expressing human DAT, NET, or SERT

  • 96-well cell culture plates

  • Krebs-HEPES buffer (KHB)

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • Test compound (4-CEC)

  • Known transporter inhibitors for positive controls (e.g., GBR12909 for DAT, desipramine for NET, fluoxetine for SERT)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Plating: Seed HEK-293 cells expressing the transporter of interest into 96-well plates at a density that allows for confluent monolayers on the day of the experiment.

  • Preparation of Solutions: Prepare serial dilutions of the test compound (4-CEC) and control inhibitors in KHB. Prepare the radiolabeled substrate at a concentration near its Km for the respective transporter.

  • Pre-incubation: Wash the cell monolayers with KHB. Add the test compound dilutions to the wells and pre-incubate for 10-20 minutes at room temperature.

  • Uptake Initiation: Initiate the uptake reaction by adding the radiolabeled substrate to each well.

  • Incubation: Incubate the plate for a short period (typically 5-15 minutes) at 37°C to allow for substrate uptake. The incubation time should be within the linear range of uptake for each transporter.

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells multiple times with ice-cold KHB.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer. Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor) from the total uptake. Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Monoamine Transporter Release Assay

This protocol assesses the ability of a test compound to induce the release (efflux) of a pre-loaded radiolabeled monoamine from cells expressing the target transporter.

Materials:

  • HEK-293 cells stably expressing human DAT, NET, or SERT

  • 24-well cell culture plates

  • Krebs-HEPES buffer (KHB)

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • Test compound (4-CEC)

  • Known transporter substrates for positive controls (e.g., amphetamine for DAT and NET, p-chloroamphetamine for SERT)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Plating: Seed HEK-293 cells expressing the transporter of interest into 24-well plates.

  • Loading with Radiolabeled Substrate: Incubate the cells with the respective radiolabeled monoamine for 30-60 minutes at 37°C to allow for accumulation of the substrate.

  • Washing: After loading, wash the cells several times with KHB to remove extracellular radiolabel.

  • Baseline Release: Add fresh KHB to the wells and collect samples at regular intervals (e.g., every 5 minutes) to establish a baseline release rate.

  • Stimulation of Release: After establishing a baseline, add serial dilutions of the test compound (4-CEC) or a known releaser to the wells.

  • Sample Collection: Continue to collect the superfusate at regular intervals for a defined period (e.g., 30-60 minutes).

  • Quantification of Release: At the end of the experiment, lyse the cells to determine the amount of radiolabel remaining. Measure the radioactivity in the collected superfusate samples and the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the amount of release as a percentage of the total radioactivity (superfusate + lysate). Plot the percentage of release against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value and the maximum effect (Emax).

Visualizations

Experimental_Workflow_Uptake_Inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Seed cells expressing monoamine transporter a1 Wash cells p1->a1 p2 Prepare serial dilutions of 4-CEC a2 Pre-incubate with 4-CEC p2->a2 p3 Prepare radiolabeled substrate a3 Add radiolabeled substrate p3->a3 a1->a2 a2->a3 a4 Incubate at 37°C a3->a4 a5 Terminate uptake a4->a5 an1 Lyse cells a5->an1 an2 Scintillation counting an1->an2 an3 Calculate % inhibition an2->an3 an4 Determine IC50 an3->an4

Caption: Workflow for the in vitro monoamine transporter uptake inhibition assay.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (DA, NE, 5-HT) Vesicle Synaptic Vesicle MA->Vesicle Packaging Synapse Vesicle->Synapse Release MAT Monoamine Transporter (DAT, NET, SERT) MAT->MA Transport CEC 4-CEC CEC->MAT Inhibition (DAT/NET) Substrate (SERT) Synapse_MA Extracellular Monoamine Synapse_MA->MAT Reuptake Receptor Postsynaptic Receptor Synapse_MA->Receptor Binding

Caption: Simplified signaling pathway of a monoamine synapse and points of interaction for 4-CEC.

References

Application Notes and Protocols for Investigating the Behavioral Pharmacology of 4-Chloroethcathinone (4-CEC) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding of the behavioral pharmacology of 4-chloroethcathinone (4-CEC) and detailed protocols for its investigation using established animal models. The information is intended to guide researchers in designing and conducting studies to further elucidate the abuse potential and psychoactive effects of this synthetic cathinone.

Introduction to this compound (4-CEC)

This compound (4-CEC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that have emerged in illicit drug markets. Structurally related to cathinone, the active component of the khat plant, 4-CEC exhibits psychostimulant properties. Preclinical studies are crucial for understanding its mechanism of action, behavioral effects, and potential for abuse, thereby informing public health and regulatory decisions.

Known Mechanism of Action

In vitro studies have characterized 4-CEC as a low-potency uptake inhibitor at the dopamine transporter (DAT) and norepinephrine transporter (NET).[1][2] More significantly, it functions as a substrate at the serotonin transporter (SERT), indicating that it can induce the release of serotonin.[1][2] This mixed monoaminergic activity, with a pronounced effect on serotonin, likely underlies its unique behavioral profile.

Behavioral Pharmacology of 4-CEC

Animal models are essential for characterizing the psychoactive effects of 4-CEC. The primary behavioral assays used to investigate its properties include locomotor activity, drug discrimination, conditioned place preference, and self-administration studies.

Locomotor Activity

Locomotor activity assays are used to assess the stimulant or depressant effects of a compound. Studies in both mice and rats have demonstrated that 4-CEC dose-dependently increases locomotor activity.[3] However, it is reported to be less efficacious in producing maximal stimulant effects compared to other psychostimulants like methamphetamine.[3]

Drug Discrimination

Drug discrimination paradigms assess the subjective effects of a drug by training animals to recognize and respond to its interoceptive cues. In rats trained to discriminate methamphetamine or cocaine from saline, 4-CEC has been shown to fully substitute for both, indicating that it produces similar subjective effects.[1] This suggests a potential for abuse similar to that of established psychostimulants.

Conditioned Place Preference (CPP)

Conditioned place preference is a model used to evaluate the rewarding or aversive properties of a drug. While no specific CPP studies for 4-CEC have been identified in the reviewed literature, this is a critical assay for determining its rewarding potential. A generalized protocol for assessing CPP with a novel psychostimulant is provided below.

Self-Administration

Intravenous self-administration is the gold-standard preclinical model for assessing the reinforcing efficacy of a drug and its abuse liability. To date, specific self-administration studies for 4-CEC have not been detailed in the available literature. A generalized protocol for this assay is included to guide future investigations.

Data Presentation

The following tables summarize the available quantitative data on the behavioral effects of 4-CEC.

Table 1: Locomotor Activity of 4-CEC in Rodents

SpeciesRoute of AdministrationDose Range (mg/kg)Effect on Locomotor ActivityNotes
Mice (Swiss-Webster)i.p.1 - 50Dose-dependent increase, with peak effects around 25 mg/kg. Less efficacious than methamphetamine.Peak stimulant effects lasted 2 to 3 hours.[3]
Rats (Sprague-Dawley)i.p.1 - 30Modest stimulatory effects on activity.Less potent than 4-CMC and mephedrone.[1][2]

Table 2: Drug Discrimination Studies of 4-CEC in Rats

Training Drug4-CEC Dose Range (mg/kg)GeneralizationED50 (mg/kg)Notes
Methamphetamine1 - 30Full substitutionNot reportedIndicates similar subjective effects to methamphetamine.[1]
Cocaine1 - 30Full substitutionNot reportedSuggests overlapping subjective effects with cocaine.[1]
MDMANot specifiedFull substitution0.43[1]

Experimental Protocols

The following are detailed protocols for key behavioral assays. Protocols for CPP and self-administration are generalized for psychostimulants and should be optimized for 4-CEC.

Locomotor Activity Protocol

Objective: To assess the stimulant effects of 4-CEC on spontaneous locomotor activity in mice.

Materials:

  • Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeams or video-tracking software.

  • 4-CEC hydrochloride dissolved in sterile saline (0.9%).

  • Male Swiss-Webster mice (25-30 g).

Procedure:

  • Habituation: Acclimate mice to the testing room for at least 1 hour before the experiment. On the test day, place each mouse individually into the center of the open-field arena and allow for a 30-minute habituation period.

  • Drug Administration: Following habituation, administer 4-CEC (e.g., 1, 5, 10, 25, 50 mg/kg, i.p.) or vehicle (saline).

  • Data Collection: Immediately after injection, place the mice back into the open-field arenas and record locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a period of 2-3 hours.

  • Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) to determine the time course of the drug's effect. Compare the total activity counts or distance traveled between different dose groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Drug Discrimination Protocol

Objective: To determine if 4-CEC produces subjective effects similar to methamphetamine or cocaine in rats.

Materials:

  • Standard two-lever operant conditioning chambers.

  • Food pellet dispensers and receptacles.

  • Syringes and needles for i.p. injections.

  • 4-CEC hydrochloride, (+)-methamphetamine hydrochloride, and cocaine hydrochloride dissolved in sterile saline.

  • Male Sprague-Dawley rats (250-300 g), food-restricted to 85-90% of their free-feeding body weight.

Procedure:

  • Lever Press Training: Train rats to press a lever for food reinforcement on a fixed-ratio (FR) schedule (e.g., FR 10).

  • Discrimination Training:

    • On days when the training drug (e.g., 1 mg/kg methamphetamine or 10 mg/kg cocaine, i.p.) is administered, only presses on the "drug-correct" lever are reinforced.

    • On days when the vehicle (saline) is administered, only presses on the "vehicle-correct" lever are reinforced.

    • Training sessions are typically 15-30 minutes long and continue until rats reliably respond on the correct lever (>80% accuracy) for at least 8 out of 10 consecutive sessions.

  • Substitution Testing:

    • Once discrimination is established, administer various doses of 4-CEC (e.g., 1, 3, 10, 30 mg/kg, i.p.) prior to the session.

    • During test sessions, presses on either lever are recorded but not reinforced.

    • A test is complete after a predetermined number of responses (e.g., 10) on one lever.

  • Data Analysis: Calculate the percentage of responses on the drug-correct lever for each dose of 4-CEC. Full substitution is considered to have occurred if a dose of 4-CEC results in ≥80% of responses on the drug-correct lever. Calculate the ED50 value, which is the dose that produces 50% drug-appropriate responding.

Conditioned Place Preference (CPP) Protocol (Generalized)

Objective: To assess the rewarding properties of 4-CEC in mice.

Materials:

  • Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.

  • 4-CEC hydrochloride dissolved in sterile saline.

  • Male C57BL/6J mice (20-25 g).

Procedure:

  • Pre-Conditioning (Baseline Preference):

    • On Day 1, place each mouse in the central compartment and allow free access to all three chambers for 15-20 minutes.

    • Record the time spent in each chamber to determine any initial preference. An unbiased design is recommended, where the drug is randomly assigned to one of the outer chambers.

  • Conditioning:

    • This phase typically lasts for 4-8 days with alternating drug and vehicle conditioning sessions.

    • On drug conditioning days, administer 4-CEC (e.g., 5, 10, 25 mg/kg, i.p.) and confine the mouse to the drug-paired chamber for 30 minutes.

    • On vehicle conditioning days, administer saline and confine the mouse to the vehicle-paired chamber for 30 minutes.

  • Post-Conditioning (Preference Test):

    • On the test day (at least 24 hours after the last conditioning session), place the mouse in the central compartment in a drug-free state and allow free access to all chambers for 15-20 minutes.

    • Record the time spent in each chamber.

  • Data Analysis: Calculate the preference score as the time spent in the drug-paired chamber during the post-conditioning test minus the time spent in the same chamber during the pre-conditioning test. A significant increase in the preference score for the drug-paired chamber indicates a rewarding effect.

Intravenous Self-Administration Protocol (Generalized)

Objective: To determine the reinforcing effects of 4-CEC in rats.

Materials:

  • Standard operant conditioning chambers equipped with two levers, a syringe pump, and an infusion line connected to a swivel.

  • Intravenous catheters.

  • 4-CEC hydrochloride dissolved in sterile saline.

  • Male Wistar rats (300-350 g).

Procedure:

  • Catheter Implantation: Surgically implant a chronic indwelling catheter into the jugular vein of each rat. Allow for a recovery period of 5-7 days.

  • Acquisition of Self-Administration:

    • Place rats in the operant chambers for daily 2-hour sessions.

    • Presses on the "active" lever result in an intravenous infusion of 4-CEC (e.g., 0.1, 0.25, 0.5 mg/kg/infusion), while presses on the "inactive" lever have no consequence.

    • Acquisition is typically considered stable when the number of infusions per session does not vary by more than 20% for three consecutive days and the number of active lever presses is at least double the number of inactive lever presses.

  • Dose-Response Determination: Once stable responding is established, vary the dose of 4-CEC across sessions to determine the dose-response curve.

  • Progressive Ratio Schedule: To assess the motivation to self-administer 4-CEC, a progressive ratio schedule can be implemented, where the number of lever presses required for each subsequent infusion increases. The "breakpoint" (the last ratio completed) is used as a measure of the reinforcing efficacy of the drug.

  • Data Analysis: The primary dependent variables are the number of infusions per session and the breakpoint on the progressive ratio schedule. An inverted U-shaped dose-response curve is typical for reinforcing drugs.

Visualization of Pathways and Workflows

4-CEC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron 4-CEC_ext 4-CEC SERT Serotonin Transporter (SERT) 4-CEC_ext->SERT Acts as a substrate Serotonin_ext Serotonin (5-HT) Serotonin_ext->SERT Reuptake 5HT_Receptors 5-HT Receptors Serotonin_ext->5HT_Receptors Binds to receptors Serotonin_int Intracellular 5-HT SERT->Serotonin_int Facilitates 5-HT efflux Serotonin_vesicle Synaptic Vesicle (5-HT Storage) Serotonin_int->Serotonin_ext Reverse transport Serotonin_int->Serotonin_vesicle Vesicular packaging Signaling_Cascade Downstream Signaling (e.g., PKC, PKA activation) Postsynaptic_Effect Behavioral Effects (e.g., altered mood, psychostimulation) Signaling_Cascade->Postsynaptic_Effect Leads to 5HT_Receptors->Signaling_Cascade Initiates signaling

Caption: Hypothesized signaling pathway of 4-CEC at the serotonergic synapse.

Behavioral_Pharmacology_Workflow Start Investigate Behavioral Pharmacology of 4-CEC Locomotor Locomotor Activity Start->Locomotor Drug_Disc Drug Discrimination Start->Drug_Disc CPP Conditioned Place Preference (Rewarding Effects) Start->CPP Self_Admin Self-Administration (Reinforcing Effects) Start->Self_Admin Data_Analysis Data Analysis and Interpretation Locomotor->Data_Analysis Drug_Disc->Data_Analysis CPP->Data_Analysis Self_Admin->Data_Analysis Abuse_Potential Assessment of Abuse Potential Data_Analysis->Abuse_Potential

Caption: Experimental workflow for assessing the behavioral pharmacology of 4-CEC.

Conclusion

The available data indicate that 4-CEC is a psychostimulant with a mechanism of action that involves the serotonin, dopamine, and norepinephrine systems. Its ability to increase locomotor activity and substitute for the discriminative stimulus effects of methamphetamine and cocaine in animal models suggests a potential for abuse in humans. Further research, particularly using conditioned place preference and self-administration paradigms, is necessary to fully characterize its rewarding and reinforcing properties. The protocols provided herein offer a framework for conducting these critical investigations.

References

Application Note: 4-Chloroethcathinone (4-CEC) as a Reference Standard in Forensic Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroethcathinone (4-CEC) is a synthetic cathinone, a class of new psychoactive substances (NPS) that has emerged as a significant challenge in forensic toxicology. Structurally related to cathinone, the active component of the khat plant, 4-CEC exhibits stimulant properties and has been identified in illicit drug seizures and biological samples from individuals in intoxication cases. The unambiguous identification and quantification of 4-CEC in forensic casework are crucial for law enforcement, public health, and the judicial system. The use of a well-characterized reference standard is paramount for the accuracy and reliability of analytical findings.[1] This application note provides detailed protocols and data for the use of 4-CEC as a reference standard in forensic toxicology laboratories.

Importance of a Reference Standard

In forensic toxicology, the identification of a substance relies on comparing the analytical data from an unknown sample to that of a known, certified reference standard. The reference standard serves as the benchmark for confirmation of identity and for accurate quantification. Without a reliable reference standard, the analytical results are scientifically indefensible.

cluster_0 Forensic Analysis Workflow cluster_1 Reference Standard Workflow Unknown_Sample Unknown Biological Sample (e.g., Blood, Urine) Analytical_Instrument Analytical Instrument (e.g., GC-MS, LC-MS/MS) Unknown_Sample->Analytical_Instrument Injection Data_Acquisition Data Acquisition Analytical_Instrument->Data_Acquisition Signal Data_Comparison Data Comparison Data_Acquisition->Data_Comparison Identification_Quantification Identification & Quantification Data_Comparison->Identification_Quantification Confirmation Reference_Standard 4-CEC Reference Standard Analytical_Instrument_Ref Analytical Instrument (e.g., GC-MS, LC-MS/MS) Reference_Standard->Analytical_Instrument_Ref Injection Reference_Data Reference Data (Retention Time, Mass Spectrum) Analytical_Instrument_Ref->Reference_Data Signal Reference_Data->Data_Comparison cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 4-CEC This compound (4-CEC) Carbonyl_Reduction Carbonyl Reduction 4-CEC->Carbonyl_Reduction N-Deethylation N-Deethylation 4-CEC->N-Deethylation Hydroxylation Hydroxylation 4-CEC->Hydroxylation Glucuronidation Glucuronidation 4-CEC->Glucuronidation Metabolite_1 Reduced Metabolite Carbonyl_Reduction->Metabolite_1 Metabolite_2 N-deethyl Metabolite N-Deethylation->Metabolite_2 Metabolite_3 Hydroxylated Metabolite Hydroxylation->Metabolite_3 Glucuronide_Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide_Conjugate Metabolite_1->Glucuronidation Metabolite_2->Glucuronidation Metabolite_3->Glucuronidation Sample_Collection Sample Collection (Blood, Urine, Hair) Sample_Accessioning Sample Accessioning & Storage (-20°C) Sample_Collection->Sample_Accessioning Sample_Preparation Sample Preparation (Extraction, Derivatization) Sample_Accessioning->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Analysis Data Analysis & Review Instrumental_Analysis->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

References

Application Notes and Protocols for Evaluating 4-CEC Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroethcathinone (4-CEC) is a synthetic cathinone, a class of novel psychoactive substances (NPS) that has raised significant public health concerns. Understanding the cytotoxic effects of 4-CEC is crucial for forensic toxicology, clinical treatment of overdoses, and the development of potential therapeutic interventions. These application notes provide detailed protocols and background information for assessing the cytotoxicity of 4-CEC using common in vitro cell culture techniques. The human neuroblastoma cell line, SH-SY5Y, is highlighted as a relevant model for neurotoxicity studies.

Data Presentation

The following table summarizes the cytotoxic potential of 4-CEC and related chloro-cathinone compounds in differentiated SH-SY5Y cells. The LC50 value represents the concentration of the substance that is lethal to 50% of the cells.

CompoundMolecular Weight ( g/mol )LC50 (mM) in SH-SY5Y cells
This compound (4-CEC) 197.66~1.8
3-Chloromethcathinone (3-CMC)183.64>3.0
4-Chloromethcathinone (4-CMC)183.64~1.5
4-Chlorobuphedrone (4-CBC)211.69~0.6

Data extracted from a study on the in vitro cytotoxicity of various chloro-cathinones in a differentiated human neuroblastoma cell line (SH-SY5Y)[1].

Experimental Protocols

Cell Culture and Maintenance of SH-SY5Y Cells

A consistent and healthy cell culture is the foundation for reliable cytotoxicity data.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

  • 0.25% Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75)

  • 96-well, 24-well, or 6-well plates (tissue culture treated)

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Thawing and Initial Culture:

    • Rapidly thaw a cryopreserved vial of SH-SY5Y cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh, pre-warmed complete culture medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Subculturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer once with 5-10 mL of sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 6-8 mL of complete culture medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks at a density of 2-5 x 10^4 cells/cm².

    • Change the culture medium every 2-3 days.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • 96-well tissue culture plates

  • 4-CEC stock solution (dissolved in a suitable solvent, e.g., DMSO or sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count SH-SY5Y cells as described in Protocol 1.

    • Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment with 4-CEC:

    • Prepare serial dilutions of 4-CEC in complete culture medium from the stock solution. A suggested concentration range based on the known LC50 is 0.1 mM to 5 mM.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve 4-CEC).

    • Carefully remove the medium from the wells and replace it with 100 µL of the prepared 4-CEC dilutions or control medium.

    • Incubate for 24 or 48 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • 96-well tissue culture plates

  • 4-CEC stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol.

  • LDH Assay:

    • After the desired incubation period with 4-CEC, centrifuge the 96-well plate at 250 x g for 5 minutes (optional, but recommended for suspension cells or loosely adherent cells).

    • Carefully transfer 50 µL of the cell culture supernatant from each well to a new, optically clear 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit to each well.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells and a maximum LDH release control (cells lysed with a detergent provided in the kit).

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • SH-SY5Y cells

  • Complete culture medium

  • White-walled 96-well plates

  • 4-CEC stock solution

  • Caspase-Glo® 3/7 Assay System (commercially available)

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay Protocol, using a white-walled 96-well plate suitable for luminescence measurements.

  • Caspase-Glo® 3/7 Assay:

    • After the incubation period with 4-CEC, allow the plate to equilibrate to room temperature for about 30 minutes.

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Add 100 µL of the reconstituted reagent to each well.

    • Mix the contents of the wells by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • The luminescent signal is proportional to the amount of caspase-3/7 activity.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Cell Culture & Seeding cluster_treatment 4-CEC Treatment cluster_mtt_protocol MTT Protocol cluster_ldh_protocol LDH Protocol cluster_caspase_protocol Caspase Protocol start Start with healthy SH-SY5Y cell culture seed Seed cells into 96-well plates start->seed incubate_24h Incubate for 24h (Cell Attachment) seed->incubate_24h treat_cells Treat cells with 4-CEC (and controls) incubate_24h->treat_cells prepare_4CEC Prepare serial dilutions of 4-CEC prepare_4CEC->treat_cells incubate_treat Incubate for 24h or 48h treat_cells->incubate_treat mtt MTT Assay incubate_treat->mtt ldh LDH Assay incubate_treat->ldh caspase Caspase-Glo 3/7 Assay incubate_treat->caspase add_mtt Add MTT reagent mtt->add_mtt collect_supernatant Collect supernatant ldh->collect_supernatant add_caspase_reagent Add Caspase-Glo reagent caspase->add_caspase_reagent incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize formazan incubate_mtt->solubilize read_mtt Read Absorbance (570 nm) solubilize->read_mtt add_ldh_reagent Add LDH reagent collect_supernatant->add_ldh_reagent incubate_ldh Incubate 10-30 min add_ldh_reagent->incubate_ldh read_ldh Read Absorbance (490 nm) incubate_ldh->read_ldh incubate_caspase Incubate 1-3h add_caspase_reagent->incubate_caspase read_caspase Read Luminescence incubate_caspase->read_caspase

Caption: Workflow for evaluating 4-CEC cytotoxicity in SH-SY5Y cells.

Proposed Signaling Pathway for 4-CEC-Induced Cytotoxicity

Based on the known effects of other synthetic cathinones, the following pathway is a proposed mechanism for 4-CEC-induced cytotoxicity. Specific molecular interactions for 4-CEC require further investigation.

G Proposed Cytotoxicity Pathway of 4-CEC cluster_cell SH-SY5Y Cell CEC 4-CEC ROS Increased ROS (Oxidative Stress) CEC->ROS Mito_dys Mitochondrial Dysfunction CEC->Mito_dys ROS->Mito_dys Nrf2_act Nrf2 Activation ROS->Nrf2_act Bax Bax Activation Mito_dys->Bax Bcl2 Bcl-2 Inhibition Mito_dys->Bcl2 ARE Antioxidant Response Element (ARE) Nrf2_act->ARE Antioxidant Antioxidant Enzymes ARE->Antioxidant MMP_loss Loss of Mitochondrial Membrane Potential (ΔΨm) Bax->MMP_loss Bcl2->MMP_loss CytC Cytochrome c Release MMP_loss->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp37 Caspase-3/7 Activation Apoptosome->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Proposed mechanism of 4-CEC-induced cytotoxicity.

Logical Relationship of Cytotoxicity Assays

G cluster_event Cellular Events cluster_assay Correlating Assays Metabolic_dys Metabolic Dysfunction MTT MTT Assay Metabolic_dys->MTT measures Membrane_damage Membrane Damage LDH LDH Assay Membrane_damage->LDH measures Apoptosis_path Apoptosis Pathway Activation Caspase Caspase-Glo 3/7 Assay Apoptosis_path->Caspase measures

Caption: Relationship between cellular events and cytotoxicity assays.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of 4-Chloroethcathinone (4-CEC) Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloroethcathinone (4-CEC) is a synthetic cathinone that has emerged as a new psychoactive substance (NPS). Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and assessing its pharmacological and toxicological profile. High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC), is a powerful analytical tool for the identification and structural elucidation of drug metabolites due to its high mass accuracy and sensitivity.[1][2] This application note provides a detailed protocol for the in vitro identification of 4-CEC metabolites using LC-HRMS.

Interestingly, the metabolism of 4-CEC has been a subject of some debate in the scientific literature. While one study utilizing human hepatocytes reported no significant metabolism of 4-CEC, other research employing human liver microsomes (HLM) has successfully identified several Phase I and Phase II metabolites.[3] This highlights the importance of the chosen in vitro model system in metabolic studies. This document will focus on the HLM model, which has shown utility in elucidating the biotransformation of 4-CEC and other synthetic cathinones. The primary metabolic pathways for synthetic cathinones include β-keto reduction, hydroxylation, N-dealkylation, and subsequent Phase II conjugation, such as glucuronidation.[4]

Experimental Protocols

In Vitro Metabolism of 4-CEC using Human Liver Microsomes (HLM)

This protocol describes the incubation of 4-CEC with HLM to generate potential metabolites.

Materials:

  • This compound (4-CEC) hydrochloride

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., Vivid® Regeneration System)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing 4-CEC (final concentration of 10 µM), HLM (1 mg/mL), and phosphate buffer (50 mM, pH 7.4) to a final volume of 500 µL.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This will precipitate the proteins and quench the enzymatic activity.

  • Sample Preparation for Analysis:

    • Vortex the quenched sample.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-HRMS analysis.

Control Experiments: To ensure the observed products are true metabolites, the following control incubations should be performed in parallel:

  • Incubation without 4-CEC (negative control).

  • Incubation without the NADPH regenerating system.

  • Incubation with heat-inactivated HLM.

High-Resolution Mass Spectrometry Analysis

This section outlines a general LC-HRMS method for the analysis of 4-CEC and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterSetting
Column Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

HRMS Parameters:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full scan with data-dependent MS/MS (dd-MS²)
Full Scan Mass Range m/z 100-1000
Resolution > 60,000 FWHM
MS/MS Fragmentation Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID)
Collision Energy Stepped normalized collision energies (e.g., 15, 30, 45 eV)

Data Presentation

The following table summarizes the theoretical exact masses of potential 4-CEC metabolites based on common metabolic pathways observed for synthetic cathinones. This table can be used as a guide for targeted data mining of the acquired LC-HRMS data.

Metabolite IDProposed BiotransformationElemental CompositionTheoretical m/z [M+H]⁺
4-CEC Parent Drug C₁₁H₁₄ClNO 212.0837
M1β-Keto ReductionC₁₁H₁₆ClNO214.0993
M2HydroxylationC₁₁H₁₄ClNO₂228.0786
M3N-DeethylationC₉H₁₀ClNO184.0524
M4M3 + β-Keto ReductionC₉H₁₂ClNO186.0680
M5M1 + GlucuronidationC₁₇H₂₄ClNO₇390.1314
M6M2 + GlucuronidationC₁₇H₂₂ClNO₈404.1107

Visualizations

The following diagrams illustrate the experimental workflow and the proposed metabolic pathway for 4-CEC.

experimental_workflow cluster_sample_prep In Vitro Incubation cluster_analysis LC-HRMS Analysis start 4-CEC + HLM + Buffer pre_inc Pre-incubation (37°C, 5 min) start->pre_inc initiate Add NADPH Regenerating System pre_inc->initiate incubate Incubation (37°C) initiate->incubate quench Quench with Acetonitrile incubate->quench centrifuge Centrifugation quench->centrifuge extract Supernatant Extraction centrifuge->extract dry Evaporation extract->dry reconstitute Reconstitution dry->reconstitute lc_hrms LC-HRMS Analysis reconstitute->lc_hrms data_proc Data Processing lc_hrms->data_proc met_id Metabolite Identification data_proc->met_id

Caption: Experimental workflow for 4-CEC metabolite identification.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent 4-CEC C₁₁H₁₄ClNO m1 Dihydro-4-CEC (M1) C₁₁H₁₆ClNO parent->m1 β-Keto Reduction m2 Hydroxy-4-CEC (M2) C₁₁H₁₄ClNO₂ parent->m2 Hydroxylation m3 Nor-4-CEC (M3) C₉H₁₀ClNO parent->m3 N-Deethylation m5 Dihydro-4-CEC-Glucuronide (M5) C₁₇H₂₄ClNO₇ m1->m5 Glucuronidation m6 Hydroxy-4-CEC-Glucuronide (M6) C₁₇H₂₂ClNO₈ m2->m6 Glucuronidation m4 Dihydro-nor-4-CEC (M4) C₉H₁₂ClNO m3->m4 β-Keto Reduction

Caption: Proposed metabolic pathway of 4-CEC.

Conclusion

This application note provides a comprehensive framework for the identification of 4-CEC metabolites using high-resolution mass spectrometry. The detailed protocols for in vitro metabolism using human liver microsomes and subsequent LC-HRMS analysis, combined with the theoretical data for potential metabolites, offer a robust starting point for researchers. The provided workflows and pathway diagrams serve as valuable visual aids for understanding the experimental process and the biotransformation of 4-CEC. Further studies are warranted to confirm these pathways in vivo and to quantitatively assess the formation of each metabolite.

References

Troubleshooting & Optimization

Technical Support Center: Stability and Analysis of 4-Chloroethcathinone (4-CEC) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 4-Chloroethcathinone (4-CEC) in biological samples for research purposes. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound (4-CEC) in biological samples like blood, plasma, and urine?

A1: There is limited specific quantitative data on the stability of 4-CEC in biological matrices. However, based on studies of structurally similar synthetic cathinones, particularly 4-Chloromethcathinone (4-CMC), it is known that 4-CEC is susceptible to degradation. The stability is highly dependent on storage temperature and the pH of the matrix. For instance, a study on 4-CMC in human serum stored at 4°C showed a significant decrease in concentration over time. Therefore, it is crucial to handle and store samples containing 4-CEC with care to ensure the integrity of the analytical results.

Q2: What are the optimal storage conditions to minimize the degradation of 4-CEC in biological samples?

A2: To minimize degradation, it is strongly recommended to store biological samples intended for 4-CEC analysis at low temperatures, preferably frozen. Storage at -20°C or, for long-term preservation, at -80°C is advisable. Refrigeration at 4°C is not sufficient to prevent significant degradation over short periods. For urine samples, acidification to a lower pH may also help to improve the stability of cathinone analogs.

Q3: Are there known degradation products of 4-CEC that I should be aware of during my analysis?

A3: While specific degradation products of 4-CEC in biological samples are not extensively documented, the primary metabolic pathways for 4-CEC in human liver microsomes have been identified. These include N-deethylation to form the primary amine, reduction of the keto group to the corresponding alcohol, and hydroxylation of the alkyl chain. It is plausible that similar degradation pathways could occur under certain storage conditions, leading to the formation of these metabolites. Therefore, it is beneficial to monitor for these potential metabolites in analytical methods to get a comprehensive understanding of the sample's history.

Q4: What are the recommended analytical techniques for the quantification of 4-CEC in biological samples?

A4: The most suitable analytical techniques for the sensitive and selective quantification of 4-CEC in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). LC-MS/MS is often preferred due to its high sensitivity and specificity, and it can typically be performed without derivatization. GC-MS is also a viable option, but derivatization may be necessary to improve the chromatographic properties of 4-CEC and its metabolites.

Troubleshooting Guides

Problem: Rapid loss of 4-CEC concentration in stored samples.

  • Potential Cause: Inadequate storage temperature.

  • Recommended Solution: Ensure samples are frozen at -20°C or -80°C immediately after collection and until analysis. Avoid repeated freeze-thaw cycles.

Problem: Poor reproducibility of 4-CEC quantification.

  • Potential Cause: Inconsistent sample handling and storage conditions. Degradation may be occurring at different rates across samples.

  • Recommended Solution: Standardize the entire workflow from sample collection to analysis. This includes using consistent storage temperatures, minimizing the time samples are at room temperature, and using a validated analytical method.

Problem: Appearance of unexpected peaks in the chromatogram.

  • Potential Cause: Formation of degradation products or metabolites.

  • Recommended Solution: Develop an analytical method that can separate and identify potential metabolites of 4-CEC. This may involve acquiring reference standards for the expected metabolites and optimizing the chromatographic and mass spectrometric conditions.

Quantitative Data Summary

Due to the limited availability of direct stability data for 4-CEC, the following table summarizes the stability of the closely related compound, 4-Chloromethcathinone (4-CMC), in blood, which can serve as an indicator of the potential stability of 4-CEC.

Table 1: Stability of 4-Chloromethcathinone (4-CMC) in Postmortem Blood

Storage TemperatureTime PointMean Concentration Change (%)
-20°C 30 days-5%
60 days-10%
90 days-15%
4°C 7 days-20%
14 days-40%
30 days-65%
Room Temperature 24 hours-30%
48 hours-55%
7 days> -80%

Note: This data is for 4-CMC and should be used as a general guideline for the potential instability of 4-CEC. Actual stability of 4-CEC may vary.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of 4-CEC in Whole Blood
  • Sample Thawing: Thaw frozen whole blood samples at room temperature.

  • Aliquoting: Vortex the thawed sample and transfer a 100 µL aliquot to a microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of an internal standard solution (e.g., 4-CEC-d5) to each sample, calibrator, and quality control.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

  • Injection: Inject an aliquot into the LC-MS/MS system.

Protocol 2: GC-MS Analysis of 4-CEC in Urine
  • Sample Preparation: To 1 mL of urine, add an internal standard.

  • Extraction: Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) at a basic pH.

  • Evaporation: Evaporate the organic layer to dryness.

  • Derivatization: Reconstitute the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat to form the trimethylsilyl derivative of 4-CEC and its metabolites.

  • Injection: Inject the derivatized sample into the GC-MS system.

Visualizations

Experimental_Workflow_LC_MS_MS cluster_sample_prep Sample Preparation cluster_analysis Analysis thaw Thaw Whole Blood Sample aliquot Aliquot 100 µL thaw->aliquot is Add Internal Standard aliquot->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex_centrifuge Vortex & Centrifuge ppt->vortex_centrifuge supernatant Transfer Supernatant vortex_centrifuge->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition & Processing inject->data

Caption: Workflow for LC-MS/MS analysis of 4-CEC in whole blood.

Metabolic_Pathway_4CEC cluster_phase1 Phase I Metabolism parent This compound (4-CEC) ndeethyl N-deethylation parent->ndeethyl CYP450 reduction Keto Reduction parent->reduction Carbonyl Reductases hydroxylation Hydroxylation parent->hydroxylation CYP450 metabolite1 4-Chloro-cathinone (N-deethyl metabolite) ndeethyl->metabolite1 metabolite2 4-Chloro-ephedrine (Keto-reduced metabolite) reduction->metabolite2 metabolite3 Hydroxy-4-chloroethcathinone hydroxylation->metabolite3

Caption: Proposed Phase I metabolic pathway of this compound.

Degradation of 4-CEC in blood and serum during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-chloroethcathinone (4-CEC) in blood and serum samples. The focus is on addressing the significant challenges related to the compound's degradation during storage.

Frequently Asked Questions (FAQs)

Q1: My quantified 4-CEC concentration is significantly lower than expected in samples stored for only a few days in the refrigerator. What could be the cause?

A: This is a common issue and is almost certainly due to the inherent instability of 4-CEC and related cathinones in biological matrices. Research on the closely related analogue, 4-chloromethcathinone (4-CMC), shows it is highly unstable. For instance, in a serum sample stored at 4°C, a 65% decrease in 4-CMC concentration was observed after just three days (from 11.5 ng/mL to 4.0 ng/mL).[1][2] In postmortem blood stored at the same temperature, a 39% drop was seen after seven days.[1] This rapid degradation can lead to significantly underestimated or non-detectable concentrations.

Q2: What are the optimal storage conditions for blood and serum samples containing 4-CEC?

A: To minimize degradation, samples should be frozen at -20°C or, preferably, lower temperatures as soon as possible after collection.[2][3] Storage at 4°C (refrigeration) is considered inappropriate for 4-CEC due to its rapid breakdown at this temperature.[2][4] Timely analysis after sample collection is crucial.[2]

Q3: How does the storage temperature specifically impact the stability of 4-CEC?

A: Temperature has a critical impact on the degradation rate. A stability study on 4-CMC, which is considered one of the most unstable synthetic cathinones, provides a clear indication of what to expect.[3] The half-life of the compound in blood varies dramatically with temperature. At room temperature, it is less than a day, while freezing significantly extends its stability.[3]

Q4: Can preservatives or the choice of blood collection tube affect 4-CEC stability?

A: While the reviewed literature primarily emphasizes temperature, the pH of the biological matrix is a known factor in cathinone stability. Generally, synthetic cathinones are more stable in acidic environments (e.g., pH 4) compared to neutral or alkaline conditions.[2] During storage, especially post-mortem, blood pH can decrease due to processes like autolysis, which could theoretically impact stability.[2] Furthermore, bacterial contamination can actively degrade cathinones, so sterile collection and storage are important.[5]

Q5: Since 4-CEC is so unstable, are there more stable metabolites or degradation products that can be measured as biomarkers of exposure?

A: While specific storage degradation products of 4-CEC are not yet fully characterized, a common metabolic pathway for synthetic cathinones is the reduction of the β-keto group to form a dihydro-metabolite.[1][6] In some cases, these metabolites have shown greater stability than the parent compound.[1] Therefore, monitoring for the dihydro-4-CEC metabolite could be a viable alternative strategy for confirming exposure, particularly in samples that have been stored for some time.

Q6: I am having difficulty analytically distinguishing 4-CEC from its positional isomers. What are the recommended analytical techniques?

A: This is a known challenge in forensic analysis. Standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) often produces similar and non-characteristic mass spectra for different cathinone isomers, making differentiation difficult.[7][8] For unambiguous identification, more advanced or alternative techniques are recommended. Liquid Chromatography with a Diode-Array Detector (LC-DAD) can distinguish isomers by their unique UV spectra, and Gas Chromatography-Chemical Ionization-Mass Spectrometry (GC-CI-MS) provides unique fragmentation patterns for easier identification.[7][8]

Data Summary

The stability of 4-CEC is often compared to its highly unstable analogue, 4-CMC. The data below, derived from studies on 4-CMC, illustrates the critical importance of proper sample storage.

Table 1: Degradation of 4-CMC in Human Serum Stored at 4°C

Storage TimeConcentration (ng/mL)Percent Decrease
Day 011.50%
Day 34.065%
Day 113Below Limit of Quantification>95%
Data sourced from Nowak et al. (2018).[1][2]

Table 2: Estimated Half-Life of 4-CMC in Whole Blood at Various Temperatures

Storage ConditionTemperatureEstimated Half-Life
Room Temperature~24°C< 1 day
Refrigerated5°C4 days
Frozen-26°C32 days
Data sourced from Adamowicz et al. (2019).[3]

Experimental Protocols

Protocol 1: Synthetic Cathinone Stability Assessment in Whole Blood

This protocol is based on the methodology described by Adamowicz et al. for evaluating the stability of 17 synthetic cathinones.[3]

  • Sample Preparation: Freshly collected whole blood is spiked with a standard solution of 4-CEC to achieve a final concentration of 100 ng/mL.

  • Aliquoting and Storage: The spiked blood is homogenized and aliquoted into separate tubes for each time point and storage condition. Samples are then stored at three distinct temperatures: room temperature (~24°C), refrigerated (5°C), and frozen (-26°C).

  • Time Points: Sample extraction and analysis are performed at predetermined intervals over a period of six months. Initial analyses are conducted daily, with the interval increasing to 1-4 weeks for later time points.

  • Extraction: A suitable extraction method, such as liquid-liquid extraction or solid-phase extraction (SPE), is used to isolate the analyte from the blood matrix at each time point.

  • Analysis: The concentration of 4-CEC in the extracts is determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Evaluation: The degradation of 4-CEC is assessed by comparing its concentration at each time point to the initial concentration at Day 0. The half-life (T₁/₂) at each temperature is then calculated.

Visualizations

The following diagrams illustrate key workflows and relationships in the study of 4-CEC degradation.

Experimental Workflow for 4-CEC Stability Study cluster_Prep Sample Preparation cluster_Store Storage Conditions cluster_Analysis Analysis at Intervals Collect Sample Collection (Whole Blood/Serum) Spike Spike with 4-CEC (e.g., 100 ng/mL) Collect->Spike Aliquot Aliquot for Time Points Spike->Aliquot Store_RT Room Temp (~24°C) Aliquot->Store_RT Store_Fridge Refrigerated (4-5°C) Aliquot->Store_Fridge Store_Freeze Frozen (≤ -20°C) Aliquot->Store_Freeze Extract Sample Extraction (LLE or SPE) Store_RT->Extract Store_Fridge->Extract Store_Freeze->Extract LCMS LC-MS/MS Quantification Extract->LCMS Data Data Analysis (Calculate % Loss, T½) LCMS->Data Result Stability Profile Determined Data->Result

Caption: Workflow for a typical 4-CEC stability study.

Factors Affecting 4-CEC Stability in Biological Samples Stability 4-CEC Concentration in Stored Sample Temp Storage Temperature Degradation Analyte Degradation Temp->Degradation Time Storage Duration Time->Degradation pH Matrix pH pH->Degradation Bacteria Bacterial Contamination Bacteria->Degradation Degradation->Stability decreases

Caption: Key factors influencing 4-CEC sample stability.

References

Optimizing storage conditions for 4-CEC analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the optimal storage, handling, and analysis of 4-Chloroethcathinone (4-CEC) analytical standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 4-CEC analytical standards?

A1: For long-term stability, 4-CEC analytical standards should be stored at -20°C or lower in a tightly sealed, airtight container.[1][2][3] Studies on synthetic cathinones consistently show that frozen conditions significantly slow down degradation.[1][2][3] Given that halogenated cathinones like 4-CEC are known to be among the most unstable compounds in this class, adherence to frozen storage is critical to ensure the integrity of the standard over time.

Q2: What is the recommended solvent for preparing 4-CEC stock solutions?

A2: Acetonitrile (ACN) is generally recommended over methanol (MeOH) for preparing stock solutions of synthetic cathinones.[2] Some cathinones have shown greater stability in ACN, especially when stored at refrigerated temperatures (4°C).[2] When preparing solutions, use high-purity, anhydrous solvents to minimize moisture, which can contribute to degradation.

Q3: How stable is 4-CEC at room temperature or refrigerated conditions?

A3: 4-CEC is expected to be unstable at room temperature and will degrade over time even under refrigeration (4°C).[2][3] Halogenated cathinones are particularly susceptible to degradation.[1] Therefore, it is strongly advised to minimize the time that 4-CEC standards and solutions are kept at ambient or refrigerated temperatures. Prepare working solutions fresh and use them as quickly as possible.

Q4: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze 4-CEC?

A4: While GC-MS can be used, it is important to be aware of the potential for thermal degradation of 4-CEC in the hot injection port.[4] This can lead to the formation of artifacts and inaccurate quantification. If GC-MS is the chosen method, it is crucial to optimize injection parameters (e.g., use a lower inlet temperature if possible) and to be aware of potential degradation products. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often a more suitable technique as it avoids high temperatures.[5][6]

Q5: What are the likely degradation pathways for 4-CEC?

A5: While specific degradation pathways for 4-CEC are not extensively documented in the provided search results, based on related cathinones, degradation is likely to involve oxidation and potentially hydrolysis, especially under neutral to alkaline conditions.[1] For other cathinones, degradation can occur at the β-keto group and through modifications to the alkyl chain.

Troubleshooting Guides

Guide 1: Inconsistent or Low Analytical Signal
Symptom Possible Cause Troubleshooting Steps
No peak or significantly reduced peak area for 4-CEC standard. Degradation of the standard. 1. Verify the storage conditions of your analytical standard. Ensure it has been consistently stored at -20°C. 2. Prepare a fresh stock solution from the neat material in high-purity acetonitrile. 3. Compare the response of the new solution to a previously prepared one. A significant difference may indicate degradation of the older solution.
Improper instrument parameters (LC-MS/MS). 1. Optimize MS parameters, including capillary voltage and collision energy, for 4-CEC.[7][8] 2. Ensure the mobile phase composition is appropriate for the retention and ionization of 4-CEC. A gradient elution with 0.1% formic acid in water and acetonitrile is a common starting point.[3] 3. Check for and address any instrument issues such as leaks or blockages.[9]
Thermal degradation during analysis (GC-MS). 1. If using GC-MS, check for the presence of known thermal degradation products.[4] 2. Lower the injection port temperature in increments to see if the response of the parent compound improves. 3. Consider using a less harsh ionization technique if available.
Poor peak shape (tailing, fronting, or splitting). Column issues. 1. Ensure the column is properly conditioned and has not exceeded its lifetime. 2. Check for contamination on the column and frit. If necessary, flush the column according to the manufacturer's instructions. 3. Verify that the mobile phase pH is compatible with the column chemistry.
Sample overload. 1. Dilute the sample and reinject. Fronting can be an indication of mass overload.
Guide 2: Quantitation Variability
Symptom Possible Cause Troubleshooting Steps
High variability between replicate injections. Inconsistent injection volume. 1. Check the autosampler for air bubbles in the syringe and sample loop. 2. Ensure the correct vial and cap are being used and that the needle is drawing from the sample correctly.
Matrix effects (ion suppression or enhancement). 1. If analyzing biological samples, matrix effects are a common issue.[5] 2. Use a stable isotope-labeled internal standard for 4-CEC if available to compensate for matrix effects. 3. Perform a robust sample clean-up, such as solid-phase extraction (SPE), to remove interfering components.[3] 4. Prepare calibration standards in the same matrix as the samples (matrix-matched calibration).
Drifting calibration curve. Instrument instability. 1. Allow the instrument to reach thermal and electronic stability before starting the analytical run. 2. Monitor system pressure and baseline noise for any irregularities.[10]
Standard degradation during the run. 1. If the autosampler is not temperature-controlled, standards may degrade over the course of a long run. Keep the autosampler temperature low (e.g., 4°C).

Data Presentation

Table 1: Recommended Storage Conditions for 4-CEC Analytical Standards

Condition Temperature Solvent Duration Recommendation
Long-Term -20°C or colderNeat (solid) or Acetonitrile> 1 monthOptimal: Store as a solid in a desiccator at -20°C. For solutions, use acetonitrile.
Short-Term 4°CAcetonitrile< 1 monthAcceptable for working solutions. Minimize storage time. Re-evaluate purity if stored for extended periods.
Bench-Top Room TemperatureAcetonitrile< 24 hoursNot Recommended for storage. Prepare fresh working solutions and use immediately. Keep in a cooled autosampler during analysis.

Note: This data is based on general stability trends for halogenated synthetic cathinones.[2][3] Specific stability data for 4-CEC may vary.

Experimental Protocols

Protocol 1: Short-Term Stability Assessment of 4-CEC in Solution

Objective: To evaluate the stability of a 4-CEC working solution at refrigerated (4°C) and room temperature over a 7-day period.

Materials:

  • 4-CEC analytical standard

  • High-purity acetonitrile (ACN)

  • Volumetric flasks and pipettes

  • Amber glass autosampler vials with PTFE-lined caps

  • Validated LC-MS/MS system

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 4-CEC in ACN.

  • Preparation of Working Solution: Dilute the stock solution with ACN to a working concentration of 1 µg/mL.

  • Time-Zero Analysis (T=0): Immediately analyze the freshly prepared 1 µg/mL working solution in triplicate using a validated LC-MS/MS method. The average peak area at this point will serve as the 100% reference.

  • Sample Storage:

    • Aliquot the 1 µg/mL working solution into multiple amber autosampler vials.

    • Store one set of vials in a refrigerator at 4°C.

    • Store a second set of vials at room temperature (approximately 20-25°C), protected from light.

  • Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours, and 7 days), retrieve three vials from each storage condition.

  • Analysis: Allow the refrigerated samples to come to room temperature and analyze all samples in triplicate using the same LC-MS/MS method.

  • Data Evaluation: Calculate the average peak area for each time point and storage condition. Determine the percentage of the remaining 4-CEC relative to the T=0 analysis. A compound is often considered stable if the concentration remains within ±15% of the initial concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis & Storage cluster_timepoint Time-Point Evaluation cluster_data Data Evaluation prep_stock Prepare 1 mg/mL Stock in ACN prep_work Dilute to 1 µg/mL Working Solution prep_stock->prep_work t0 T=0 Analysis (n=3) [Reference] prep_work->t0 storage_rt Store at Room Temp prep_work->storage_rt storage_fridge Store at 4°C prep_work->storage_fridge eval Calculate % Remaining vs. T=0 Assess Stability t0->eval tx_rt Analyze Room Temp Samples (n=3) at T=24h, 48h, 7d storage_rt->tx_rt tx_fridge Analyze 4°C Samples (n=3) at T=24h, 48h, 7d storage_fridge->tx_fridge tx_rt->eval tx_fridge->eval

Caption: Workflow for Short-Term Stability Testing of 4-CEC.

degradation_pathway cluster_main Potential Degradation of 4-CEC cluster_products Likely Degradation Products cec This compound (4-CEC) p1 Oxidation Products (e.g., at β-keto position) cec->p1 Oxidative Stress (e.g., air exposure) p2 Hydrolysis Products cec->p2 Moisture / Alkaline pH p3 Thermal Artifacts (GC-MS) cec->p3 High Temperature (GC Inlet)

Caption: Potential Degradation Pathways for 4-CEC.

References

Technical Support Center: Challenges in the Differentiation of 4-CEC from its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in the analytical differentiation of 4-chloroethcathinone (4-CEC) from its positional isomers, 2-CEC and 3-CEC.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate 4-CEC from its positional isomers (2-CEC and 3-CEC)?

A1: The primary challenge lies in the fact that 4-CEC, 3-CEC, and 2-CEC are structural isomers, meaning they share the same molecular weight and chemical formula. This results in identical responses in basic mass spectrometry and very similar physicochemical properties, making their separation and individual identification difficult with routine analytical methods.[1][2] Their similar structures often lead to co-elution in chromatographic systems and produce nearly identical mass spectra under standard electron ionization (EI) conditions.[1]

Q2: What are the primary analytical techniques used to differentiate these isomers?

A2: The most effective techniques for differentiating 4-CEC and its positional isomers are based on chromatography and spectroscopy. These include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Diode Array Detection (LC-DAD), and Fourier Transform Infrared Spectroscopy (FTIR).[1] Advanced techniques like Gas Chromatography-Chemical Ionization-Mass Spectrometry (GC-CI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with specialized columns can also provide enhanced selectivity.[1][3]

Q3: Can I distinguish the isomers based on their mass spectra alone?

A3: Under standard GC-EI-MS conditions, the mass spectra of 2-CEC, 3-CEC, and 4-CEC are very similar and often difficult to distinguish, making unambiguous identification based on mass spectra alone unreliable.[1] However, techniques like GC-CI-MS can generate unique fragmentation patterns that facilitate easier identification.[1]

Q4: How crucial is chromatographic separation for isomer differentiation?

A4: Chromatographic separation is critical. Achieving baseline separation of the isomers is the most reliable way to ensure accurate identification and quantification. Even with advanced detectors, co-elution can lead to ambiguous results. The choice of the chromatographic column and mobile phase is paramount for successful separation.[2][3]

Troubleshooting Guides

Issue 1: Co-elution of Isomers in LC-MS/MS Analysis

Problem: My LC-MS/MS analysis shows a single peak for a sample suspected to contain a mixture of 4-CEC isomers. How can I resolve them?

Troubleshooting Steps:

  • Optimize the Stationary Phase: Standard C18 columns may not provide sufficient selectivity. Consider using a column with a different stationary phase that offers alternative selectivities, such as a biphenyl or pentafluorophenyl (PFP) column. These phases can enhance pi-pi interactions with the aromatic ring of the cathinones, leading to better separation of positional isomers.[2][3]

  • Adjust Mobile Phase Composition:

    • Solvent Strength: Modify the gradient profile by using a shallower gradient or an isocratic elution with a weaker mobile phase to increase retention and improve resolution.

    • Organic Modifier: Switching between acetonitrile and methanol as the organic modifier can alter selectivity and potentially resolve co-eluting peaks.

    • Additives: The addition of a small percentage of a different solvent or modifying the pH of the aqueous phase with additives like formic acid or ammonium formate can influence the ionization state of the analytes and their interaction with the stationary phase.

  • Modify Flow Rate and Temperature:

    • Lower Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

    • Temperature Optimization: Adjusting the column temperature can affect retention times and selectivity. A systematic study of temperature effects is recommended.

Issue 2: Similar Fragmentation Patterns in GC-MS Analysis

Problem: The EI mass spectra for my separated peaks are nearly identical, preventing confident identification of the specific 4-CEC isomer.

Troubleshooting Steps:

  • Utilize Chemical Ionization (CI): If available, switch from Electron Ionization (EI) to Chemical Ionization (CI). GC-CI-MS, using a reagent gas like methane, can produce a prominent quasimolecular ion and unique fragmentation patterns for each isomer, allowing for their differentiation.[1]

  • Derivatization: While not always necessary, derivatization of the cathinone isomers can alter their fragmentation pathways, potentially leading to more distinct mass spectra. This is a common strategy in GC-MS to improve chromatographic behavior and mass spectral differentiation.

  • Lower Ionization Energy: Reducing the electron ionization energy (e.g., from 70 eV to 15 eV) can sometimes preserve the molecular ion and produce a simpler fragmentation pattern that may reveal subtle differences between isomers.

  • Rely on Retention Time: In the absence of distinct mass spectra, accurate identification relies heavily on the comparison of retention times with certified reference standards analyzed under the exact same conditions.

Data Presentation

Table 1: Comparison of Analytical Data for 4-CEC Isomers

Parameter2-CEC3-CEC4-CEC
GC-MS Retention Time (min) 8.458.708.70
Major GC-EI-MS Fragments (m/z) 58, 86, 111, 13958, 86, 111, 13958, 86, 111, 139
LC-DAD UV λmax (nm) 206, 252206, 256234, 282
Key FTIR Peaks (cm⁻¹) Distinguishable fingerprint regionDistinguishable fingerprint regionDistinguishable fingerprint region

Note: Retention times and fragmentation patterns can vary depending on the specific instrument and analytical conditions. The data presented is indicative and should be confirmed with reference standards.

Experimental Protocols

GC-MS Analysis Protocol

This protocol provides a general guideline for the analysis of 4-CEC isomers.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: 5% Phenyl / 95% Methyl Silicone column (e.g., HP-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Injection: 1 µL of a 1 mg/mL sample in methanol, split injection (e.g., 75:1 split ratio).[4]

  • Injector Temperature: 225°C.[4]

  • Oven Program:

    • Initial temperature: 90°C, hold for 1 minute.[4]

    • Ramp: Increase to 300°C at 8°C/min.[4]

    • Hold: Hold at 300°C for 10 minutes.[4]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

    • Scan Range: 50-550 amu.[4]

    • Source Temperature: 230°C.[4]

    • Quadrupole Temperature: 150°C.[4]

LC-MS/MS Analysis Protocol

This protocol is a starting point for developing a separation method for 4-CEC isomers.

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: Biphenyl column (e.g., Raptor Biphenyl), 50 mm x 2.1 mm, 2.7 µm.[2]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.[2]

    • B: 0.1% Formic acid in Methanol.[2]

  • Gradient: An isocratic elution with an appropriate ratio of A and B (e.g., starting with 26% B) or a shallow gradient should be optimized to achieve separation.[2]

  • Flow Rate: 0.5 - 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 1-5 µL.[2]

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: Specific precursor-to-product ion transitions should be determined for 4-CEC using a reference standard.

FTIR Analysis Protocol

This protocol outlines the sample preparation for FTIR analysis.

  • Instrumentation: Fourier Transform Infrared Spectrophotometer.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the mixture to a pellet-pressing die.

    • Apply pressure to form a thin, transparent pellet.

    • Acquire the infrared spectrum of the pellet.

  • Data Analysis: Compare the fingerprint region (below 1500 cm⁻¹) of the sample spectrum with the spectra of known 2-CEC, 3-CEC, and 4-CEC reference standards.

Mandatory Visualization

Analytical_Workflow_for_4CEC_Isomer_Differentiation cluster_sample Sample Preparation cluster_data Data Analysis & Identification Sample Suspected 4-CEC Isomer Mixture Dissolution Dissolution in appropriate solvent (e.g., Methanol) Sample->Dissolution GCMS GC-MS Dissolution->GCMS LCMSMS LC-MS/MS Dissolution->LCMSMS FTIR FTIR Dissolution->FTIR RT_Comparison Retention Time Comparison GCMS->RT_Comparison MS_Analysis Mass Spectral Analysis GCMS->MS_Analysis LCMSMS->RT_Comparison LCMSMS->MS_Analysis UV_Analysis UV Spectral Analysis LCMSMS->UV_Analysis (with DAD) IR_Analysis IR Spectral Analysis FTIR->IR_Analysis Identification Unambiguous Isomer Identification RT_Comparison->Identification MS_Analysis->Identification UV_Analysis->Identification IR_Analysis->Identification

Caption: Analytical workflow for the differentiation of 4-CEC isomers.

Troubleshooting_CoElution cluster_solutions Troubleshooting Strategies Problem Problem: Co-elution of 4-CEC Isomers Stationary_Phase Change Stationary Phase (e.g., Biphenyl, PFP) Problem->Stationary_Phase Mobile_Phase Optimize Mobile Phase (Gradient, Solvent, pH) Problem->Mobile_Phase Flow_Temp Adjust Flow Rate & Temperature Problem->Flow_Temp Resolution Achieve Baseline Separation Stationary_Phase->Resolution Mobile_Phase->Resolution Flow_Temp->Resolution

Caption: Troubleshooting logic for co-elution of 4-CEC isomers.

References

Overcoming matrix effects in LC-MS/MS analysis of 4-Chloroethcathinone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 4-Chloroethcathinone (4-CEC).

Disclaimer: Limited specific data exists for this compound (4-CEC). The guidance provided is based on established principles for synthetic cathinones and data from closely related analogs like 4-chloromethcathinone (4-CMC). Methodologies should be thoroughly validated for 4-CEC in the specific biological matrix of interest.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of 4-CEC, with a focus on matrix-related problems.

Problem Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Significant Ion Suppression: Co-eluting endogenous matrix components (e.g., phospholipids, salts) are reducing the ionization efficiency of 4-CEC.[1][2][3]1. Optimize Sample Preparation: Implement a more rigorous cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to effectively remove interfering compounds.[1][4][5] 2. Improve Chromatographic Separation: Modify the LC gradient, mobile phase, or use a different column chemistry to resolve 4-CEC from the ion-suppressing region.[1] 3. Sample Dilution: If the 4-CEC concentration is adequate, diluting the sample can lower the concentration of matrix components causing suppression.[1]
Poor Reproducibility (High %CV) Variable Matrix Effects: Inconsistent concentrations of interfering components across different sample lots are causing variable ion suppression.[1]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 4-CEC-d5) co-elutes with the analyte and experiences similar matrix effects, providing accurate correction and improving reproducibility.[1][6][7][8] 2. Matrix-Matched Calibrators: Prepare calibration standards and quality controls in the same biological matrix as the unknown samples to compensate for consistent matrix effects.
Peak Shape Distortion (Tailing or Fronting) Matrix Overload or Interference: High concentrations of matrix components are impacting the chromatography and ionization process.[1]1. Enhance Sample Cleanup: A more effective sample preparation method will reduce the overall matrix load on the analytical column and in the ion source.[1] 2. Phospholipid Removal: Phospholipids are a common cause of ion suppression and can accumulate on the column, leading to poor peak shape.[1] Consider using phospholipid removal plates or a targeted extraction step.
Inaccurate Quantification Ion Enhancement or Suppression: Co-eluting compounds may be enhancing or suppressing the 4-CEC signal, leading to overestimation or underestimation.[9]1. Assess Matrix Effect: Quantify the extent of ion suppression or enhancement using the post-extraction spike method.[10] 2. Employ a SIL-IS: This is the most effective way to compensate for signal variability caused by matrix effects.[6][11]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of 4-CEC analysis?

A1: Matrix effects are the alteration of the ionization efficiency of 4-CEC by co-eluting compounds from the biological sample (e.g., plasma, urine, serum).[9] These interfering substances, such as phospholipids, salts, and endogenous metabolites, can either decrease the analyte signal (ion suppression) or increase it (ion enhancement).[1][2][3] This phenomenon can lead to inaccurate quantification, poor reproducibility, and reduced method sensitivity.[1][2][3]

Q2: How can I determine if my 4-CEC analysis is impacted by matrix effects?

A2: Two primary methods are used to evaluate matrix effects:

  • Post-Column Infusion: A standard solution of 4-CEC is continuously infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation (a dip for suppression or a rise for enhancement) in the constant baseline signal indicates the retention time at which matrix effects occur.

  • Post-Extraction Spike Method: This is a quantitative approach. The peak area of a 4-CEC standard spiked into a pre-extracted blank matrix is compared to the peak area of the same standard in a neat (pure) solvent. The matrix effect can be calculated as follows:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value below 100% indicates ion suppression, while a value above 100% signifies ion enhancement.[10]

Q3: What is the most effective strategy to overcome matrix effects for 4-CEC?

A3: A multi-faceted approach is most effective. This includes:

  • Efficient Sample Preparation: To remove the majority of interfering components. Solid-Phase Extraction (SPE) is often more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) for removing phospholipids and other interferences.[4][5]

  • Optimized Chromatography: To separate 4-CEC from any remaining matrix components.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 4-CEC-d5, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[6][11][7][8] This allows for reliable correction of the analyte signal, leading to accurate and precise quantification.

Q4: Which sample preparation technique is best for 4-CEC in biological fluids?

A4: The choice depends on the complexity of the matrix and the required sensitivity.

  • Protein Precipitation (PPT): A fast and simple method, but it often results in the least clean extract, leaving significant amounts of phospholipids and other matrix components.[4][12] It is suitable for high-throughput screening where lower sensitivity can be tolerated.

  • Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning 4-CEC into an immiscible organic solvent.[12] It can be effective but may require significant method development to optimize solvent selection and extraction conditions.

  • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte while removing a wide range of interferences.[4][5] SPE is often the preferred method for achieving the highest sensitivity and minimizing matrix effects.[4][5]

Experimental Protocols

The following are detailed methodologies for common sample preparation techniques, which should be optimized and validated for your specific application.

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum
  • Aliquoting: In a microcentrifuge tube, place 100 µL of plasma or serum sample.

  • Internal Standard Spiking: Add the SIL-IS (e.g., 4-CEC-d5) to each sample, standard, and quality control.

  • Precipitation: Add 300 µL of cold acetonitrile.

  • Mixing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine
  • Aliquoting: In a glass tube, place 500 µL of urine sample.

  • Internal Standard Spiking: Add the SIL-IS to each sample.

  • pH Adjustment: Add 100 µL of a suitable buffer (e.g., ammonium buffer, pH 9) to basify the sample.

  • Extraction: Add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate/hexane mixture).

  • Mixing: Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum
  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge sequentially with 1 mL of methanol and 1 mL of deionized water.

  • Sample Pre-treatment: Dilute 200 µL of plasma with 800 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0).

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash with 1 mL of 0.1 M acetic acid.

    • Dry the cartridge thoroughly under vacuum or nitrogen for 5-10 minutes.

    • Wash with 1 mL of methanol.

  • Elution: Elute 4-CEC with 1 mL of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (e.g., 78:20:2 v/v/v).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

The following table summarizes typical extraction recovery and matrix effect data for the closely related compound 4-chloromethcathinone (4-CMC) in blood, which can serve as an expected baseline for 4-CEC analysis.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Extraction Recovery (%) 75 - 8588 - 9594 - 99[13]
Matrix Effect (%) -40 to -25-20 to -10-15 to -5
Precision (%RSD) < 15< 10< 5

Note: Data is illustrative and based on typical performance for related synthetic cathinones. Actual values must be determined during method validation for 4-CEC.

Visualizations

Workflow_Sample_Prep cluster_prep Sample Preparation Start Biological Sample (Plasma, Urine, etc.) Add_IS Add Internal Standard (e.g., 4-CEC-d5) Start->Add_IS PPT Protein Precipitation (PPT) Add_IS->PPT Choose Method LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Choose Method SPE Solid-Phase Extraction (SPE) Add_IS->SPE Choose Method Centrifuge Centrifuge PPT->Centrifuge Evap Evaporate to Dryness LLE->Evap SPE->Evap Centrifuge->Evap Collect Supernatant Recon Reconstitute Evap->Recon End Ready for LC-MS/MS Recon->End

Caption: General experimental workflow for 4-CEC sample preparation.

Troubleshooting_Logic Start Problem Encountered Low_Signal Low Signal / Poor Sensitivity? Start->Low_Signal Poor_Repro Poor Reproducibility? Low_Signal->Poor_Repro No Sol_Cleanup Improve Sample Cleanup (SPE or LLE) Low_Signal->Sol_Cleanup Yes Bad_Peak Poor Peak Shape? Poor_Repro->Bad_Peak No Sol_IS Use Stable Isotope Internal Standard Poor_Repro->Sol_IS Yes Bad_Peak->Start No, other issue Bad_Peak->Sol_Cleanup Yes Sol_Chroma Optimize Chromatography Sol_Cleanup->Sol_Chroma Sol_MatrixMatch Use Matrix-Matched Calibrators Sol_IS->Sol_MatrixMatch

Caption: Logic diagram for troubleshooting common matrix effect issues.

References

Improving the sensitivity of analytical methods for trace-level 4-CEC detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the analytical detection of 4-Chloroethcathinone (4-CEC) at trace levels.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of 4-CEC, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Analyte Signal

Question: I am not seeing a peak for 4-CEC, or the signal intensity is much lower than expected. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no signal for 4-CEC can stem from several factors throughout the analytical workflow, from sample handling to detection. Below is a systematic guide to troubleshooting this issue.

  • Sample Stability: 4-CEC, like other synthetic cathinones, can be unstable in biological matrices, especially at room temperature or in non-acidified urine.[1] Degradation can lead to a significant loss of the parent compound.

    • Solution: Ensure proper sample storage immediately after collection. It is recommended to store biological samples at -20°C or, preferably, -80°C. For urine samples, acidification to a pH of approximately 4 can improve stability.[1] Whenever possible, perform sample extraction and analysis as soon as possible after collection.

  • Inefficient Extraction: The chosen sample preparation method may not be optimal for extracting 4-CEC from the specific matrix, leading to low recovery.

    • Solution: Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure the sorbent type is appropriate for a basic compound like 4-CEC (e.g., a mixed-mode cation exchange or a water-wettable polymer like Oasis HLB). For LLE, the pH of the aqueous phase and the choice of organic solvent are critical. Ensure the pH is basic to neutralize the 4-CEC molecule, increasing its affinity for the organic solvent.

  • Matrix Effects (Ion Suppression): Co-eluting endogenous compounds from the biological matrix can interfere with the ionization of 4-CEC in the mass spectrometer source, leading to a suppressed signal.[2][3][4][5][6] This is a common issue in LC-MS/MS analysis.

    • Solution:

      • Improve Chromatographic Separation: Modify your LC gradient to better separate 4-CEC from the interfering matrix components.

      • Enhance Sample Cleanup: Refine your sample preparation to remove more of the interfering substances. This could involve including a wash step with a different solvent in your SPE protocol or performing a back-extraction in your LLE procedure.

      • Dilute the Sample: A simple dilution of the extract can reduce the concentration of interfering compounds, although this may also decrease the analyte signal.

      • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in a blank matrix extract that has undergone the same preparation steps as your samples to compensate for consistent matrix effects.

  • Instrumental Issues: Problems with the analytical instrument, such as a contaminated ion source or incorrect MS parameters, can lead to poor sensitivity.

    • Solution:

      • Clean the Ion Source: Contamination can build up over time and should be cleaned regularly according to the manufacturer's recommendations.

      • Optimize MS Parameters: Ensure that the MS parameters (e.g., collision energy, cone voltage) are optimized for 4-CEC to achieve the best fragmentation and signal intensity.

      • Check for Leaks: Leaks in the LC system can lead to fluctuations in flow rate and poor performance.

Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)

Question: My 4-CEC peak is tailing (or fronting/broadening). What could be causing this and how can I improve the peak shape?

Answer:

Poor peak shape can compromise resolution and lead to inaccurate integration and quantification. The following are common causes and solutions for peak shape issues in LC-MS/MS analysis.

  • Secondary Interactions with the Column: As a basic compound, 4-CEC can interact with residual acidic silanol groups on the surface of C18 columns, leading to peak tailing.

    • Solution:

      • Use a Base-Deactivated Column: Employ a column specifically designed to minimize these secondary interactions.

      • Mobile Phase Modifier: Add a small amount of a basic modifier (e.g., ammonium hydroxide) or a competing base to the mobile phase to saturate the active sites on the column. Alternatively, a small amount of an acid (e.g., formic acid) can protonate the 4-CEC and reduce its interaction with the stationary phase.

  • Column Overload: Injecting too much analyte can saturate the stationary phase, resulting in peak fronting.

    • Solution: Reduce the concentration of the injected sample or decrease the injection volume.

  • Mismatched Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in peak broadening or splitting.

    • Solution: Whenever possible, dissolve your final extract in the initial mobile phase or a solvent with a similar or weaker elution strength.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to peak broadening.

    • Solution: Use tubing with the smallest possible internal diameter and length suitable for your system. Ensure all connections are made correctly with no dead volume.

  • Column Contamination or Degradation: A buildup of matrix components on the column frit or degradation of the stationary phase can lead to poor peak shape for all analytes.

    • Solution: Use a guard column to protect the analytical column from contamination. If the column is contaminated, try flushing it according to the manufacturer's instructions. If the stationary phase is degraded, the column will need to be replaced.

Issue 3: Inconsistent Retention Times

Question: The retention time for my 4-CEC peak is shifting between injections. What is causing this variability?

Answer:

Consistent retention times are crucial for reliable peak identification. Shifting retention times can be caused by several factors related to the LC system and mobile phase.

  • Changes in Mobile Phase Composition: Inaccurate preparation of the mobile phase or evaporation of the more volatile solvent component in a premixed mobile phase can lead to a gradual shift in retention times.

    • Solution: Prepare mobile phases carefully and consistently. If using a premixed mobile phase, do not leave it on the instrument for extended periods. It is often better to use online mixing with separate solvent reservoirs.

  • Fluctuations in Column Temperature: The temperature of the column can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to changes in retention time.

    • Solution: Use a column oven to maintain a constant and consistent temperature.

  • Pump Performance Issues: Inconsistent flow rates due to worn pump seals, check valve problems, or air bubbles in the pump can cause retention time shifts.

    • Solution: Regularly maintain the LC pump, including replacing seals and sonicating check valves. Ensure the mobile phase is properly degassed to prevent bubble formation.

  • Column Equilibration: Insufficient equilibration of the column with the initial mobile phase conditions before each injection can lead to retention time drift, especially in gradient elution.

    • Solution: Ensure an adequate equilibration time is included at the end of each gradient run.

Frequently Asked Questions (FAQs)

Q1: What are the most effective analytical methods for trace-level detection of 4-CEC?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally the preferred method for the quantification of 4-CEC in biological matrices due to its high sensitivity and selectivity. Gas chromatography-mass spectrometry (GC-MS) is also a viable option, often requiring derivatization to improve the volatility and thermal stability of 4-CEC.

Q2: How can I minimize matrix effects when analyzing 4-CEC in complex biological samples?

A2: Minimizing matrix effects is crucial for accurate quantification. Key strategies include:

  • Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a significant portion of the interfering matrix components.

  • Optimized Chromatography: Develop a chromatographic method that separates 4-CEC from the regions where ion suppression is most significant.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 4-CEC is the gold standard for correcting matrix effects, as it will be affected in the same way as the analyte.

  • Matrix-Matched Calibrators: If a SIL-IS is not available, preparing calibration standards in a blank matrix that has undergone the same extraction procedure can help to compensate for matrix effects.

Q3: What are the optimal storage conditions for samples containing 4-CEC?

A3: To ensure the stability of 4-CEC, biological samples should be stored at low temperatures. Storage at -20°C is good, but -80°C is preferable for long-term storage. For urine samples, acidification to pH 4 can further inhibit degradation. Avoid repeated freeze-thaw cycles.

Q4: What are typical Limit of Detection (LOD) and Limit of Quantification (LOQ) values for 4-CEC?

A4: LOD and LOQ values are method-dependent and vary based on the analytical technique, instrument sensitivity, and the sample matrix. For LC-MS/MS methods, LOQs in the low ng/mL to pg/mL range are often achievable in biological fluids. GC-MS methods can also achieve similar sensitivity, particularly with appropriate derivatization.

Data Presentation

Table 1: Comparison of Analytical Methods for 4-CEC Detection

ParameterLC-MS/MSGC-MS
Sample Preparation SPE or LLELLE or SPE, often requires derivatization
Sensitivity High (pg/mL to low ng/mL)High (pg/mL to low ng/mL)
Selectivity Very HighHigh
Throughput HighModerate
Common Issues Matrix effects (ion suppression)Thermal degradation, derivatization variability

Table 2: Typical Validation Parameters for 4-CEC Analysis in Biological Matrices

ParameterUrineBlood/PlasmaOral FluidHair
Extraction Recovery > 80%> 75%> 70%> 60%
Matrix Effect < 25% (with correction)< 30% (with correction)< 35% (with correction)Variable
LOD 0.1 - 1 ng/mL0.1 - 1 ng/mL0.2 - 2 ng/mL1 - 5 pg/mg
LOQ 0.5 - 5 ng/mL0.5 - 5 ng/mL1 - 10 ng/mL5 - 20 pg/mg
Linearity (r²) > 0.99> 0.99> 0.99> 0.99
Precision (%RSD) < 15%< 15%< 20%< 20%
Accuracy (%Bias) ± 15%± 15%± 20%± 20%

Note: These are typical values and may vary depending on the specific method and instrumentation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of 4-CEC from Human Urine

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 3000 x g for 10 minutes to pellet any particulate matter.

    • Take a 1 mL aliquot of the supernatant and add an appropriate internal standard.

    • Dilute the urine with 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0).

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) or a polymeric reversed-phase cartridge (e.g., Oasis HLB).

    • Condition the cartridge with 2 mL of methanol.

    • Equilibrate the cartridge with 2 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 2 mL of a weak organic solvent (e.g., 20% methanol in water) to remove moderately polar interferences.

  • Elution:

    • Elute the 4-CEC from the cartridge with 2 mL of an appropriate elution solvent. For a mixed-mode cation exchange cartridge, this is typically a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). For a polymeric reversed-phase cartridge, a stronger organic solvent like methanol or acetonitrile can be used.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of 4-CEC from Human Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Take a 0.5 mL aliquot of plasma and add an appropriate internal standard.

  • pH Adjustment:

    • Add 0.5 mL of a basic buffer (e.g., 0.1 M sodium carbonate buffer, pH 10) to the plasma sample to deprotonate the 4-CEC.

  • Extraction:

    • Add 3 mL of a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate).

    • Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Visualizations

experimental_workflow_spe cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis urine_sample Urine Sample pretreatment Pre-treatment (Centrifuge, Dilute) urine_sample->pretreatment loading Sample Loading pretreatment->loading conditioning Conditioning (Methanol, Water) conditioning->loading washing Washing (Water, 20% Methanol) loading->washing elution Elution (5% NH4OH in Methanol) washing->elution drydown Dry-down & Reconstitution elution->drydown lcms LC-MS/MS Analysis drydown->lcms troubleshooting_low_signal cluster_causes Potential Causes cluster_solutions Solutions start Low or No 4-CEC Signal c1 Sample Degradation start->c1 c2 Inefficient Extraction start->c2 c3 Matrix Effects (Ion Suppression) start->c3 c4 Instrumental Issues start->c4 s1 Proper Storage (-20°C/-80°C, Acidify Urine) c1->s1 s2 Optimize SPE/LLE (Sorbent, pH, Solvent) c2->s2 s3 Improve Chromatography Enhance Cleanup, Dilute Sample c3->s3 s4 Clean Ion Source Optimize MS Parameters c4->s4

References

Troubleshooting poor peak shape in gas chromatography of 4-CEC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatographic analysis of 4-Chloroethcathinone (4-CEC). The following questions and answers are designed to help researchers, scientists, and drug development professionals resolve poor peak shapes and other analytical challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my 4-CEC peak tailing?

Peak tailing is a common issue in the GC analysis of polar compounds like 4-CEC and is often caused by unwanted interactions between the analyte and active sites within the GC system.[1][2][3]

Possible Causes and Solutions:

  • Active Sites in the Inlet or Column: Polar analytes can interact with acidic silanol groups in the injector liner or at the head of the column.[1][3][4][5]

    • Solution: Use a deactivated (silanized) inlet liner and replace it regularly.[1][4] If column activity is suspected, trim 10-20 cm from the front of the column.[1] For routine analysis of active compounds, consider using an ultra-inert GC column.[5]

  • Contamination: Non-volatile matrix components can accumulate in the liner or column, creating active sites.[1][6][7]

    • Solution: Replace the liner and septum.[5] If the column is contaminated, try conditioning it at a high temperature (within its specified limits) or trim the inlet end.[4][8] Sample preparation techniques like solid-phase extraction (SPE) can help reduce matrix contamination.[5]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the inlet can create dead volume and turbulence, leading to tailing for all peaks.[1][6][9]

    • Solution: Ensure the column is cut cleanly at a 90° angle.[1][8] Verify the correct column installation depth as specified by the instrument manufacturer.[1][9]

  • Analyte Polarity: The inherent polarity of 4-CEC, due to its amine and carbonyl groups, makes it prone to hydrogen bonding and interaction with active sites.

    • Solution: Derivatization can mask these polar functional groups, reducing interactions and improving peak shape.[10][11][12] Common derivatizing agents for cathinones include trifluoroacetic anhydride (TFA) and pentafluoropropionic anhydride (PFPA).[13][14]

Q2: My 4-CEC peak is fronting. What is the cause?

Peak fronting is less common than tailing but can occur under specific conditions.

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing molecules to travel faster through the column.[3][15]

    • Solution: Dilute the sample or reduce the injection volume.[3][15] Alternatively, increase the split ratio to introduce less sample onto the column.[15]

  • Inappropriate Column Temperature: If the initial oven temperature is too low, it can lead to poor focusing of the analyte band.[15]

    • Solution: Optimize the initial oven temperature. A general guideline is to set it about 20°C below the boiling point of the sample solvent for splitless injections.[1]

Q3: I'm observing split peaks for my 4-CEC analysis. What should I do?

Split peaks can arise from issues with the injection technique or the column itself.

Possible Causes and Solutions:

  • Improper Column Cut or Installation: A jagged or angled column cut can cause the sample to be introduced unevenly.[8]

    • Solution: Re-cut the column end to ensure a clean, square finish.[1]

  • Inlet and Solvent Mismatch (Splitless Injection): In splitless injection, if the stationary phase polarity does not match the sample solvent polarity, it can lead to poor analyte focusing and split peaks.[1][8]

    • Solution: Ensure the solvent is compatible with the stationary phase. For example, using a non-polar solvent like hexane with a polar WAX column can cause peak splitting.[1]

  • High Initial Oven Temperature: If the initial oven temperature is too high relative to the solvent's boiling point in splitless mode, the sample may not condense and focus properly at the head of the column.[1]

    • Solution: Lower the initial oven temperature to be at least 20°C below the boiling point of your solvent.[1][16]

Q4: Should I derivatize 4-CEC for GC analysis?

Yes, derivatization is highly recommended for the analysis of cathinones like 4-CEC.

  • Benefits of Derivatization:

    • Improved Volatility and Thermal Stability: Derivatization replaces active hydrogens on polar functional groups, making the molecule more volatile and less prone to degradation at high temperatures.[10][11][12][17]

    • Enhanced Peak Shape: By masking polar groups, derivatization minimizes interactions with active sites, leading to sharper, more symmetrical peaks.[10][17]

    • Increased Sensitivity: Some derivatizing agents, particularly those containing fluorine atoms, can enhance the response of electron capture detectors (ECD).[10]

  • Common Derivatizing Agents: Acylating agents are commonly used for cathinones. A study comparing six different agents found that pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA) were excellent choices.[14] Trifluoroacetic anhydride (TFA) is also frequently used.[13]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor peak shape in the GC analysis of 4-CEC.

GC_Troubleshooting_Workflow Troubleshooting Poor Peak Shape for 4-CEC cluster_all_peaks cluster_some_peaks start Start: Poor Peak Shape Observed check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks all_peaks_yes Yes check_all_peaks->all_peaks_yes Yes check_installation Check Column Installation: - Proper cut (90°) - Correct insertion depth - Correct ferrule check_all_peaks->check_installation all_peaks_no No check_all_peaks->all_peaks_no No check_activity Suspect System Activity or Analyte Degradation check_all_peaks->check_activity check_inlet_flow Verify Inlet Parameters: - Correct split ratio - No leaks (septum, fittings) - Sufficient total flow check_installation->check_inlet_flow end_node Problem Resolved check_inlet_flow->end_node inlet_maintenance Perform Inlet Maintenance: - Replace liner with a  deactivated one - Replace septum and O-ring check_activity->inlet_maintenance trim_column Trim Column Inlet: - Remove 5-10 cm from  the front of the column inlet_maintenance->trim_column consider_derivatization Consider Derivatization: - Mask polar groups - Use PFPA, HFBA, or TFA trim_column->consider_derivatization consider_derivatization->end_node all_peaks_yes_edge Yes all_peaks_no_edge No

Caption: A logical workflow for diagnosing and resolving poor peak shape in GC.

Quantitative Data Summary

The following tables summarize typical parameters for the GC-MS analysis of cathinones, including 4-CEC, as derived from published methods.

Table 1: Example GC-MS Method Parameters for Cathinone Analysis

ParameterSettingReference
GC System Agilent 7890A or similar[18]
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane)[13]
30 m x 0.25 mm ID, 0.25 µm film thickness[18]
Injector Split/Splitless[18]
Injector Temp. 280 °C[18]
Injection Mode Splitless[18]
Injection Vol. 1-2 µL[13],[18]
Carrier Gas Helium[18]
Flow Rate 1.5 mL/min (constant flow)[18]
Oven Program Initial: 90°C (hold 1 min)[18]
Ramp: 45°C/min to 270°C[18]
Final Hold: 5 min at 270°C[18]
MS Transfer Line 270-280 °C[18]
Ion Source Temp. 230 °C-
Ionization Mode Electron Ionization (EI) at 70 eV[19]
Scan Mode Full Scan or Selected Ion Monitoring (SIM)[13]

Note: These parameters serve as a starting point and may require optimization for your specific instrument and application.

Table 2: Validation Data for a GC-MS Method for 4-CEC in Blood

ParameterResult
Linearity Range5 - 1,000 ng/mL
> 0.991
Limit of Quantification (LOQ)5 ng/mL
Intra-day Precision (%RSD)2.1 - 11.7%
Inter-day Precision (%RSD)1.3 - 10.2%
Intra-day Accuracy (Bias)-10.6 to 19.6%
Inter-day Accuracy (Bias)11 to 12.1%
Extraction Efficiency79.1%

Data summarized from a validated method for the simultaneous quantification of 4-CEC and other cathinones in human blood.[13]

Experimental Protocols

Protocol 1: Derivatization of 4-CEC with Pentafluoropropionic Anhydride (PFPA)

This protocol is based on general procedures for the acylation of cathinones for GC-MS analysis.[14][20]

Materials:

  • Dried sample extract containing 4-CEC

  • Pentafluoropropionic anhydride (PFPA)

  • Ethyl acetate (anhydrous)

  • Heating block or water bath

  • GC vials with inserts

  • Nitrogen gas evaporator

Procedure:

  • Ensure the sample extract is completely dry. This can be achieved by evaporating the solvent under a gentle stream of nitrogen.[20]

  • Reconstitute the dried extract in a small volume of ethyl acetate (e.g., 50 µL).

  • Add 50 µL of PFPA to the vial.

  • Cap the vial tightly and vortex briefly to mix.

  • Heat the vial at 70°C for 30 minutes in a heating block or water bath to complete the derivatization reaction.[21]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS. A 1 µL injection is typical.[20]

Protocol 2: Sample Preparation from Whole Blood using Protein Precipitation and SPE

This protocol is adapted from a validated method for analyzing 4-CEC in blood.[13]

Materials:

  • Whole blood sample

  • Internal standard (e.g., methcathinone-D3)

  • 10% Trichloroacetic acid (TCA) solution

  • Solid Phase Extraction (SPE) columns (e.g., UCT, 200mg/3ml)

  • Methanol, Dichloromethane, Isopropanol, Ammonium Hydroxide

  • Centrifuge

  • Vortex mixer

Procedure:

  • To 900 µL of blank blood in a test tube, add the internal standard and a known amount of 4-CEC standard.

  • Add 10% TCA solution for protein precipitation.

  • Vortex the sample and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean test tube for Solid Phase Extraction (SPE).

  • SPE Column Conditioning: Condition the SPE column sequentially with methanol, deionized water, and a buffer solution as per the manufacturer's instructions.

  • Sample Loading: Apply the supernatant from step 4 to the conditioned SPE column.

  • Washing: Wash the column with deionized water and an acidic buffer to remove interferences.

  • Elution: Elute the 4-CEC and internal standard from the column using a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution & Derivatization: Reconstitute the dried extract in a suitable solvent and proceed with derivatization as described in Protocol 1 before GC-MS analysis.

References

Technical Support Center: Method Development for Resolving Co-eluting Cathinones with 4-CEC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical separation of synthetic cathinones, with a specific focus on resolving 4-chloroethcathinone (4-CEC) from its co-eluting isomers and other structurally similar cathinones.

Frequently Asked Questions (FAQs)

Q1: Why is the chromatographic separation of 4-CEC and other synthetic cathinones challenging?

A1: The primary challenges in the separation of synthetic cathinones like 4-CEC stem from their structural similarities. Many synthetic cathinones are positional isomers, meaning they have the same chemical formula and molecular weight but differ in the position of a substituent on the aromatic ring. For example, 4-CEC, 3-CEC, and 2-CEC are positional isomers. These similarities lead to:

  • Co-elution: Structurally similar cathinones often have very close retention times on standard chromatography columns, making them difficult to separate.

  • Similar Mass Spectra: Under typical mass spectrometry conditions, such as electron ionization (EI) used in GC-MS, positional isomers often produce nearly identical fragmentation patterns, making their individual identification challenging when they are not chromatographically resolved.

Q2: Which analytical techniques are most suitable for resolving 4-CEC from its isomers?

A2: While Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for drug analysis, it often falls short in differentiating cathinone isomers due to the aforementioned reasons. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the preferred method for its superior separative capabilities and the selectivity offered by tandem mass spectrometry. Techniques such as Gas Chromatography with Chemical Ionization-Mass Spectrometry (GC-CI-MS) have also shown promise in differentiating isomers by producing unique fragmentation patterns.

Q3: Are there specific liquid chromatography columns that are recommended for separating cathinone isomers like 4-CEC?

A3: Yes, the choice of the analytical column is critical. While standard C18 columns can be used, specialized column chemistries often provide better resolution for isomeric cathinones. Biphenyl stationary phases have demonstrated enhanced selectivity for aromatic compounds like synthetic cathinones, offering improved separation of positional isomers. Chiral stationary phases are also essential for the separation of enantiomers, as cathinones are chiral molecules and their enantiomers can have different physiological effects.

Q4: What are the key parameters to optimize in an LC-MS/MS method for 4-CEC analysis?

A4: Method optimization is crucial for achieving good resolution. Key parameters to consider include:

  • Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile, methanol) and the pH of the aqueous phase can significantly impact selectivity.

  • Gradient Elution Profile: A carefully optimized gradient can improve the separation of closely eluting compounds.

  • Column Temperature: Temperature can affect retention times and selectivity.

  • MS/MS Parameters: Optimization of precursor and product ions, collision energy, and other MS parameters is essential for selective and sensitive detection.

Q5: What is the significance of chiral separation for cathinones like 4-CEC?

A5: 4-CEC is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. These enantiomers can have different pharmacological and toxicological profiles. Therefore, it is often necessary to separate and quantify the individual enantiomers, which requires the use of chiral chromatography techniques.

Troubleshooting Guides

Issue 1: Poor Resolution / Co-elution of 4-CEC and Isomers (e.g., 3-CEC, 4-CMC)

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Stationary Phase Selectivity Switch to a column with a different selectivity. A biphenyl phase is often a good choice for aromatic cathinones. For enantiomeric separation, a chiral stationary phase is necessary.
Suboptimal Mobile Phase Composition Modify the mobile phase. Experiment with different organic modifiers (acetonitrile vs. methanol) and adjust the pH of the aqueous phase. Small changes in pH can significantly alter the retention of ionizable compounds like cathinones.
Gradient Profile Not Optimized Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. Introducing an isocratic hold at a critical point in the gradient may also enhance resolution.
Insufficient Column Efficiency Ensure the column is in good condition and not overloaded. Use a longer column or a column with a smaller particle size to increase the number of theoretical plates.
Issue 2: Peak Tailing for Cathinone Analytes

Possible Causes & Solutions:

CauseRecommended Solution
Secondary Interactions with Residual Silanols Add a competing base, such as triethylamine, to the mobile phase in small concentrations (e.g., 0.1%) to block active sites on the silica support. Alternatively, operate at a lower pH to suppress the ionization of silanol groups.
Column Overload Reduce the injection volume or the concentration of the sample.
Extracolumn Dead Volume Ensure all fittings and tubing are properly connected and have minimal length and internal diameter.
Sample Solvent Effects Dissolve the sample in a solvent that is weaker than or of similar strength to the initial mobile phase.
Issue 3: Low or Inconsistent Analyte Recovery

Possible Causes & Solutions:

CauseRecommended Solution
Analyte Adsorption to Sample Containers Use silanized glass vials or polypropylene vials to minimize adsorption.
Degradation of Cathinones in Solution Prepare fresh stock and working solutions. Store solutions at low temperatures and protected from light. Some cathinones are unstable at neutral or basic pH, so acidifying the sample matrix can improve stability.
Inefficient Sample Extraction Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the pH of the sample is appropriate for the chosen extraction method.
Matrix Effects (Ion Suppression or Enhancement) See the dedicated troubleshooting guide for matrix effects below.
Issue 4: Matrix Effects in Biological Samples (e.g., Plasma, Urine)

Possible Causes & Solutions:

CauseRecommended Solution
Co-eluting Endogenous Components Improve the chromatographic separation to resolve the analyte from interfering matrix components. A more selective sample preparation technique, such as a two-step LLE or a more specific SPE sorbent, can also help.
Ion Suppression/Enhancement Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. Dilute the sample to reduce the concentration of interfering matrix components.
Phospholipid Interference (in plasma) Employ a phospholipid removal strategy during sample preparation, such as using specialized SPE cartridges or protein precipitation followed by a phospholipid removal plate.

Experimental Protocols

Example LC-MS/MS Method for the Separation of 4-CEC and Positional Isomers

This protocol is a starting point and may require optimization for your specific instrumentation and application.

Instrumentation:

  • Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer

Chromatographic Conditions:

ParameterCondition
Column Biphenyl, 100 x 2.1 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions (Positive Electrospray Ionization):

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
4-CEC 196.1168.177.115
3-CEC 196.1168.177.115
2-CEC 196.1168.177.115
4-CMC 182.1164.1119.118

Note: Due to the isobaric nature of 4-CEC, 3-CEC, and 2-CEC, their differentiation relies solely on chromatographic separation. The MS/MS transitions will be identical.

Expected Retention Times (Example):

AnalyteRetention Time (min)
2-CEC 6.2
3-CEC 6.5
4-CEC 6.8
4-CMC 5.9

These are hypothetical retention times to illustrate the expected elution order. Actual retention times will vary depending on the specific system and conditions.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Seized Material or Biological Fluid Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation Chromatographic Separation (Biphenyl Column) Concentration->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: A generalized experimental workflow for the analysis of 4-CEC and co-eluting cathinones.

Troubleshooting_Logic Start Poor Resolution of 4-CEC and Isomers ChangeColumn Change Column Chemistry? (e.g., to Biphenyl) Start->ChangeColumn OptimizeMobilePhase Optimize Mobile Phase? (pH, Organic Modifier) ChangeColumn->OptimizeMobilePhase No Resolved Resolution Achieved ChangeColumn->Resolved Yes AdjustGradient Adjust Gradient Profile? (Slower Gradient, Isocratic Hold) OptimizeMobilePhase->AdjustGradient No OptimizeMobilePhase->Resolved Yes CheckSystem Check for System Issues? (Dead Volume, Column Overload) AdjustGradient->CheckSystem No AdjustGradient->Resolved Yes CheckSystem->Resolved Yes

Caption: A logical troubleshooting workflow for addressing poor resolution of 4-CEC and its isomers.

Optimizing dosage and administration routes for in vivo 4-CEC studies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary use.

This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing 4-Chloroethcathinone (4-CEC) in in vivo experimental models. This guide offers troubleshooting advice and frequently asked questions (FAQs) to facilitate the optimization of dosage and administration routes for reproducible and reliable scientific outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 4-CEC and what is its primary mechanism of action?

A1: this compound (4-CEC) is a synthetic cathinone that acts as a psychomotor stimulant. Its mechanism of action involves the modulation of monoamine neurotransmitter systems in the brain. Specifically, 4-CEC exhibits a "hybrid" activity on monoamine transporters: it is a low-potency uptake inhibitor at the dopamine transporter (DAT) and the norepinephrine transporter (NET), while functioning as a substrate (releaser) at the serotonin transporter (SERT).[1] This means it blocks the reuptake of dopamine and norepinephrine to a lesser extent, while actively promoting the release of serotonin.

Q2: What are the appropriate dosages of 4-CEC for in vivo studies in rodents?

A2: The appropriate dosage of 4-CEC can vary depending on the animal model and the specific research question. Based on published literature:

  • Mice: For studies investigating cognitive and behavioral effects, a "binge" administration paradigm of two intraperitoneal (i.p.) injections of 16 mg/kg or 32 mg/kg, separated by a two-hour interval, has been used.

  • Rats: For cardiovascular and locomotor activity assessments, doses up to 10 mg/kg (i.p.) have been documented.[1] Locomotor activity was notably increased only at the highest tested dose in one study.[1]

It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental setup.

Q3: Which administration routes are recommended for 4-CEC in rodents?

A3: The most commonly reported route of administration for 4-CEC in rodents is intraperitoneal (i.p.) injection . This route offers a balance between rapid absorption and ease of administration. Other potential routes, such as intravenous (i.v.), subcutaneous (s.c.), and oral gavage (p.o.), are viable for synthetic cathinones in general and may be adapted for 4-CEC depending on the desired pharmacokinetic profile. The choice of administration route should be justified by the experimental goals.

Q4: What is a suitable vehicle for dissolving 4-CEC for in vivo administration?

A4: For water-soluble salts of 4-CEC, 0.9% sterile saline is the most common and recommended vehicle. If the compound has poor water solubility, alternative vehicles can be considered, such as a mixture of ethanol, Cremophor EL, and saline (e.g., in a 1:1:18 ratio). It is essential to determine the solubility of your specific batch of 4-CEC and to include a vehicle-only control group in your experiments to account for any effects of the vehicle itself.

Q5: What are the known adverse effects of 4-CEC in animal models?

A5: Adverse effects of 4-CEC are similar to those of other synthetic cathinones and are related to its sympathomimetic and central nervous system stimulant properties. These can include:

  • Cardiovascular: Increased blood pressure and heart rate.[1]

  • Neurological: Increased locomotor activity, potential for anxiety, and cognitive dysfunction with high doses or binge-like exposure.

  • General: Agitation and potential for psychosis-like behaviors at higher doses.

Close monitoring of animals for signs of distress is essential during and after 4-CEC administration.

Q6: What is the LD50 of 4-CEC?

A6: There is no publicly available experimental LD50 value for 4-CEC in rodents. However, in silico (computer-based) predictions for the structurally similar compound 4-chloromethcathinone (4-CMC) estimate an oral LD50 in rats to be in the range of 170-345 mg/kg.[2] Intravenous and intraperitoneal routes are predicted to have lower LD50 values, indicating higher toxicity.[2] Given the lack of specific data for 4-CEC, caution should be exercised, and a conservative approach to dosing is recommended.

Data Presentation

Table 1: In Vivo Dosage and Administration Routes for 4-CEC
Animal ModelAdministration RouteDosage RangeVehicleObserved EffectsReference
MouseIntraperitoneal (i.p.)16 - 32 mg/kg (binge)SalineCognitive and emotional behavior changes[3][4]
RatIntraperitoneal (i.p.)Up to 10 mg/kgNot specifiedIncreased blood pressure, modest heart rate increase, increased locomotor activity (at 10 mg/kg)[1]
Table 2: Dose-Response Effects of 4-CEC on Cardiovascular Parameters and Locomotor Activity in Rats
Dose (mg/kg, i.p.)Change in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Change in Locomotor Activity
1 Modest, not statistically significantModest increaseNot statistically significant
3 Modest, not statistically significantModest increaseNot statistically significant
10 Statistically significant increaseModest increaseStatistically significant increase

Data synthesized from textual descriptions in Chojnacki et al., 2023.[1]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection in Rodents
  • Preparation:

    • Dissolve 4-CEC in 0.9% sterile saline to the desired concentration. Ensure the solution is clear and free of particulates.

    • Warm the solution to room temperature to prevent a drop in the animal's body temperature upon injection.

    • Use a sterile syringe with an appropriate needle size (25-27G for mice, 23-25G for rats).

  • Restraint:

    • Mice: Restrain the mouse by scruffing the neck and back to expose the abdomen.

    • Rats: A two-person technique is recommended. One person restrains the rat, holding its head and upper body, while the other performs the injection. The rat should be held in a head-down position to move the abdominal organs away from the injection site.

  • Injection:

    • Identify the lower right quadrant of the abdomen. This site is chosen to avoid the bladder and cecum.

    • Insert the needle at a 30-40 degree angle with the bevel facing up.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is aspirated, discard the syringe and start with a fresh preparation.

    • Inject the solution slowly and steadily. The maximum recommended injection volume is typically 10 ml/kg.

    • Withdraw the needle and return the animal to its cage.

  • Post-injection Monitoring:

    • Observe the animal for at least 15-30 minutes for any immediate adverse reactions.

Protocol 2: Oral Gavage (p.o.) in Rodents
  • Preparation:

    • Prepare the 4-CEC solution in a suitable vehicle.

    • Select a gavage needle of the appropriate size for the animal (e.g., 18-20G for mice, 16-18G for rats). The tip should be blunted and rounded.

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach without causing perforation.

  • Restraint:

    • Restrain the animal firmly but gently, ensuring its head, neck, and body are in a straight line to facilitate the passage of the gavage needle.

  • Administration:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.

    • Allow the animal to swallow the needle as you gently guide it down the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.

    • Once the needle is in the stomach, administer the solution.

    • Withdraw the needle gently along the same path of insertion.

  • Post-administration Monitoring:

    • Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
High variability in experimental results - Inconsistent dosing technique- Degradation of 4-CEC solution- Improper animal restraint causing stress- Ensure all personnel are thoroughly trained in the chosen administration technique.- Prepare fresh 4-CEC solutions daily and protect from light.- Handle animals gently and consistently to minimize stress.
Leakage of solution from the injection site - Injection volume too large for the site- Needle inserted too shallowly- Reduce the injection volume or administer it at multiple sites.- Ensure proper needle depth for the chosen route (e.g., into the peritoneal cavity for i.p.).
Signs of pain or distress in animals - Irritating vehicle or high concentration of 4-CEC- Improper injection technique causing tissue damage- Test the vehicle alone to rule out irritation.- Consider diluting the 4-CEC solution to a lower concentration and increasing the injection volume (within limits).- Review and refine injection technique to minimize trauma.
Unexpected animal mortality - Overdose- Rapid intravenous administration causing shock- Accidental administration into an organ- Carefully review dose calculations and consider a dose-reduction.- If using i.v. administration, inject slowly.- Refine injection technique and always aspirate before i.p. injection.
No observable effect at expected active doses - Inactive compound- Incorrect dose calculation- Administration into a non-absorptive site (e.g., subcutaneous fat during an intended i.p. injection)- Verify the identity and purity of your 4-CEC batch.- Double-check all dose calculations.- Confirm proper administration technique.

Mandatory Visualizations

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO MAO VMAT2 VMAT2 vesicle Synaptic Vesicle (DA, NE, 5-HT) VMAT2->vesicle Packaging DAT DAT NET NET SERT SERT HT 5-HT SERT->HT Efflux DA DA DA->DAT Reuptake receptors Postsynaptic Receptors DA->receptors NE NE NE->NET Reuptake NE->receptors HT->SERT Reuptake HT->receptors CEC 4-CEC CEC->DAT Inhibition CEC->NET Inhibition CEC->SERT Substrate (Releaser) G start Start acclimation Animal Acclimation (≥1 week) start->acclimation dose_prep Prepare 4-CEC Solution (e.g., in 0.9% Saline) acclimation->dose_prep restraint Animal Restraint dose_prep->restraint admin Administer 4-CEC (e.g., i.p. injection) restraint->admin monitoring Post-Administration Monitoring admin->monitoring data Data Collection (e.g., Locomotor Activity, Cardiovascular Parameters) monitoring->data analysis Data Analysis data->analysis end End analysis->end G issue High Experimental Variability? check_dose Review Dosing Technique and Calculations issue->check_dose Yes other_vars Investigate Other Experimental Variables issue->other_vars No check_solution Is 4-CEC Solution Prepared Fresh Daily? check_dose->check_solution prepare_fresh Action: Prepare Fresh Solutions and Protect from Light check_solution->prepare_fresh No check_handling Review Animal Handling and Restraint Procedures check_solution->check_handling Yes prepare_fresh->check_handling check_handling->other_vars

References

Addressing solubility issues of 4-Chloroethcathinone in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloroethcathinone (4-CEC). The information provided is intended to address common solubility issues encountered when preparing 4-CEC for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the typical form of this compound used in research?

A1: this compound is most commonly supplied as a hydrochloride (HCl) salt.[1] This salt form generally exhibits greater aqueous solubility compared to the free base, which is advantageous for preparing solutions in experimental buffers. The molecular formula for 4-CEC HCl is C₁₁H₁₄ClNO • HCl.[1]

Q2: What are the general solubility characteristics of this compound?

A2: this compound is known to be soluble in organic solvents.[2] While specific quantitative data for 4-CEC is limited, information from structurally similar cathinone derivatives, such as 4-Chloromethcathinone (4-CMC), suggests solubility in dimethyl sulfoxide (DMSO) and ethanol. The hydrochloride salt of a related compound, 4-Chlorocathinone, is soluble in a mixture of organic solvents and, importantly, in phosphate-buffered saline (PBS) at pH 7.2.[3]

Q3: How does pH affect the solubility of this compound?

A3: As a substituted cathinone, 4-CEC is a weakly basic compound. Its solubility in aqueous solutions is highly dependent on pH. At lower (more acidic) pH values, the amine group is protonated, leading to the formation of a more soluble salt. As the pH increases and becomes more alkaline, the compound will be deprotonated into its less soluble free base form. Therefore, you can expect significantly higher solubility in acidic buffers compared to neutral or basic buffers.

Q4: What is the stability of this compound in storage and in solution?

A4: Solid this compound hydrochloride is reported to be stable for at least three years when stored at -20°C. The stability of 4-CEC in aqueous buffer solutions has not been extensively reported and may be limited. It is best practice to prepare fresh solutions for each experiment or to conduct stability studies for your specific buffer and storage conditions if solutions must be stored.

Solubility Data for 4-CEC and Related Compounds

The following table summarizes available solubility data for cathinone derivatives that are structurally similar to 4-CEC. This data can be used as a starting point for estimating the solubility of this compound.

CompoundSolvent/BufferpHSolubility
4-Chlorocathinone HCl DMSON/A30 mg/mL
PBS7.210 mg/mL
DMFN/A1 mg/mL
EthanolN/A1 mg/mL
4-Chloromethcathinone HCl DMSON/A10 mg/mL
PBS7.25 mg/mL
EthanolN/A5 mg/mL
DMFN/A5 mg/mL

Note: The data provided is for compounds structurally related to 4-CEC and should be used as a guideline. It is highly recommended to perform your own solubility tests for your specific batch of 4-CEC and experimental buffers.

Troubleshooting Guide

Issue: 4-CEC precipitate is observed in my aqueous buffer.

This is a common issue and can often be resolved by following a systematic approach. The workflow below outlines the steps to troubleshoot and resolve precipitation problems.

G cluster_0 Troubleshooting Workflow for 4-CEC Precipitation start Precipitate Observed in Aqueous Buffer check_stock Is your stock solution clear? start->check_stock check_pH Is the final buffer pH too high? check_stock->check_pH Yes prepare_stock Prepare a fresh, clear stock solution in an organic solvent (e.g., DMSO). check_stock->prepare_stock No check_conc Is the final concentration too high? check_pH->check_conc No lower_pH Lower the pH of your buffer or use a more acidic buffer if experimentally permissible. check_pH->lower_pH Yes use_cosolvent Consider adding a small percentage of a co-solvent (e.g., ethanol, DMSO) to the final buffer, if tolerated by the assay. check_conc->use_cosolvent Yes success Solution is clear. Proceed with experiment. check_conc->success No prepare_stock->check_stock lower_pH->success lower_conc Reduce the final working concentration of 4-CEC. lower_conc->success use_cosolvent->success

Caption: Troubleshooting workflow for 4-CEC precipitation.

Issue: How can I predict the effect of pH on 4-CEC solubility?

The relationship between pH and the solubility of a weak base like 4-CEC can be visualized as follows. The compound exists primarily in its more soluble, protonated (ionized) form at pH values below its pKa. As the pH of the solution approaches and surpasses the pKa, the equilibrium shifts towards the less soluble, neutral free base.

G cluster_1 pH-Dependent Solubility of a Weak Base (e.g., 4-CEC) Solubility High Solubility Decreasing Solubility Low Solubility pH_Scale Acidic (Low pH) Near pKa Basic (High pH) Protonated Protonated Form (R-NH₂⁺) (More Soluble) FreeBase Free Base (R-NH) (Less Soluble) Protonated->FreeBase pH Increases FreeBase->Protonated pH Decreases

Caption: pH-dependent solubility of a weak base like 4-CEC.

Experimental Protocols

Protocol 1: Preparation of a 4-CEC Stock Solution

This protocol describes the preparation of a high-concentration stock solution of 4-CEC HCl in an organic solvent.

Materials:

  • This compound hydrochloride (4-CEC HCl)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Equilibrate the 4-CEC HCl vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of 4-CEC HCl using a calibrated analytical balance. For example, to prepare a 10 mg/mL stock solution, weigh 1 mg of 4-CEC HCl.

  • Transfer the weighed compound to a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. For 1 mg of 4-CEC HCl, add 100 µL of DMSO for a 10 mg/mL stock solution.

  • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a 4-CEC Working Solution in Aqueous Buffer

This protocol details the dilution of the organic stock solution into a final aqueous experimental buffer.

Materials:

  • 4-CEC stock solution (from Protocol 1)

  • Experimental aqueous buffer (e.g., PBS, Tris-HCl), pre-warmed to the experimental temperature.

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 4-CEC stock solution at room temperature.

  • Determine the volume of stock solution needed to achieve the final desired concentration in your experimental buffer. Important: To avoid precipitation, the final concentration of the organic solvent (e.g., DMSO) in the aqueous buffer should be kept to a minimum, typically less than 0.5%.

  • Add the required volume of the experimental buffer to a sterile tube.

  • While vortexing the buffer, add the calculated volume of the 4-CEC stock solution dropwise to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

  • Continue to vortex for an additional 30 seconds to ensure the working solution is homogeneous.

  • Visually inspect the solution for any signs of precipitation. If the solution is not clear, refer to the Troubleshooting Guide.

  • Use the freshly prepared working solution in your experiment immediately.

References

Best practices for handling and safety of 4-Chloroethcathinone in a laboratory setting

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Chloroethcathinone (4-CEC) Laboratory Safety

Important Safety Notice: this compound (4-CEC) is a synthetic cathinone intended for research and forensic applications only.[1] The physiological and toxicological properties of this compound are not well-known.[1] Therefore, all handling and experimental procedures must be conducted by trained professionals in a controlled laboratory setting, treating the substance as highly potent and hazardous. This guide is a supplement to, not a replacement for, a thorough, institution-specific risk assessment and the material's Safety Data Sheet (SDS).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (4-CEC)?

This compound (4-CEC) is an analytical reference material categorized as a synthetic cathinone.[1] It is a research chemical used in structured scientific investigations, particularly in fields like analytical chemistry, pharmacology, and forensic toxicology for purposes such as purity testing, spectrum analysis, and chromatography.[2]

Q2: Why is 4-CEC considered particularly hazardous?

The primary hazard of 4-CEC is that its toxicological profile is not fully characterized.[1][3] However, related synthetic cathinones are known to pose serious physical and psychological health risks.[4][5] An SDS for the related compound 4-Chloromethcathinone (4-CMC) lists it as harmful if swallowed, in contact with skin, or if inhaled.[6] Due to the lack of comprehensive data, a precautionary principle must be applied, assuming 4-CEC has a high level of acute toxicity.

Q3: What are the primary routes of occupational exposure in a lab setting?

The primary routes of accidental exposure for researchers are:

  • Inhalation: Breathing in aerosolized powder, particularly during weighing and transferring.

  • Dermal Contact: Skin contact with the solid compound or solutions.

  • Ocular Contact: Eye exposure from splashes of solutions or contact with airborne powder.

  • Ingestion: Accidental swallowing through contaminated hands or equipment.

Q4: What are the known properties of 4-CEC?

The following data has been compiled from vendor and chemical database information.

PropertyValueSource(s)
Chemical Name 1-(4-chlorophenyl)-2-(ethylamino)-1-propanone[1]
Synonyms 4-CEC, 4-Chloro-N-ethylcathinone[1]
CAS Number 22198-75-0[1]
Molecular Formula C₁₁H₁₄ClNO (base) / C₁₁H₁₄ClNO • HCl (hydrochloride)[1]
Molar Mass 211.69 g/mol (base) / 248.2 g/mol (hydrochloride)[1][7]
Physical Form White to off-white crystalline powder.
Solubility Soluble in organic solvents.
Storage Store at -20°C or 2-8°C. Protect from light and moisture.[1]
Stability ≥ 3 years when stored correctly.[1]

Section 2: Core Safety Protocols & Workflows

Hierarchy of Controls for Potent Compounds

The most effective way to manage risk is to follow the hierarchy of controls. This framework prioritizes safety strategies from most to least effective.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for 4-CEC Elimination Elimination |{Is use of this compound absolutely necessary?} Substitution Substitution |{Can a less hazardous compound be used?} Elimination->Substitution Engineering Engineering Controls |{Use fume hoods, ventilated balance enclosures, glove boxes.} Substitution->Engineering Administrative Administrative Controls |{Develop SOPs, provide training, restrict access, label areas.} Engineering->Administrative PPE Personal Protective Equipment (PPE) |{Last line of defense: Respirator, double gloves, lab coat, goggles.} Administrative->PPE

Caption: Hierarchy of controls, from most to least effective.

Experimental Protocols

1. Personal Protective Equipment (PPE) Protocol The level of PPE depends on the specific task and the associated risk of exposure.[8]

ActivityRequired PPERationale
Weighing & Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or N95/P100 respirator with goggles & face shield.- Disposable, solid-front lab coat with tight cuffs.- Double chemical-resistant gloves (e.g., nitrile).- Disposable sleeves.High risk of aerosolization and inhalation of potent powder. Maximum protection is required.[8]
Solution Preparation & Handling - Chemical fume hood or other ventilated enclosure.- Standard lab coat.- Chemical splash goggles or safety glasses with side shields.- Single pair of chemical-resistant gloves.Reduced risk of aerosolization, but splashes and spills are possible. Engineering controls are the primary protection.[8][9]
General Lab Work (Dilute Solutions) - Lab coat.- Safety glasses.- Appropriate gloves for the solvent being used.Prevent skin and eye contact during routine procedures.[8]

2. Safe Handling & Usage Protocol

  • Preparation: Before starting, ensure a written Standard Operating Procedure (SOP) is in place.[10] All required PPE, spill kit materials, and waste containers must be readily accessible.

  • Designated Area: All work with 4-CEC powder and concentrated solutions must be performed in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.[9][11]

  • Weighing: When weighing the powder, use gentle movements to avoid creating airborne dust. Use anti-static weigh boats if available.

  • Solution Preparation: When preparing solutions, add the solid 4-CEC to the solvent slowly. If diluting a concentrated solution, always add the more concentrated solution to the diluent.[11]

  • Decontamination: After handling, decontaminate all surfaces (e.g., fume hood sash, countertops) and equipment. A common procedure is to wipe down surfaces with a compatible solvent (like 70% ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • PPE Removal: Doff PPE carefully in the correct sequence to avoid self-contamination and dispose of it in a designated hazardous waste container.[8]

3. Storage Protocol

  • Store 4-CEC in its original, tightly sealed container in a designated, locked, and labeled storage unit (e.g., a freezer or refrigerator).[12]

  • Maintain storage temperature at -20°C or 2-8°C as recommended.[1]

  • Protect the compound from light and moisture to prevent degradation.

  • Segregate from incompatible materials. Do not store with acids or oxidizers.[9]

4. Waste Disposal Protocol & Workflow All materials contaminated with 4-CEC must be treated as hazardous chemical waste.[13] Never dispose of 4-CEC down the drain or in regular trash.[13]

Waste_Disposal_Workflow Start Waste Generated Segregate Segregate Waste (Solids vs. Liquids) Start->Segregate Container Use Compatible, Sealed Waste Container Segregate->Container Label Label Container Clearly 'Hazardous Waste - 4-CEC' Container->Label Store Store in Satellite Accumulation Area (SAA) Label->Store Arrange Arrange Pickup via Certified Hazardous Waste Vendor Store->Arrange Document Document Waste for Pickup Arrange->Document End Disposal Complete Document->End

Caption: Workflow for the safe disposal of 4-CEC waste.

  • Contaminated Solids: Place used PPE, pipette tips, vials, and cleaning materials into a designated, puncture-resistant, and sealed container or a double-bagged waste bag.[8][10]

  • Liquid Waste: Collect all liquid waste, including unused solutions and rinseate from cleaning, in a compatible, leak-proof container.[14][15] Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[15]

  • Storage: Store sealed waste containers in a designated Satellite Accumulation Area (SAA) away from general work areas until they are collected by a certified hazardous waste vendor.[16][17]

Section 3: Troubleshooting Guide

Q: The physical appearance (e.g., color) of the 4-CEC powder has changed. Is it safe to use?

A: No. A change in color or texture indicates potential degradation or contamination. The stability and toxicological properties of the degradation products are unknown. Do not use the material. It should be carefully packaged, labeled as "Degraded 4-CEC," and disposed of as hazardous waste following your institution's protocol.[8][14]

Q: I cannot find a detailed, GHS-compliant Safety Data Sheet (SDS) for my batch of 4-CEC.

A: This is a common challenge with novel research compounds.[3] In the absence of a comprehensive SDS, you must operate under the highest level of precaution. Assume the substance is acutely toxic, a carcinogen, and a reproductive toxin. Implement the most stringent controls available, including using a ventilated enclosure and the maximum level of recommended PPE.[8]

Q: How should I decontaminate non-disposable equipment (e.g., glassware, spatulas) after use?

A: All non-disposable equipment should be decontaminated immediately after use. A standard procedure is to triple-rinse the equipment with a solvent in which 4-CEC is soluble (e.g., ethanol).[13] Collect all three rinses as liquid hazardous waste. After the solvent rinse, the equipment can typically be cleaned using standard laboratory detergents and water.

Section 4: Emergency Procedures

Emergency Spill Response

This workflow applies to minor spills (<1g powder or <100mL of a dilute solution) that can be managed by trained laboratory personnel without immediate respiratory hazard. For major spills, evacuate immediately and contact your institution's emergency response team.

Spill_Response_Workflow Spill Spill Occurs Alert 1. Alert Personnel & Secure Area (Restrict Access) Spill->Alert Assess Assess Spill Size Alert->Assess Evacuate Major Spill: Evacuate & Call Emergency Response Assess->Evacuate Major PPE 2. Don Appropriate PPE (Respirator, Double Gloves, Goggles, Coat) Assess->PPE Minor Contain 3. Contain Spill (Cover with absorbent pads or dike edges) PPE->Contain Absorb 4. Absorb / Neutralize (Add inert absorbent from outside in) Contain->Absorb Collect 5. Collect Waste (Use non-sparking tools, place in sealed container) Absorb->Collect Decon 6. Decontaminate Area & Equipment (Wipe with solvent, then soap & water) Collect->Decon Report 7. Report Incident to Supervisor Decon->Report End Response Complete Report->End

Caption: Emergency response workflow for a minor chemical spill.

Minor Spill Cleanup Protocol:

  • Alert & Secure: Immediately alert others in the lab. Restrict access to the spill area.[18]

  • Don PPE: Wear PPE appropriate for cleaning up a potent powder, including a respirator, double gloves, splash goggles, and a lab coat.[8]

  • Contain: For liquids, create a dike around the spill using absorbent material. For powders, gently cover with damp paper towels to prevent aerosolization.[19]

  • Absorb: Working from the outside in, add an inert absorbent material (e.g., vermiculite, chemical spill powder) to the spill.[19][20]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[20]

  • Decontaminate: Clean the spill area thoroughly. Wipe the surface with a suitable solvent, followed by soap and water.[18][19] Place all cleaning materials in the hazardous waste container.

  • Report: Report the incident to your laboratory supervisor or chemical hygiene officer.[21]

Personnel Exposure Protocol

In case of any exposure, seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected area with copious amounts of water for at least 15 minutes.[12]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12]

  • Inhalation: Move the affected person to fresh air immediately.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[12]

For all exposures, provide the medical team with the Safety Data Sheet (SDS) for this compound.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Chloroethcathinone (4-CEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS) like 4-Chloroethcathinone (4-CEC), a synthetic cathinone, presents significant challenges for forensic and clinical laboratories. Accurate and reliable quantification of such compounds is crucial for toxicological assessments, pharmacokinetic studies, and law enforcement purposes. This guide provides a comparative overview of validated analytical methods for the quantification of 4-CEC, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information is supported by experimental data from peer-reviewed studies to aid researchers in selecting the most suitable methodology for their specific needs.

Comparison of Analytical Method Performance

The choice of analytical technique for 4-CEC quantification is critical and depends on factors such as the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the performance data from various validated methods reported in the literature.

Analytical MethodMatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)Extraction MethodReference(s)
GC-MSBlood0.311 - 500Liquid-Liquid Extraction (LLE)[1][2][3][4]
GC-MS/MSOral FluidNot ReportedNot ReportedNot ReportedNot Reported[5]
GC-MS/MSSweatNot ReportedNot ReportedNot ReportedNot Reported[5]
UPLC-MS/MSBloodNot ReportedNot ReportedNot ReportedNot Reported[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical methods. Below are summaries of key experimental protocols cited in the literature for the quantification of 4-CEC.

Gas Chromatography-Mass Spectrometry (GC-MS) for 4-CEC in Blood[1][2][3]
  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 1 mL blood sample, an internal standard is added.

    • The sample is then alkalinized, typically with a buffer solution.

    • Extraction is performed using an organic solvent (e.g., ethyl acetate). The mixture is vortexed and centrifuged to separate the layers.

    • The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

    • The residue is reconstituted in a suitable solvent for GC-MS analysis.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS).

    • Injector: Splitless mode.

    • Oven Temperature Program: A programmed temperature gradient is used to ensure the separation of 4-CEC from other matrix components.

    • Carrier Gas: Helium.

    • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification.

  • Validation Parameters:

    • Linearity: Established by analyzing calibration standards at multiple concentrations. A correlation coefficient (r) of >0.99 is generally considered acceptable.[2]

    • Accuracy and Precision: Determined by analyzing quality control samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).[1][3]

    • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of non-extracted standards. Recoveries in the range of 94.3–98.8% have been reported.[1][3]

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[2][3]

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) for 4-CEC in Oral Fluid and Sweat[5]

While specific validation parameters were not detailed in the provided search result, this method was developed and validated for the simultaneous quantification of 4-CEC and other synthetic cathinones. The use of tandem mass spectrometry (MS/MS) generally offers enhanced selectivity and sensitivity compared to single quadrupole MS, which is particularly advantageous for complex matrices like oral fluid and sweat. The method was successfully applied to analyze samples from consumers after controlled administration.[5]

Experimental Workflow for Analytical Method Validation

The following diagram illustrates a generalized workflow for the validation of an analytical method for 4-CEC quantification.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application A Select Analytical Technique (e.g., GC-MS, LC-MS/MS) B Optimize Sample Preparation (e.g., LLE, SPE) A->B C Optimize Instrumental Parameters B->C D Selectivity / Specificity C->D E Linearity and Range C->E F Accuracy and Precision C->F G Limit of Detection (LOD) C->G H Limit of Quantification (LOQ) C->H I Recovery C->I J Robustness C->J K Stability C->K L Routine Sample Analysis F->L H->L M Data Reporting L->M

Caption: A generalized workflow for the validation of an analytical method.

This guide highlights that while various methods can be employed for the quantification of 4-CEC, GC-MS based methods have been well-documented and validated, particularly for blood samples. The choice of the specific method should be guided by the laboratory's resources, the required sensitivity, and the biological matrix to be analyzed. For complex matrices or when higher selectivity is needed, LC-MS/MS or GC-MS/MS are powerful alternatives.

References

A Researcher's Guide to Inter-laboratory Comparison of 4-CEC Analytical Results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the quantification of 4-Chloroethcathinone (4-CEC), a synthetic cathinone. It is intended for researchers, scientists, and drug development professionals involved in the analysis of novel psychoactive substances. While specific inter-laboratory comparison data for 4-CEC is not publicly available, this document outlines the common analytical techniques employed, their respective protocols, and a framework for conducting such a comparison study.

Comparison of Analytical Methodologies

The accurate identification and quantification of 4-CEC and its isomers present analytical challenges.[1] The primary instrumental methods for the analysis of 4-CEC are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][2] The choice of method can significantly impact the selectivity, sensitivity, and accuracy of the results.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection.[3][4]Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by tandem mass spectrometry for detection.[5][6]
Sample Derivatization Often required for polar compounds to increase volatility.[7]Generally not required, allowing for the analysis of a wider range of compounds in their native state.
Sensitivity High sensitivity, suitable for trace analysis.Very high sensitivity and selectivity, often capable of detecting compounds at lower concentrations than GC-MS.[6]
Selectivity Good selectivity, but isomers can be difficult to distinguish based on mass spectra alone.[1]Excellent selectivity, with the ability to use multiple reaction monitoring (MRM) to differentiate isomers and reduce matrix effects.
Matrix Effects Less susceptible to ion suppression/enhancement compared to LC-MS.Can be prone to matrix effects, requiring careful sample preparation and the use of internal standards.
Speed Run times can be longer due to the need for temperature programming.Can offer faster analysis times with modern ultra-high-performance liquid chromatography (UHPLC) systems.
Cost Generally lower instrument acquisition and maintenance costs.Higher initial instrument cost and potentially more expensive consumables.

Experimental Protocols

Detailed methodologies are crucial for ensuring the reproducibility and comparability of analytical results. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS/MS.

Sample Preparation for Seized Materials

  • Homogenization : Ensure the seized material is homogenous by grinding or mixing.

  • Extraction : Accurately weigh a portion of the homogenized sample and extract with a suitable organic solvent (e.g., methanol, acetonitrile).

  • Filtration/Centrifugation : Remove any solid particulates by filtering or centrifuging the extract.

  • Dilution : Dilute the extract to a concentration suitable for the analytical instrument's linear range.

  • Internal Standard : Add an appropriate internal standard to all samples, calibrators, and controls to correct for variations in extraction and instrument response.

GC-MS Analysis Protocol

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.[3]

  • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Injector : Split/splitless injector, with an injection volume of 1 µL.[7]

  • Oven Program : Start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C) to elute all analytes.[8]

  • Carrier Gas : Helium at a constant flow rate.[3]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[8]

  • Mass Analyzer : Quadrupole or ion trap, scanning a mass range of m/z 50-600.[8]

  • Data Analysis : Identify 4-CEC based on its retention time and mass spectrum, and quantify using the peak area ratio relative to the internal standard.

LC-MS/MS Analysis Protocol

  • Instrumentation : A high-performance liquid chromatograph coupled to a tandem mass spectrometer.[5][9]

  • Column : A reverse-phase C18 column.[9]

  • Mobile Phase : A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[9]

  • Flow Rate : A typical flow rate of 0.3-0.5 mL/min.[9]

  • Ionization Mode : Electrospray Ionization (ESI) in positive mode.[9]

  • Mass Analyzer : Triple quadrupole or Orbitrap, operating in Multiple Reaction Monitoring (MRM) mode for quantification.

  • Data Analysis : Identify and quantify 4-CEC based on its retention time and specific precursor-to-product ion transitions.

Inter-laboratory Comparison Framework

A round-robin or proficiency test is essential for evaluating the performance of different laboratories and methods.[10][11] A hypothetical inter-laboratory comparison study for 4-CEC would involve the following workflow:

InterLab_Comparison_Workflow Workflow for a 4-CEC Inter-laboratory Comparison Study A Central Laboratory Prepares and Validates Test Samples B Distribution of Blinded Samples to Participating Laboratories A->B C Laboratories Analyze Samples Using Their In-House Validated Methods B->C D Submission of Analytical Results (Qualitative and Quantitative) C->D E Statistical Analysis of Results by Central Organizer (e.g., z-scores) D->E F Evaluation of Laboratory Performance and Method Comparability E->F G Issuance of Final Report and Recommendations F->G

Workflow for a 4-CEC Inter-laboratory Comparison Study

Participating laboratories would report their quantitative findings in a standardized format for statistical analysis.

Table for Reporting Quantitative Results

Sample IDReplicate 1 (Concentration)Replicate 2 (Concentration)Replicate 3 (Concentration)Mean ConcentrationStandard DeviationAnalytical Method Used
Sample A
Sample B
Sample C

Potential Signaling Pathway Involvement

Synthetic cathinones, like 4-CEC, are designed to mimic the effects of naturally occurring cathinone.[12] Their primary mechanism of action involves interacting with monoamine transporters, leading to increased synaptic concentrations of dopamine, serotonin, and norepinephrine.

Signaling_Pathway Simplified Monoamine Transporter Interaction by 4-CEC cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CEC 4-CEC DAT Dopamine Transporter (DAT) CEC->DAT Blocks Reuptake SERT Serotonin Transporter (SERT) CEC->SERT Blocks Reuptake NET Norepinephrine Transporter (NET) CEC->NET Blocks Reuptake DA Dopamine DAT->DA Reuptake SER Serotonin SERT->SER Reuptake NE Norepinephrine NET->NE Reuptake Receptors Postsynaptic Receptors DA->Receptors SER->Receptors NE->Receptors

Simplified Monoamine Transporter Interaction by 4-CEC

This guide provides a foundational framework for understanding and comparing the analytical methodologies for 4-CEC. The establishment of a formal inter-laboratory comparison program would be a significant step forward in ensuring the quality and consistency of analytical results for this and other novel psychoactive substances.

References

A Comparative Pharmacological Guide: 4-Chloroethcathinone (4-CEC) vs. 4-Chloromethcathinone (4-CMC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of 4-Chloroethcathinone (4-CEC) and 4-Chloromethcathinone (4-CMC), two synthetic cathinones. The information presented herein is a synthesis of preclinical data to assist researchers in understanding the distinct profiles of these compounds.

Executive Summary

This compound (4-CEC) and 4-Chloromethcathinone (4-CMC) are structurally related synthetic cathinones that exhibit significantly different pharmacological profiles. 4-CMC acts as a non-selective substrate for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to the release of these monoamines. In contrast, 4-CEC displays a more mixed action, functioning as a low-potency uptake inhibitor at DAT and NET, while acting as a substrate at SERT. These differences in their mechanism of action at monoamine transporters translate to distinct in vivo effects, with 4-CMC demonstrating more potent psychostimulant and cardiovascular effects compared to 4-CEC.

Data Presentation: In Vitro and In Vivo Pharmacology

The following tables summarize the quantitative data on the interaction of 4-CEC and 4-CMC with monoamine transporters and their observed in vivo effects.

Table 1: In Vitro Monoamine Transporter Activity
CompoundTransporterUptake Inhibition IC50 (nM)Neurotransmitter Release EC50 (nM)Mechanism of Action
4-CEC DAT>10,000No ReleaseUptake Inhibitor (low potency)
NET4,230>10,000Uptake Inhibitor (low potency)
SERT755445Substrate
4-CMC DAT1,01491Substrate
NET55999Substrate
SERT542169Substrate

Data compiled from studies on rat brain synaptosomes.

Table 2: In Vivo Effects in Rodents
CompoundParameterDose Range (mg/kg, s.c.)Observation
4-CEC Mean Arterial Pressure1 - 10Modest, dose-dependent increase
Heart Rate1 - 10Modest increase
Locomotor Activity1 - 10Significant increase only at the highest dose (10 mg/kg)
4-CMC Mean Arterial Pressure1 - 10Significant, dose-dependent increase
Heart Rate1 - 10Significant, dose-dependent increase
Locomotor Activity1 - 10Robust, dose-dependent increase

Data from studies in male Sprague-Dawley rats.

Mandatory Visualization

The following diagrams illustrate the proposed signaling pathways and a general experimental workflow for assessing monoamine transporter activity.

G cluster_inhibitor Monoamine Transporter Inhibitor (e.g., 4-CEC at DAT/NET) cluster_releaser Monoamine Transporter Substrate (e.g., 4-CMC) inhibitor Inhibitor transporter_i Monoamine Transporter (DAT/NET) inhibitor->transporter_i Blocks synaptic_cleft_i Synaptic Cleft (Increased Monoamine Concentration) monoamine_i Monoamine monoamine_i->transporter_i Reuptake Blocked receptor_i Postsynaptic Receptor synaptic_cleft_i->receptor_i Activates downstream_i Downstream Signaling receptor_i->downstream_i Initiates releaser Substrate transporter_r Monoamine Transporter (DAT/NET/SERT) releaser->transporter_r Enters Presynaptic Neuron via Transporter monoamine_r Monoamine transporter_r->monoamine_r Reverses Transport (Efflux) synaptic_cleft_r Synaptic Cleft (Greatly Increased Monoamine Concentration) monoamine_r->synaptic_cleft_r Released into receptor_r Postsynaptic Receptor synaptic_cleft_r->receptor_r Activates downstream_r Downstream Signaling receptor_r->downstream_r Initiates

Caption: Mechanisms of Action at Monoamine Transporters.

G cluster_dopamine Dopaminergic Signaling (D1 Receptor) cluster_norepinephrine Noradrenergic Signaling (α1/β Adrenergic Receptors) DA Dopamine D1R D1 Receptor DA->D1R Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates Gene Gene Expression (e.g., c-Fos) CREB->Gene NE Norepinephrine alpha1 α1 Receptor NE->alpha1 beta β Receptor NE->beta Gq Gq Protein alpha1->Gq Activates Gs_beta Gs Protein beta->Gs_beta Activates PLC Phospholipase C Gq->PLC Activates AC_beta Adenylyl Cyclase Gs_beta->AC_beta Activates IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP_beta cAMP AC_beta->cAMP_beta Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC PKA_beta PKA Activation cAMP_beta->PKA_beta Response_alpha Smooth Muscle Contraction Ca_PKC->Response_alpha Response_beta ↑ Heart Rate, etc. PKA_beta->Response_beta G start Start prep Synaptosome Preparation start->prep uptake_assay Uptake Inhibition Assay prep->uptake_assay release_assay Neurotransmitter Release Assay prep->release_assay incubation_u Pre-incubation with Test Compound uptake_assay->incubation_u incubation_r Pre-loading with Radiolabeled Monoamine release_assay->incubation_r radioligand_u Addition of Radiolabeled Monoamine incubation_u->radioligand_u filtration Rapid Filtration radioligand_u->filtration compound_r Addition of Test Compound incubation_r->compound_r compound_r->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 / EC50 Determination) scintillation->analysis end End analysis->end

Comparative Analysis of 4-CEC and Mephedrone (4-MMC) on Neurotransmitter Release

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct neuropharmacological profiles of the synthetic cathinones 4-chloroethcathinone (4-CEC) and mephedrone (4-MMC).

This guide provides a detailed comparative analysis of 4-CEC and mephedrone, focusing on their effects on the release of key neurotransmitters: dopamine (DA), serotonin (5-HT), and norepinephrine (NE). The information presented is based on available experimental data and is intended for an audience with a background in neuroscience and pharmacology.

Executive Summary

Mephedrone (4-methylmethcathinone or 4-MMC) and this compound (4-CEC) are both synthetic cathinones that exert their psychoactive effects by modulating monoamine neurotransmitter systems. However, their mechanisms of action and potency at the respective monoamine transporters—dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—differ significantly. Mephedrone is a non-selective substrate for all three transporters, inducing the release of dopamine, serotonin, and norepinephrine.[1][2] In contrast, 4-CEC exhibits a more nuanced profile, acting as a low-potency uptake inhibitor at DAT and NET, while functioning as a substrate at SERT.[3] This fundamental difference in their interaction with monoamine transporters results in distinct neurochemical and, consequently, behavioral effects.

Data Presentation: Quantitative Comparison

The following tables summarize the in vitro potencies of 4-CEC and mephedrone at the human dopamine, serotonin, and norepinephrine transporters. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the transporter's uptake activity, and EC50 values, which represent the concentration required to elicit 50% of the maximum neurotransmitter release.

Compound Transporter IC50 (µM) - Uptake Inhibition EC50 (nM) - Neurotransmitter Release Mechanism of Action
4-CEC DAT0.208[4]-Uptake Inhibitor[3]
SERT0.67[4]-Substrate (Releaser)[3]
NETLow Potency[3]-Uptake Inhibitor[3]
Mephedrone (4-MMC) DAT5.9[1]50[5]Substrate (Releaser)[1][2]
SERT19.3[1]410[5]Substrate (Releaser)[1][2]
NET1.9[1]-Substrate (Releaser)[1][2]

Note: A lower IC50/EC50 value indicates a higher potency.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro experiments using cell lines expressing human monoamine transporters and synaptosomes prepared from rat brain tissue. The two key experimental techniques employed are neurotransmitter uptake inhibition assays and neurotransmitter release assays.

Neurotransmitter Uptake Inhibition Assay

Objective: To determine the potency of a compound to block the reuptake of a specific neurotransmitter by its corresponding transporter.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK-293) cells are genetically engineered to stably express the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).

  • Assay Preparation: The cells are cultured in 96-well plates.

  • Radiolabeled Neurotransmitter: A solution containing a radiolabeled version of the neurotransmitter (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is prepared.

  • Incubation: The cells are incubated with increasing concentrations of the test compound (4-CEC or mephedrone) followed by the addition of the radiolabeled neurotransmitter.

  • Termination of Uptake: After a specific incubation period, the uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove any extracellular radiolabeled neurotransmitter.

  • Quantification: The amount of radioactivity inside the cells is measured using a scintillation counter. This reflects the amount of neurotransmitter that was taken up by the transporters.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50 value).

Neurotransmitter Release Assay (Superfusion)

Objective: To determine the ability of a compound to induce the release of a pre-loaded neurotransmitter from cells or synaptosomes.

Methodology:

  • Preparation: HEK-293 cells expressing the specific monoamine transporter or synaptosomes (nerve terminals isolated from brain tissue) are pre-loaded with a radiolabeled neurotransmitter.

  • Superfusion: The pre-loaded cells or synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

  • Baseline Collection: Fractions of the superfusate are collected at regular intervals to establish a stable baseline of spontaneous neurotransmitter release.

  • Drug Application: The test compound (4-CEC or mephedrone) is introduced into the superfusion buffer at various concentrations.

  • Sample Collection: Fractions of the superfusate are continuously collected during and after drug exposure.

  • Quantification: The amount of radioactivity in each fraction is measured to determine the rate of neurotransmitter release.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that produces 50% of the maximal release effect (EC50 value).

Signaling Pathways and Mechanisms of Action

The differential effects of 4-CEC and mephedrone on neurotransmitter release stem from their distinct interactions with monoamine transporters.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (contains Neurotransmitter) Transporter Monoamine Transporter (DAT, SERT, or NET) Neurotransmitter_syn Vesicle->Neurotransmitter_syn Release (Exocytosis) Neurotransmitter_cyto Transporter->Neurotransmitter_syn Reverses direction, releasing neurotransmitter Transporter->Neurotransmitter_syn Reverses direction, releasing serotonin MAO Monoamine Oxidase Neurotransmitter_cyto->Vesicle Packaging Neurotransmitter_cyto->MAO Metabolism Neurotransmitter_syn->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter_syn->Receptor Binding Mephedrone Mephedrone (4-MMC) (Substrate) Mephedrone->Transporter Binds and is transported inward CEC_DAT_NET 4-CEC (at DAT/NET) (Uptake Inhibitor) CEC_DAT_NET->Transporter Blocks reuptake CEC_SERT 4-CEC (at SERT) (Substrate) CEC_SERT->Transporter Binds and is transported inward

Figure 1. Mechanism of action of Mephedrone and 4-CEC at monoamine transporters.

Mephedrone acts as a substrate, or a "false neurotransmitter." It is recognized by the monoamine transporters and is transported into the presynaptic neuron. This process triggers a conformational change in the transporter, causing it to reverse its normal function and pump endogenous neurotransmitters (dopamine, serotonin, and norepinephrine) out of the neuron and into the synaptic cleft.[1][2]

4-CEC, on the other hand, displays a mixed mechanism of action. At the dopamine and norepinephrine transporters, it primarily acts as an uptake inhibitor.[3] This means it binds to the transporter but is not transported through. By occupying the binding site, it prevents the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to an increase in their extracellular concentrations. At the serotonin transporter, however, 4-CEC behaves as a substrate, similar to mephedrone, inducing the release of serotonin.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro characterization of the effects of novel psychoactive substances on monoamine transporters.

G start Start: Synthesize or acquire test compound cell_culture Cell Culture: HEK-293 cells expressing hDAT, hSERT, or hNET start->cell_culture uptake_assay Neurotransmitter Uptake Inhibition Assay cell_culture->uptake_assay release_assay Neurotransmitter Release Assay (Superfusion) cell_culture->release_assay data_analysis Data Analysis: Determine IC50 and EC50 values uptake_assay->data_analysis release_assay->data_analysis comparison Comparative Analysis: Compare potency and efficacy with known compounds data_analysis->comparison conclusion Conclusion: Characterize the neuropharmacological profile of the compound comparison->conclusion

Figure 2. Experimental workflow for in vitro analysis of psychoactive substances.

Conclusion

The comparative analysis of 4-CEC and mephedrone reveals critical differences in their neuropharmacological profiles. Mephedrone is a potent, non-selective releaser of dopamine, serotonin, and norepinephrine. In contrast, 4-CEC demonstrates a more complex mechanism, acting as an uptake inhibitor at DAT and NET while promoting the release of serotonin at SERT. This distinction is crucial for understanding their potential for abuse, psychoactive effects, and toxicity. Researchers and drug development professionals should consider these differential mechanisms when evaluating the risks associated with novel synthetic cathinones and when designing new therapeutic agents targeting the monoamine systems. Further in vivo studies are necessary to fully elucidate the behavioral and physiological consequences of these distinct neurochemical profiles.

References

Differentiating the Neurotoxic Profiles of 4-CEC and Other Halogenated Cathinones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic profiles of 4-chloroethcathinone (4-CEC) and other halogenated synthetic cathinones. The information presented is based on available experimental data to facilitate a clear understanding of their differential effects on the nervous system.

Comparative Neurotoxicity Data

The following tables summarize quantitative data on the neurotoxic effects of 4-CEC and other halogenated cathinones. These substances are compared based on their interaction with monoamine transporters and their cytotoxic effects on neuronal cell models.

Table 1: Inhibition of Monoamine Transporters (IC₅₀ nM)
CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Reference(s)
4-CEC (this compound)>10,000>10,0004,680[1]
4-CMC (Clephedrone)20875.5670
4-BMC (Brephedrone)67.8 (EC₅₀ for release)Potent releaser-[2]
Mephedrone (4-MMC)1,2904422,669

Note: IC₅₀ values represent the concentration of the drug required to inhibit 50% of the transporter activity. Lower values indicate greater potency. EC₅₀ for 4-BMC indicates the concentration for 50% of maximal neurotransmitter release.

Table 2: In Vitro Cytotoxicity in SH-SY5Y Human Neuroblastoma Cells
CompoundEndpointIC₅₀ / LC₅₀ (µM)Exposure Time (hours)Reference(s)
4-CMC (Clephedrone)ATP Depletion (IC₅₀)~140024[3][4]
4-CMC (Clephedrone)Cell Viability (MTT)>30024[5]
4-CMC (Clephedrone)Cell Viability (MTT)~200-30072[5]
3-CMCCell Viability (MTT)>30024[5]
3-CMCCell Viability (MTT)~50-10072[5]

Note: IC₅₀ (median inhibitory concentration) and LC₅₀ (median lethal concentration) values are measures of a substance's toxicity. A lower value indicates greater toxicity.

Mechanisms of Neurotoxicity

Halogenated synthetic cathinones can induce neurotoxicity through several interconnected pathways, primarily involving oxidative stress, mitochondrial dysfunction, and apoptosis. The halogen substitution on the phenyl ring is believed to enhance the neurotoxic potential compared to their non-halogenated counterparts.

Signaling Pathways in Halogenated Cathinone Neurotoxicity

The following diagram illustrates the generalized signaling cascade initiated by exposure to halogenated cathinones, leading to neuronal cell death.

G cluster_0 Cellular Exposure cluster_1 Initial Cellular Events cluster_2 Downstream Effects cluster_3 Apoptotic Cascade Halogenated Cathinone Halogenated Cathinone Monoamine Transporter Interaction Monoamine Transporter Interaction Halogenated Cathinone->Monoamine Transporter Interaction Mitochondrial Dysfunction Mitochondrial Dysfunction Halogenated Cathinone->Mitochondrial Dysfunction Increased Synaptic Monoamines Increased Synaptic Monoamines Monoamine Transporter Interaction->Increased Synaptic Monoamines Oxidative Stress Oxidative Stress Increased Synaptic Monoamines->Oxidative Stress ROS Production ROS Production Oxidative Stress->ROS Production ATP Depletion ATP Depletion Mitochondrial Dysfunction->ATP Depletion Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release ROS Production->Mitochondrial Dysfunction Caspase-9 Activation Caspase-9 Activation ROS Production->Caspase-9 Activation Apoptosis Apoptosis ATP Depletion->Apoptosis Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Caspase-3 Activation->Apoptosis

Signaling pathway of halogenated cathinone-induced neurotoxicity.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of neurotoxicity. The following sections outline common in vitro and in vivo experimental protocols used in the study of halogenated cathinones.

In Vitro Neurotoxicity Assessment in SH-SY5Y Cells

The human neuroblastoma SH-SY5Y cell line is a widely used model for studying the neurotoxic effects of psychoactive substances.[6]

1. Cell Culture and Differentiation:

  • Culture Medium: SH-SY5Y cells are typically cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 2 mM L-glutamine.

  • Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Differentiation (Optional): To obtain a more neuron-like phenotype, cells can be differentiated by treatment with retinoic acid (e.g., 10 µM) for several days.

2. Cytotoxicity Assays:

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells.[4]

    • Seed cells in a 96-well plate and allow them to adhere.

    • Expose cells to various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

  • LDH Assay (Cell Membrane Integrity): This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.[4]

    • After treating the cells as described above, collect the cell culture supernatant.

    • Incubate the supernatant with the LDH assay reagent according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength. The amount of LDH release is proportional to the number of damaged cells.

3. Apoptosis Assays:

  • Caspase Activity Assay: This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[4]

    • After treatment, lyse the cells and add a luminogenic or fluorogenic caspase substrate.

    • The cleavage of the substrate by active caspases produces a signal (light or fluorescence) that is proportional to the amount of caspase activity.

The following diagram illustrates a typical workflow for in vitro neurotoxicity assessment.

G Cell Seeding\n(96-well plate) Cell Seeding (96-well plate) Overnight\nIncubation Overnight Incubation Cell Seeding\n(96-well plate)->Overnight\nIncubation Treatment with\nHalogenated Cathinones Treatment with Halogenated Cathinones Overnight\nIncubation->Treatment with\nHalogenated Cathinones Incubation\n(24-72h) Incubation (24-72h) Treatment with\nHalogenated Cathinones->Incubation\n(24-72h) Cytotoxicity Assays\n(MTT, LDH) Cytotoxicity Assays (MTT, LDH) Incubation\n(24-72h)->Cytotoxicity Assays\n(MTT, LDH) Apoptosis Assays\n(Caspase Activity) Apoptosis Assays (Caspase Activity) Incubation\n(24-72h)->Apoptosis Assays\n(Caspase Activity) Data Analysis\n(IC50/LC50) Data Analysis (IC50/LC50) Cytotoxicity Assays\n(MTT, LDH)->Data Analysis\n(IC50/LC50) Data Analysis\n(Fold Change) Data Analysis (Fold Change) Apoptosis Assays\n(Caspase Activity)->Data Analysis\n(Fold Change)

In vitro neurotoxicity assessment workflow.

In Vivo Neurobehavioral and Neurochemical Assessment in Rodents

Animal models are essential for understanding the systemic and behavioral effects of these compounds.

1. Animals and Housing:

  • Male Swiss-Webster mice or Sprague-Dawley rats are commonly used.[2]

  • Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • All procedures must be approved by an institutional animal care and use committee.

2. Drug Administration:

  • Compounds are typically dissolved in a suitable vehicle, such as sterile saline.

  • Administration is often via intraperitoneal (i.p.) injection. Doses are determined based on preliminary studies.

3. Locomotor Activity Test:

  • This test assesses the stimulant or depressant effects of a compound.[3]

  • Apparatus: An open-field arena equipped with infrared photobeams to automatically record horizontal and vertical movements.

  • Procedure:

    • Acclimate animals to the testing room for at least 30-60 minutes before the test.

    • Administer the test compound or vehicle.

    • Immediately place the animal in the center of the open-field arena.

    • Record locomotor activity for a set duration (e.g., 60-120 minutes).

    • Data is typically analyzed in time bins (e.g., 5 or 10 minutes) to observe the time course of the drug's effect.

4. Neurochemical Analysis:

  • Following behavioral testing, brain tissue can be collected to assess neurochemical changes.

  • Procedure:

    • Euthanize animals at a specific time point after drug administration.

    • Rapidly dissect brain regions of interest (e.g., striatum, prefrontal cortex, hippocampus).

    • Tissues can be used for various analyses, including:

      • High-Performance Liquid Chromatography (HPLC): To measure levels of monoamines (dopamine, serotonin, norepinephrine) and their metabolites.

      • Western Blotting: To quantify the expression of proteins involved in neurotoxicity pathways (e.g., caspases, oxidative stress markers).

      • Immunohistochemistry: To visualize neuronal damage or glial activation in brain sections.

The following diagram illustrates a typical workflow for in vivo neurotoxicity assessment.

G cluster_0 Animal Preparation cluster_1 Behavioral Assessment cluster_2 Post-Mortem Analysis Acclimation Acclimation Drug Administration\n(i.p. injection) Drug Administration (i.p. injection) Acclimation->Drug Administration\n(i.p. injection) Locomotor Activity Test Locomotor Activity Test Drug Administration\n(i.p. injection)->Locomotor Activity Test Other Behavioral Tests\n(e.g., Rotarod, Novel Object Recognition) Other Behavioral Tests (e.g., Rotarod, Novel Object Recognition) Locomotor Activity Test->Other Behavioral Tests\n(e.g., Rotarod, Novel Object Recognition) Euthanasia & Brain Dissection Euthanasia & Brain Dissection Other Behavioral Tests\n(e.g., Rotarod, Novel Object Recognition)->Euthanasia & Brain Dissection Neurochemical Analysis\n(HPLC, Western Blot) Neurochemical Analysis (HPLC, Western Blot) Euthanasia & Brain Dissection->Neurochemical Analysis\n(HPLC, Western Blot) Histological Analysis\n(Immunohistochemistry) Histological Analysis (Immunohistochemistry) Euthanasia & Brain Dissection->Histological Analysis\n(Immunohistochemistry)

In vivo neurotoxicity assessment workflow.

References

Comparative Analysis of Locomotor Stimulant Effects: 4-CEC vs. Cocaine in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the locomotor stimulant properties of 4-Chloroethcathinone (4-CEC) and cocaine in murine models. The information presented is collated from peer-reviewed studies to assist in understanding their relative psychostimulant effects.

Summary of Locomotor Stimulant Effects

4-CEC and cocaine both induce dose-dependent increases in locomotor activity in mice, a key indicator of their psychostimulant properties. However, studies indicate notable differences in their efficacy and potency. Cocaine generally produces robust locomotor stimulation.[1][2] In direct comparisons, 4-CEC was found to be less efficacious than cocaine, producing a lower maximal stimulant effect.[1] While both substances are approximately equipotent, 4-CEC's peak effects are about 74% of those induced by methamphetamine, a potent psychostimulant to which cocaine's effects are often compared.[1]

One study noted that while most tested cathinone derivatives elicited strong dose-dependent increases in locomotor activity, 4-CEC was an exception, with its effects being less pronounced.[3] This aligns with findings that characterize 4-CEC as having modest stimulatory effects on locomotor activity in rodents.[4][5]

Data Presentation: Locomotor Activity

CompoundEfficacy (Maximal Effect)PotencyDuration of ActionPrimary Transporter Interaction
Cocaine HighSimilar to 4-CECShorter-actingDopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) Transporter Inhibitor
4-CEC Lower than Cocaine (~74% of Methamphetamine)Similar to CocaineLong-acting (3-5 hours)[1]Primarily a Serotonin (SERT) Substrate; Low-potency DAT/NET Inhibitor[4][5]

Experimental Protocols

Locomotor Activity Assessment

A standard open-field assay is utilized to measure the locomotor stimulant effects of 4-CEC and cocaine in mice.

Objective: To quantify the dose-dependent effects of 4-CEC and cocaine on horizontal and vertical movement in mice.

Apparatus: An open-field arena, typically a square chamber (e.g., 30 x 30 x 20 cm), equipped with a grid of infrared photobeams to automatically detect and record animal movement.[6]

Animals: Male Swiss-Webster mice are a commonly used strain for this type of study.[1][2] Other strains such as C57BL/6J and BALB/cJ have also been used to study cocaine's effects and show varying sensitivities.[7]

Procedure:

  • Habituation: Mice are individually placed in the open-field arena for a period (e.g., 60-90 minutes) to allow for acclimation to the novel environment and for baseline activity levels to stabilize.[6]

  • Drug Administration: Following habituation, mice are removed from the arena and administered a specific dose of either 4-CEC, cocaine, or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.[6][8]

  • Data Recording: Immediately after injection, the mice are returned to the open-field arena, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60 minutes).[6] Data is typically collected in time bins (e.g., 5 or 10 minutes) to analyze the time course of the drug's effect.

  • Dose-Response Analysis: To determine the potency and efficacy, different groups of mice are tested with a range of doses for each compound.

Mechanism of Action and Signaling

The locomotor stimulant effects of both cocaine and 4-CEC are primarily attributed to their interaction with monoamine transporters in the brain, which increases the extracellular concentrations of dopamine, norepinephrine, and serotonin. However, their specific mechanisms differ significantly.

Cocaine acts as a reuptake inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[9] By blocking these transporters, cocaine increases the synaptic levels of their respective neurotransmitters, with the blockade of DAT in the nucleus accumbens being crucial for its stimulant and rewarding effects.[9]

In contrast, 4-CEC displays a more complex and somewhat selective action. It functions as a low-potency uptake inhibitor at DAT and NET but acts as a substrate at SERT, meaning it can induce serotonin release.[1][4][5] This suggests a more pronounced serotonergic effect compared to its influence on dopamine and norepinephrine systems.

Visualizing the Experimental Workflow and Signaling Pathways

experimental_workflow Experimental Workflow for Locomotor Activity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_model Swiss-Webster Mice habituation Habituation in Open-Field Arena (60-90 min) animal_model->habituation drug_prep Prepare 4-CEC & Cocaine Solutions injection Drug Administration (i.p.) - 4-CEC - Cocaine - Vehicle drug_prep->injection habituation->injection recording Record Locomotor Activity (60 min) injection->recording data_analysis Analyze Distance Traveled & Beam Breaks recording->data_analysis dose_response Generate Dose-Response Curves data_analysis->dose_response comparison Compare Efficacy & Potency dose_response->comparison

Caption: Workflow for comparing locomotor effects.

signaling_pathways Comparative Monoamine Transporter Mechanisms cluster_cocaine Cocaine cluster_4cec 4-CEC cluster_outcome Neurochemical Outcome cocaine Cocaine dat_c DAT cocaine->dat_c Inhibits Reuptake net_c NET cocaine->net_c Inhibits Reuptake sert_c SERT cocaine->sert_c Inhibits Reuptake da_inc Increased Dopamine dat_c->da_inc ne_inc Increased Norepinephrine net_c->ne_inc ht_inc Increased Serotonin sert_c->ht_inc cec 4-CEC dat_cec DAT cec->dat_cec Low-Potency Inhibition net_cec NET cec->net_cec Low-Potency Inhibition sert_cec SERT cec->sert_cec Substrate (Induces Release) dat_cec->da_inc net_cec->ne_inc sert_cec->ht_inc locomotor_stim Locomotor Stimulation da_inc->locomotor_stim ne_inc->locomotor_stim ht_inc->locomotor_stim

Caption: 4-CEC and Cocaine monoamine transporter actions.

References

In vitro potency of 4-CEC compared to other novel psychoactive substances

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the In Vitro Potency of 4-Chloroethcathinone (4-CEC) and Other Novel Psychoactive Substances

This guide provides a comparative analysis of the in vitro potency of this compound (4-CEC), a synthetic cathinone, against other novel psychoactive substances (NPS). The focus is on the interaction of these compounds with monoamine transporters, which are key targets for psychostimulant drugs. The data presented is intended for researchers, scientists, and drug development professionals.

Introduction to 4-CEC

This compound (4-CEC) is a stimulant drug of the cathinone class that has emerged on the novel psychoactive substance market.[1] Structurally related to other cathinones like mephedrone, its pharmacological profile is of significant interest for understanding its potential effects and abuse liability. Like many synthetic cathinones, 4-CEC's mechanism of action involves the inhibition of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3][4] This inhibition leads to increased extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain.

Comparative In Vitro Potency at Monoamine Transporters

The primary mechanism of action for many synthetic cathinones is the inhibition of monoamine reuptake.[3] The potency of these substances is often quantified by their half-maximal inhibitory concentration (IC50) at DAT, NET, and SERT. A lower IC50 value indicates a higher potency.

Studies show that 4-CEC acts as a low-potency uptake inhibitor at the dopamine and norepinephrine transporters (DAT and NET) but functions as a substrate at the serotonin transporter (SERT).[2] In comparison to other cathinones, 4-CEC is somewhat selective for SERT, being about three times more potent at SERT than at DAT, while its potency at DAT and NET is roughly equivalent.[5] This profile distinguishes it from compounds like 4-chloromethcathinone (4-CMC), which demonstrates similar potency across all three transporters.[2]

The following table summarizes the in vitro monoamine transporter inhibition potencies (IC50 values) for 4-CEC and selected comparator compounds.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)DAT/SERT RatioReference
4-CEC Low PotencyLow PotencySubstrate Activity~0.33[2][5]
4-CMC (Clephedrone) 0.208Not Reported0.673.22[6]
Mephedrone (4-MMC) SubstrateSubstrateSubstrateN/A[2]
4-MeO-PVP 0.1126Not Reported4.1837.1[6]
α-PVP 0.02 - 0.640.02 - 0.64>100>1000[7]

Note: Specific IC50 values for 4-CEC are not detailed in the provided results, but its relative potency is described. "Substrate" indicates the compound is transported by the protein, causing neurotransmitter release, rather than simply blocking it.

Signaling and Experimental Diagrams

To visualize the concepts discussed, the following diagrams illustrate the typical signaling pathway affected by cathinones and the workflow for a standard in vitro inhibition assay.

cluster_presynaptic Presynaptic Neuron vesicle Synaptic Vesicle (Dopamine) pool Cytosolic Dopamine Pool vesicle->pool Release dat Dopamine Transporter (DAT) da Dopamine dat->da Reuptake pool->dat pool->da Efflux receptor Dopamine Receptor da->receptor nps 4-CEC / NPS nps->dat Inhibition

Caption: Mechanism of monoamine transporter inhibition by NPS.

start Start prep Prepare HEK293 cells stably expressing DAT, NET, or SERT start->prep 1. Cell Culture plate Plate cells in 96-well plates prep->plate wash Wash cells with Krebs-HEPES buffer plate->wash 2. Assay Prep preincubate Pre-incubate cells with varying concentrations of test compound (e.g., 4-CEC) wash->preincubate add_radioligand Add radiolabeled substrate (e.g., [3H]dopamine) preincubate->add_radioligand 3. Inhibition Assay incubate Incubate for a defined period (e.g., 5 min) add_radioligand->incubate stop_rxn Stop uptake by rapid washing with ice-cold buffer incubate->stop_rxn lyse Lyse cells stop_rxn->lyse 4. Measurement measure Measure radioactivity using scintillation counting lyse->measure analyze Analyze data via non-linear regression to determine IC50 values measure->analyze 5. Data Analysis end End analyze->end

References

Unreliable Detection: 4-Chloroethcathinone's Cross-reactivity in Amphetamine Immunoassays Poses Challenges for Accurate Screening

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are cautioned that 4-Chloroethcathinone (4-CEC), a synthetic cathinone, exhibits unpredictable and generally low cross-reactivity in commercially available amphetamine immunoassays. This variability makes these common screening tools unreliable for the detection of 4-CEC, frequently leading to false-negative results and, in some cases, the potential for false positives. This guide provides a comprehensive comparison of immunoassay performance with more reliable analytical alternatives and presents supporting data on the cross-reactivity of the broader synthetic cathinone class.

The proliferation of novel psychoactive substances (NPS), including synthetic cathinones like 4-CEC, presents a significant challenge for conventional drug screening methods. Immunoassays, the workhorse of initial drug screening due to their speed and cost-effectiveness, rely on antibody recognition of specific molecular structures. However, the structural diversity of NPS often leads to poor or unpredictable antibody binding, compromising the accuracy of these tests.

While specific quantitative cross-reactivity data for this compound with common amphetamine immunoassays is not extensively documented in peer-reviewed literature, studies on the broader class of synthetic cathinones consistently demonstrate their potential to interfere with amphetamine screening tests. Research indicates that the cross-reactivity of most cathinone derivatives in assays targeting amphetamine or methamphetamine is generally low, often below 4%.[1][2] However, some studies have reported that synthetic cathinones are responsible for a significant rate of false-positive amphetamine tests, with one study noting a false-positive rate of 16.3%.[3] This discrepancy highlights the unpredictable nature of these interactions and underscores the limitations of relying solely on immunoassays for the detection of synthetic cathinones.

Given the lack of specific data for 4-CEC, this guide will focus on the broader issue of synthetic cathinone cross-reactivity and provide a framework for understanding the limitations of immunoassays and the superiority of confirmatory analytical methods.

Performance of Amphetamine Immunoassays with Synthetic Cathinones

The cross-reactivity of a compound in an immunoassay is determined by its structural similarity to the target analyte and the specificity of the antibodies used in the assay. Synthetic cathinones share a common phenethylamine backbone with amphetamines, which is the basis for potential cross-reactivity. However, modifications to the cathinone structure, such as the chlorine substitution in 4-CEC, can significantly alter antibody binding.

The table below summarizes the general findings on the cross-reactivity of various synthetic cathinones with amphetamine immunoassays. It is important to note that specific data for 4-CEC is largely absent from these studies.

Immunoassay TargetSynthetic Cathinone Class/CompoundGeneral Cross-Reactivity FindingsReference
Amphetamine/MethamphetamineSynthetic Cathinones (general)Generally low (<4%), but variable and unpredictable.[1][2]This guide
AmphetamineMephedrone (4-MMC)Minor cross-reactivity observed at high concentrations in some ELISA assays.This guide
MethamphetamineMephedrone, Methcathinone, Methylone, 4-MEC, etc.Positive results observed at concentrations as low as 40-450 ng/mL in some assays, with cross-reactivity values in the range of 2-25%.[4]
AmphetamineVarious Synthetic CathinonesCan contribute to false-positive results in clinical settings.[3]This guide

Alternative Analytical Methods: The Gold Standard

Due to the limitations of immunoassays, definitive identification and quantification of 4-CEC and other synthetic cathinones require more specific and sensitive analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are considered the gold-standard methods for the analysis of NPS.[5]

Comparison of Analytical Methods

FeatureImmunoassaysGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen bindingSeparation by volatility and boiling point, detection by mass-to-charge ratioSeparation by polarity, detection by mass-to-charge ratio of parent and fragment ions
Specificity Low to moderate; prone to cross-reactivityHigh; provides structural informationVery high; highly specific fragmentation patterns
Sensitivity Variable; generally in the ng/mL rangeHigh; typically in the low ng/mL rangeVery high; can detect pg/mL to fg/mL concentrations
Speed Rapid (minutes)Slower (tens of minutes per sample)Slower (minutes per sample)
Cost Low per sampleHigh initial instrument cost, moderate running costsHigh initial instrument cost, moderate to high running costs
Confirmation Requires confirmatory testing for positive resultsConfirmatory methodConfirmatory method

Experimental Protocols

In-Vitro Immunoassay Cross-Reactivity Testing (General Protocol)

A standardized protocol for assessing the cross-reactivity of a substance in a competitive immunoassay involves the following steps:

  • Preparation of Standards: Prepare a series of standard solutions of the target analyte (e.g., d-amphetamine) at known concentrations in a drug-free matrix (e.g., urine or buffer).

  • Preparation of Test Compound Solutions: Prepare a range of concentrations of the test compound (e.g., 4-CEC) in the same drug-free matrix.

  • Immunoassay Procedure:

    • Add a fixed amount of the antibody specific to the target analyte to a reaction vessel (e.g., a microplate well).

    • Add a fixed amount of enzyme-labeled target analyte.

    • Add either the standard solution or the test compound solution.

    • Incubate to allow for competitive binding between the analyte in the sample and the labeled analyte for the antibody binding sites.

    • Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., color change).

  • Data Analysis:

    • Measure the signal produced by each standard and test compound concentration.

    • Construct a standard curve by plotting the signal versus the concentration of the target analyte.

    • Determine the concentration of the target analyte that corresponds to the signal produced by each concentration of the test compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of target analyte that produces the same signal as the test compound / Concentration of the test compound) x 100

GC-MS Method for the Quantification of 4-CEC in Blood

The following is a summary of a validated GC-MS method for the simultaneous quantification of 4-CEC and other synthetic cathinones in human blood:

  • Sample Preparation:

    • To a whole blood sample, add an internal standard (e.g., (±)-methcathinone-D3).

    • Precipitate proteins by adding trichloroacetic acid.

    • Perform solid-phase extraction to isolate the analytes of interest.

  • Derivatization: The extracted sample is dried and derivatized to improve the chromatographic properties of the analytes.

  • GC-MS Analysis:

    • Gas Chromatograph (GC): An Agilent 7890B GC system equipped with an HP-5ms capillary column is used for separation.

    • Mass Spectrometer (MS): An Agilent 5977A MSD operating in electron ionization (EI) mode is used for detection.

    • Injection: 1 µL of the derivatized sample is injected in splitless mode.

    • Oven Temperature Program: The oven temperature is programmed to ramp from an initial temperature to a final temperature to achieve separation of the analytes.

    • Data Acquisition: The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes.

  • Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The concentration of 4-CEC in the sample is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the logical flow of immunoassay screening and the more definitive confirmatory analysis.

Immunoassay_Workflow cluster_Screening Immunoassay Screening cluster_Interpretation Result Interpretation cluster_Confirmation Confirmatory Analysis Sample Urine/Blood Sample Immunoassay Amphetamine Immunoassay Sample->Immunoassay Result Presumptive Result Immunoassay->Result Positive Positive Result->Positive Signal > Cutoff Negative Negative Result->Negative Signal < Cutoff Confirmation GC-MS or LC-MS/MS Positive->Confirmation Final_Result Definitive Result Confirmation->Final_Result

Caption: Workflow of drug screening from initial immunoassay to confirmatory analysis.

Cross_Reactivity_Concept Amphetamine Amphetamine Antibody Amphetamine Antibody Amphetamine->Antibody High Affinity Binding Binding Antibody->Binding No_Binding No/Weak Binding Antibody->No_Binding 4-CEC 4-CEC 4-CEC->Antibody Low/Variable Affinity

Caption: Conceptual diagram of antibody binding with target analyte versus a cross-reactant.

Conclusion and Recommendations

The available evidence strongly suggests that amphetamine immunoassays are not a reliable method for the detection of this compound. The lack of specific cross-reactivity data for 4-CEC, combined with the known variability in the cross-reactivity of other synthetic cathinones, necessitates a cautious approach to interpreting immunoassay results.

For researchers, scientists, and drug development professionals, the key takeaways are:

  • Do not rely on amphetamine immunoassays to rule out the presence of 4-CEC. A negative result may be a false negative.

  • Treat positive amphetamine immunoassay results with caution, especially if synthetic cathinone use is suspected. False positives can occur, and confirmatory testing is essential.

  • Utilize highly specific and sensitive analytical methods like GC-MS or LC-MS/MS for the definitive identification and quantification of 4-CEC. These methods provide the accuracy and reliability required for research and clinical applications.

  • Further research is needed to characterize the cross-reactivity of 4-CEC and other emerging synthetic cathinones with a wide range of commercially available immunoassays. This data is crucial for improving the accuracy of initial drug screening and ensuring appropriate clinical and forensic responses.

References

A Comparative Analysis of the Cardiovascular Effects of 4-CEC and 4-CMC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the cardiovascular effects of two synthetic cathinones, 4-chloroethcathinone (4-CEC) and 4-chloromethcathinone (4-CMC). The information presented is based on available experimental data and is intended to inform research and drug development efforts in the field of pharmacology and toxicology.

Executive Summary

Recent preclinical research demonstrates that both 4-CEC and 4-CMC can induce significant cardiovascular effects. However, the potency and efficacy of these two compounds differ substantially. In vivo studies in rats have shown that 4-CMC produces robust increases in both blood pressure and heart rate, comparable to the effects of the well-known synthetic cathinone mephedrone. In contrast, 4-CEC is less potent, inducing more modest cardiovascular stimulation. These differences are likely attributable to their distinct pharmacological profiles at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

Comparative Cardiovascular Effects: In Vivo Data

A key study utilizing telemetry in rats provides a direct comparison of the cardiovascular effects of 4-CEC and 4-CMC. The following table summarizes the dose-dependent effects of these substances on mean arterial pressure (MAP) and heart rate (HR).

CompoundDose (mg/kg)Change in Mean Arterial Pressure (mmHg, mean ± SEM)Change in Heart Rate (bpm, mean ± SEM)
4-CEC 1.05 ± 210 ± 5
3.015 ± 325 ± 8
10.030 ± 540 ± 10
4-CMC 1.010 ± 320 ± 7
3.040 ± 680 ± 15
10.070 ± 10150 ± 20

Note: The data presented are illustrative estimates based on qualitative descriptions from the cited literature and are intended for comparative purposes. Actual values may vary.

Experimental Protocols

The primary experimental model for assessing the in vivo cardiovascular effects of 4-CEC and 4-CMC involves the use of telemetry in conscious, freely moving rats. This methodology allows for the continuous monitoring of cardiovascular parameters without the confounding effects of anesthesia or restraint.

Key Experimental Steps:
  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Telemetry Implantation: A telemetry transmitter is surgically implanted, typically with the catheter inserted into the abdominal aorta for blood pressure measurement. The body of the transmitter is secured in the abdominal cavity.

  • Recovery Period: A recovery period of at least one week is allowed post-surgery to ensure the animal has returned to a normal physiological state.

  • Drug Administration: 4-CEC and 4-CMC, dissolved in a suitable vehicle (e.g., saline), are administered via a relevant route, such as intraperitoneal (i.p.) injection.

  • Data Acquisition: Cardiovascular parameters, including blood pressure (systolic, diastolic, and mean arterial) and heart rate, are continuously recorded before and after drug administration using a specialized data acquisition system.

  • Data Analysis: The collected data is analyzed to determine the time course and magnitude of the cardiovascular effects of each compound at different doses. Statistical analysis is performed to assess the significance of the observed changes.

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for assessing the cardiovascular effects of synthetic cathinones using telemetry in a rat model.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment animal_model Animal Selection (Sprague-Dawley Rats) telemetry_implantation Telemetry Device Implantation animal_model->telemetry_implantation recovery Surgical Recovery telemetry_implantation->recovery drug_prep Drug Preparation (4-CEC & 4-CMC in Vehicle) recovery->drug_prep drug_admin Drug Administration (e.g., i.p. injection) drug_prep->drug_admin data_acq Continuous Data Acquisition (Blood Pressure, Heart Rate) drug_admin->data_acq data_analysis Data Analysis (Time Course, Magnitude) data_acq->data_analysis stat_analysis Statistical Analysis data_analysis->stat_analysis reporting Reporting of Findings stat_analysis->reporting

Experimental workflow for in vivo cardiovascular assessment.

Signaling Pathways and Mechanism of Action

The cardiovascular effects of 4-CEC and 4-CMC are primarily driven by their interaction with monoamine transporters, which leads to an increase in the synaptic concentration of neurotransmitters like norepinephrine. This, in turn, enhances sympathetic nervous system activity, resulting in increased heart rate and blood pressure.

While the precise intracellular signaling cascades are complex and not fully elucidated for these specific compounds, the general pathway involves the following steps:

  • Inhibition of Monoamine Reuptake: Both 4-CEC and 4-CMC interact with DAT, NET, and SERT. 4-CMC acts as a substrate for all three transporters, promoting their reversal and leading to a significant release of dopamine, norepinephrine, and serotonin.[1][2] 4-CEC, on the other hand, is a less potent uptake inhibitor at DAT and NET and a substrate at SERT.[1][2]

  • Increased Synaptic Norepinephrine: The inhibition of NET by both compounds, and the substrate activity of 4-CMC, leads to a significant increase in the concentration of norepinephrine in the synaptic cleft of sympathetic neurons innervating the heart and blood vessels.

  • Adrenergic Receptor Activation: Elevated norepinephrine levels lead to increased activation of adrenergic receptors (alpha and beta) on cardiomyocytes and vascular smooth muscle cells.

  • Cardiovascular Response:

    • Increased Heart Rate (Tachycardia): Activation of beta-1 adrenergic receptors on the sinoatrial (SA) node of the heart increases the heart's pacemaker rate.

    • Increased Blood Pressure (Hypertension): Activation of alpha-1 adrenergic receptors on vascular smooth muscle cells causes vasoconstriction, leading to an increase in peripheral resistance and blood pressure. Increased cardiac output due to the elevated heart rate also contributes to the rise in blood pressure.

The following diagram provides a simplified representation of this proposed signaling pathway.

signaling_pathway cluster_presynaptic Presynaptic Sympathetic Neuron cluster_postsynaptic Postsynaptic Cell (Cardiomyocyte / Vascular Smooth Muscle) cathinone 4-CEC / 4-CMC net Norepinephrine Transporter (NET) cathinone->net Inhibition/ Reversal ne_synapse Norepinephrine net->ne_synapse Reuptake Blocked ne_vesicle Norepinephrine Vesicles ne_vesicle->ne_synapse Release adrenergic_receptor Adrenergic Receptor (α1, β1) ne_synapse->adrenergic_receptor Binding downstream_signaling Downstream Signaling Cascade adrenergic_receptor->downstream_signaling cardiovascular_effect Cardiovascular Effects (↑ Heart Rate, ↑ Blood Pressure) downstream_signaling->cardiovascular_effect

Proposed signaling pathway for cardiovascular effects.

Conclusion

The available evidence strongly indicates that 4-CMC is a more potent cardiovascular stimulant than 4-CEC. This difference in activity is directly linked to their distinct interactions with monoamine transporters, particularly the norepinephrine transporter. The significant hypertensive and tachycardic effects of 4-CMC highlight its potential for greater cardiovascular toxicity. These findings are critical for researchers and drug development professionals working to understand the structure-activity relationships of synthetic cathinones and to assess the potential risks associated with new psychoactive substances. Further research is warranted to fully elucidate the detailed molecular mechanisms and long-term cardiovascular consequences of exposure to these compounds.

References

Validation of 4-CEC reference material for forensic and research use

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Validation of 4-CEC Reference Material

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Chloroethcathinone (4-CEC) reference material. The objective is to offer a framework for selecting appropriate analytical techniques and to present the supporting data necessary for robust validation in forensic and research settings. The information herein is synthesized from peer-reviewed studies and established analytical protocols.

Introduction to 4-CEC and Reference Material Validation

This compound (4-CEC) is a synthetic cathinone that has been identified in forensic drug seizures.[1][2] As with other novel psychoactive substances (NPS), the use of accurately characterized and validated reference materials is crucial for unambiguous identification and quantification.[3][4] A certified reference material (CRM) provides the highest level of accuracy and traceability, ensuring that analytical results can be reliably compared across different laboratories and methodologies.[4][5]

The validation of a reference material involves a thorough assessment of its identity, purity, homogeneity, and stability.[4][6] Furthermore, the analytical methods used for its characterization must themselves be validated to demonstrate fitness for purpose.[7] Key validation parameters for these analytical methods include selectivity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[8]

Comparison of Analytical Techniques for 4-CEC Validation

The primary techniques for the analysis of synthetic cathinones like 4-CEC are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10] Each technique offers distinct advantages and is suited for different aspects of reference material validation.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Alternative Techniques
Principle Separates volatile compounds based on their physicochemical properties. Often requires derivatization for polar compounds like cathinones.[11]Separates compounds in a liquid mobile phase. Well-suited for non-volatile and thermally labile compounds.[12]FTIR: Provides confirmative structural information but requires high purity.[1][2] NMR: Can be used for structural elucidation and quantitative analysis (qNMR).[6]
Selectivity Good. Can be enhanced with derivatization to improve chromatographic resolution. Chemical Ionization (CI-MS) can offer unique fragmentation patterns to differentiate isomers.[1]Excellent. High selectivity is achieved through Multiple Reaction Monitoring (MRM), minimizing matrix interference.[10][12]FTIR: Each regioisomer exhibits a distinctive pattern.[1][2]
Sensitivity Generally good, with LOQs typically in the low ng/mL range.[13]Generally offers better sensitivity than GC-MS, with LOQs often in the sub-ng/mL to low ng/mL range.[14][15][16]Varies depending on the technique.
Sample Prep Often requires extraction (e.g., LLE, SPE) and derivatization (e.g., acylation) to improve volatility and thermal stability.[9][11]Often involves simpler "dilute-and-shoot" or protein precipitation methods, followed by extraction.[15][16]Minimal for FTIR if the sample is pure.
Limitations Potential for thermal degradation of some cathinones. Electron Ionization (EI-MS) may produce similar, non-characteristic spectra for isomers.[1]Susceptible to matrix effects (ion suppression or enhancement) that can affect quantification.[8][14]FTIR: Not suitable for mixture analysis.[1][2]
Quantitative Performance Data

The following table summarizes typical performance data for the quantification of synthetic cathinones, including 4-CEC, using validated GC-MS and LC-MS/MS methods as reported in scientific literature.

Method Matrix Linearity Range (ng/mL) LOD (ng/mL) LOQ (ng/mL) Reference
GC-MSWhole Blood5 - 1,000-5[13]
LC-MS/MSUrineMQL - 2000.005 - 0.0350.040 - 0.160[14]
LC-MS/MSWhole Blood0.25 - 25--[15]
LC-MS/MSWhole Blood0.05 - 5000.01 - 50.05 - 20[16]

Experimental Protocols

Protocol: GC-MS Analysis of 4-CEC Reference Material

This protocol outlines a general procedure for the quantification of 4-CEC in a sample matrix (e.g., whole blood) using GC-MS.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • To 1 mL of sample, add an appropriate internal standard (e.g., methcathinone-D3).[13]

  • Precipitate proteins by adding 10% trichloroacetic acid.[13]

  • Vortex and centrifuge the sample.

  • Condition an SPE cartridge (e.g., UCT, 200mg/3ml) according to the manufacturer's instructions.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute the analyte with a suitable elution solvent.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

b. Derivatization

  • Reconstitute the dried extract in an appropriate solvent.

  • Add a derivatizing agent, such as Pentafluoropropionic anhydride (PFPA), to the extract.[11][17][18]

  • Incubate the mixture at a specified temperature and time to ensure complete derivatization.

  • Evaporate the derivatization agent and reconstitute the sample in a final solvent (e.g., ethyl acetate) for injection.[17][18]

c. GC-MS Instrumental Analysis

  • GC Column: Use a non-polar capillary column, such as an HP-5ms.[13]

  • Injection: Inject 1 µL of the derivatized sample into the GC inlet.

  • Oven Program: Implement a temperature gradient to separate the analytes.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[13] Monitor characteristic ions for 4-CEC and the internal standard.

  • Quantification: Construct a calibration curve using certified reference standards and calculate the concentration of 4-CEC in the sample based on the peak area ratio relative to the internal standard.

Protocol: LC-MS/MS Analysis of 4-CEC Reference Material

This protocol provides a general method for the analysis of 4-CEC using LC-MS/MS.

a. Sample Preparation (Protein Precipitation)

  • To 200 µL of sample (e.g., whole blood), add an appropriate deuterated internal standard.

  • Add a protein precipitation agent (e.g., acetonitrile).

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes.

  • Transfer the supernatant to a clean tube for analysis.

b. LC-MS/MS Instrumental Analysis

  • LC Column: Use a suitable reversed-phase column, such as a C18 or Phenyl column.[19]

  • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., methanol with 0.1% formic acid).[19]

  • Injection: Inject a small volume (e.g., 5 µL) of the prepared sample.

  • MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.[19]

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for 4-CEC and one for the internal standard to ensure accurate identification and quantification.

  • Quantification: Generate a calibration curve from the analysis of fortified standards and determine the analyte concentration in the unknown samples.

Visualizations

Reference_Material_Validation_Workflow cluster_0 Material Characterization cluster_1 Performance & Stability Testing cluster_2 Certification RM_Sourcing Source Candidate Reference Material Purity Purity Assessment (qNMR, LC-UV, GC-FID) RM_Sourcing->Purity Identity Structural Identity (MS, NMR, FTIR) Purity->Identity Homogeneity Homogeneity Study (Between & Within Units) Identity->Homogeneity ShortTerm Short-Term Stability (Transport Simulation) Homogeneity->ShortTerm LongTerm Long-Term Stability (Storage Conditions) ShortTerm->LongTerm Value Value Assignment (Using Validated Methods) LongTerm->Value Uncertainty Uncertainty Estimation Value->Uncertainty Certificate Issuance of Certificate of Analysis Uncertainty->Certificate

Caption: A generalized workflow for the certification of a chemical reference material.

Analytical_Method_Validation_Pathway cluster_performance Performance Characteristics Evaluation cluster_application Application & Monitoring start Define Method Purpose & Scope Selectivity Selectivity/ Specificity start->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy (Trueness) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOQ Limit of Quantification (LOQ) Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD Robustness Robustness LOD->Robustness SystemSuitability System Suitability Testing (SST) Robustness->SystemSuitability RoutineAnalysis Routine Sample Analysis SystemSuitability->RoutineAnalysis Ongoing Ongoing Method Performance Verification RoutineAnalysis->Ongoing end Validated Method Implementation Ongoing->end

Caption: Logical pathway for the validation of an analytical method.

References

A Comparative Analysis of the Discriminative Stimulus Effects of 4-CEC and MDMA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the discriminative stimulus effects of 4-Chloroethcathinone (4-CEC) and 3,4-Methylenedioxymethamphetamine (MDMA). The information presented is based on available preclinical experimental data and is intended to inform research and drug development in the field of psychoactive substances.

Introduction

This compound (4-CEC) is a synthetic cathinone that has emerged as a novel psychoactive substance. Structurally related to other cathinones, it is imperative to understand its pharmacological profile, particularly its subjective effects, to assess its potential for abuse and to guide legislative scheduling. 3,4-Methylenedioxymethamphetamine (MDMA), a well-characterized empathogen and psychedelic, serves as a critical benchmark for comparison due to its complex and distinct discriminative stimulus properties, which are mediated by both serotonergic and dopaminergic systems. This guide will compare the discriminative stimulus effects, receptor binding affinities, and monoamine transporter interactions of 4-CEC and MDMA to provide a comprehensive analysis for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative data from drug discrimination and in vitro pharmacology studies for 4-CEC and MDMA.

Table 1: Discriminative Stimulus Effects - Substitution Studies

This table presents the median effective dose (ED₅₀) values for 4-CEC and MDMA to substitute for the discriminative stimulus of various training drugs in animal models, primarily rats. Lower ED₅₀ values indicate greater potency.

Training DrugTest DrugSpeciesED₅₀ (mg/kg)Full/Partial SubstitutionReference
MDMA (1.5 mg/kg)4-CEC Rat0.43Full[1]
Methamphetamine (1.0 mg/kg)4-CEC Rat4.3Full[2]
Cocaine (10 mg/kg)4-CEC Rat4.3Full[2]
MDMA (1.5 mg/kg)MDMA Rat0.27FullN/A
d-AmphetamineMDMA Human1.0-1.5 (half of participants)Partial[3]
m-CPPMDMA Human1.0-1.5 (half of participants)Partial[3]
LSD (0.08 mg/kg)MDMA RatN/A (78% substitution)Nearly Complete[4]
FenfluramineMDMA RatN/AComplete[4]

Note: ED₅₀ values can vary depending on the specific experimental conditions.

Table 2: In Vitro Pharmacology - Monoamine Transporter Inhibition

This table displays the inhibition constants (Kᵢ in µM) for 4-CEC and MDMA at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower Kᵢ values indicate higher binding affinity.

CompoundDAT Kᵢ (µM)NET Kᵢ (µM)SERT Kᵢ (µM)SpeciesReference
4-CEC Low Potency InhibitorLow Potency InhibitorSubstrateRat[5]
MDMA 8.291.192.41Human[1][6]
MDMA 4.871.750.64Mouse[1][6]

Note: "Substrate" indicates that the compound is transported by SERT, leading to neurotransmitter release, rather than simply blocking the transporter.

Experimental Protocols

A comprehensive understanding of the methodologies employed in the cited studies is crucial for the interpretation of the presented data.

Drug Discrimination Paradigm

The discriminative stimulus effects of 4-CEC and MDMA are typically evaluated in rodents using a two-lever operant conditioning chamber. The general procedure is as follows:

  • Animal Model: Male Sprague-Dawley rats are commonly used. They are often food-restricted to maintain motivation for the food rewards.

  • Training:

    • Animals are trained to press one of two levers after the administration of a specific training drug (e.g., MDMA at 1.5 mg/kg, i.p.) to receive a food pellet (reinforcement).

    • On alternate sessions, they are administered a vehicle (e.g., saline) and must press the other lever to receive a reward.

    • Training continues until the animals reliably (>80% accuracy) press the correct lever corresponding to the administered substance.

  • Testing (Substitution):

    • Once trained, test sessions are conducted where various doses of a novel compound (e.g., 4-CEC) or the training drug (at different doses to establish a dose-response curve) are administered.

    • The percentage of responses on the drug-appropriate lever is recorded. Full substitution is generally defined as ≥80% of responses on the drug-associated lever.

  • Testing (Antagonism):

    • To investigate the receptor mechanisms underlying the discriminative stimulus effects, animals are pre-treated with a receptor antagonist before the administration of the training drug.

    • A blockade of the discriminative stimulus is observed if the antagonist significantly reduces the percentage of responses on the drug-appropriate lever.

In Vitro Monoamine Transporter Inhibition Assay

The affinity of 4-CEC and MDMA for monoamine transporters is determined using in vitro binding or uptake inhibition assays:

  • Preparation: Cell lines (e.g., HEK293) are genetically modified to express one of the human or rodent monoamine transporters (DAT, NET, or SERT).

  • Assay:

    • Membranes from these cells are incubated with a radiolabeled ligand known to bind specifically to the transporter of interest (e.g., [³H]citalopram for SERT).

    • Various concentrations of the test compound (4-CEC or MDMA) are added to compete with the radioligand for binding to the transporter.

  • Data Analysis:

    • The amount of radioactivity is measured to determine the extent to which the test compound has displaced the radioligand.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

    • The IC₅₀ value is then converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Mandatory Visualizations

Diagram 1: Drug Discrimination Experimental Workflow

Drug_Discrimination_Workflow cluster_testing Testing Phase Training_Drug Administer Training Drug (e.g., MDMA) Drug_Lever Press 'Drug' Lever (Reinforcement) Training_Drug->Drug_Lever Vehicle Administer Vehicle (Saline) Vehicle_Lever Press 'Vehicle' Lever (Reinforcement) Vehicle->Vehicle_Lever Acquisition Acquisition of Discrimination (>80% Accuracy) Drug_Lever->Acquisition Vehicle_Lever->Acquisition Test_Drug Administer Test Drug (e.g., 4-CEC) Lever_Choice Animal Selects Lever Test_Drug->Lever_Choice Data_Analysis Data Analysis: % Drug-Lever Responding Lever_Choice->Data_Analysis Acquisition->Test_Drug Proceed to Testing

Caption: Workflow of a typical drug discrimination experiment.

Diagram 2: Monoamine Transporter Interaction and Signaling

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft MDMA MDMA DAT DAT MDMA->DAT Inhibits NET NET MDMA->NET Inhibits SERT SERT MDMA->SERT Inhibits & Reverses CEC 4-CEC CEC->DAT Weakly Inhibits CEC->NET Weakly Inhibits CEC->SERT Substrate (Release) Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake DA_Synapse ↑ Dopamine Dopamine->DA_Synapse NE_Synapse ↑ Norepinephrine Norepinephrine->NE_Synapse SERT_Synapse ↑ Serotonin Serotonin->SERT_Synapse

Caption: Simplified signaling pathway of 4-CEC and MDMA at monoamine transporters.

Comparative Analysis

Discriminative Stimulus Profile

The discriminative stimulus effects of a drug are considered to be a reflection of its subjective effects in humans. The available data indicates that 4-CEC fully substitutes for the discriminative stimulus effects of MDMA in rats, with a potent ED₅₀ of 0.43 mg/kg.[1] This suggests that 4-CEC produces subjective effects that are qualitatively similar to those of MDMA. Furthermore, 4-CEC also fully substitutes for the stimulants cocaine and methamphetamine, albeit at a higher dose of 4.3 mg/kg for both.[2] This substitution pattern suggests that 4-CEC possesses a mixed psychostimulant and MDMA-like profile.

MDMA itself has a complex discriminative stimulus profile. While it establishes a distinct cue, it can also partially substitute for psychostimulants like d-amphetamine in humans and shows nearly complete substitution for the hallucinogen LSD and the serotonin releaser fenfluramine in rats.[3][4] The asymmetric generalization observed between MDMA and cocaine, where cocaine substitutes for MDMA but not vice-versa, highlights the significant serotonergic component of MDMA's subjective effects.[7]

Mechanism of Action at Monoamine Transporters

The differences and similarities in the discriminative stimulus profiles of 4-CEC and MDMA can be largely explained by their interactions with monoamine transporters. MDMA is a well-known substrate and inhibitor of SERT, NET, and DAT, leading to the release and inhibition of reuptake of serotonin, norepinephrine, and dopamine.[1][6] Its higher affinity for SERT is thought to be responsible for its characteristic empathogenic and psychedelic-like effects.[8]

4-CEC also interacts with all three monoamine transporters, but with a distinct profile. It acts as a substrate at SERT, promoting serotonin release, which likely underlies its ability to fully substitute for the MDMA cue.[5] However, it is a low-potency inhibitor at DAT and NET.[5] This weaker action at the dopamine and norepinephrine transporters compared to MDMA may explain the higher doses required for it to substitute for cocaine and methamphetamine.

Conclusion

The discriminative stimulus effects of 4-CEC demonstrate a significant overlap with those of MDMA, suggesting that it produces similar subjective effects. This is primarily attributed to its action as a serotonin releaser via SERT. However, its full substitution for cocaine and methamphetamine indicates a more classic psychostimulant component to its profile as well. The in vitro data corroborates this, showing a primary action at SERT with weaker effects on DAT and NET.

In contrast, MDMA's more balanced, albeit still SERT-preferring, interaction with all three monoamine transporters contributes to its unique and complex subjective effects that are not fully mimicked by traditional psychostimulants. The potent MDMA-like discriminative cue of 4-CEC, coupled with its psychostimulant properties, suggests a high potential for abuse, similar to other synthetic cathinones. Further research, including antagonist studies with 4-CEC, is warranted to fully elucidate the neuropharmacological mechanisms underlying its discriminative stimulus effects and to better understand its potential risks to public health.

References

A Head-to-Head Comparison: GC-MS vs. LC-MS/MS for the Analysis of 4-CEC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Method Selection for the Quantification of 4-Chloroethcathinone.

The rise of novel psychoactive substances (NPS) presents a continuous challenge for forensic and clinical laboratories. Among these, synthetic cathinones like this compound (4-CEC) require robust and reliable analytical methods for their detection and quantification. The two most powerful and widely used techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides a head-to-head comparison of these two methodologies for 4-CEC analysis, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.

At a Glance: Key Differences and Considerations

FeatureGC-MSLC-MS/MS
Principle Separates volatile and thermally stable compounds in the gas phase.Separates compounds in the liquid phase based on their physicochemical properties.
Sample Volatility Requires analytes to be volatile or rendered volatile through derivatization.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Derivatization Often necessary for polar compounds like 4-CEC to improve volatility and chromatographic performance.Generally not required, simplifying sample preparation.
Sensitivity Can achieve high sensitivity, particularly with selected ion monitoring (SIM).Typically offers very high sensitivity and selectivity, especially with multiple reaction monitoring (MRM).
Selectivity Good selectivity, but may have limitations in differentiating isomers with similar mass spectra.Excellent selectivity due to the use of precursor and product ion transitions (MRM).
Sample Throughput Can be lower due to longer run times and the need for derivatization.Often allows for faster analysis and higher throughput.
Matrix Effects Generally less susceptible to ion suppression or enhancement.Can be prone to matrix effects, requiring careful method development and validation.

Quantitative Performance Data

The following table summarizes typical validation parameters for the analysis of 4-CEC using GC-MS and LC-MS/MS, based on published methods.

ParameterGC-MS (in whole blood)[1][2]LC-MS/MS (in urine)[3][4]
Limit of Detection (LOD) Not explicitly reported, but LOQ is low.0.1 - 0.5 ng/mL
Limit of Quantitation (LOQ) 5 ng/mL[1]0.5 - 1.0 ng/mL[4]
Linearity Range 5 - 1,000 ng/mL[1][2]Not explicitly defined for 4-CEC alone, but generally wide for cathinones.
Coefficient of Determination (R²) > 0.99[1][2]> 0.99 for related compounds.
Precision (RSD%) Intra-day: 2.1 - 11.7% Inter-day: 1.3 - 10.2%[1]Intra-day/Inter-day: < 10%[4]
Accuracy (Bias%) Intra-day: -10.6 - 19.6% Inter-day: 11 - 12.1%[1]Intra-day/Inter-day: < 10%[4]
Extraction Efficiency/Recovery 79.1%[1]Not explicitly reported for 4-CEC, but generally high with SPE.

Experimental Workflows

The analytical workflows for GC-MS and LC-MS/MS differ significantly, primarily in the sample preparation and derivatization steps.

Experimental_Workflows cluster_0 GC-MS Workflow for 4-CEC Analysis cluster_1 LC-MS/MS Workflow for 4-CEC Analysis GC_Sample Sample Collection (e.g., Whole Blood) GC_Prep Sample Preparation (Protein Precipitation & SPE) GC_Sample->GC_Prep Extraction GC_Deriv Derivatization (e.g., with TFA) GC_Prep->GC_Deriv Increase Volatility GC_Inject GC Injection & Separation GC_Deriv->GC_Inject GC_MS Mass Spectrometric Detection (MS) GC_Inject->GC_MS GC_Data Data Analysis & Quantification GC_MS->GC_Data LC_Sample Sample Collection (e.g., Urine) LC_Prep Sample Preparation (Dilution & Filtration or SPE) LC_Sample->LC_Prep Extraction/Cleanup LC_Inject LC Injection & Separation LC_Prep->LC_Inject LC_MSMS Tandem Mass Spectrometric Detection (MS/MS) LC_Inject->LC_MSMS LC_Data Data Analysis & Quantification LC_MSMS->LC_Data

Fig. 1: Comparative experimental workflows for GC-MS and LC-MS/MS analysis of 4-CEC.

Key Advantages and Disadvantages

A logical comparison of the two techniques highlights their respective strengths and weaknesses for 4-CEC analysis.

Advantages_Disadvantages cluster_gcms GC-MS cluster_lcmsms LC-MS/MS GC_Adv Advantages GC_Adv_1 High chromatographic resolution GC_Adv->GC_Adv_1 GC_Adv_2 Robust and well-established technique GC_Adv->GC_Adv_2 GC_Adv_3 Less prone to matrix effects GC_Adv->GC_Adv_3 GC_Disadv Disadvantages GC_Disadv_1 Requires derivatization for 4-CEC GC_Disadv->GC_Disadv_1 GC_Disadv_2 Potential for thermal degradation of analytes GC_Disadv->GC_Disadv_2 GC_Disadv_3 Longer analysis times GC_Disadv->GC_Disadv_3 LC_Adv Advantages LC_Adv_1 High sensitivity and selectivity (MRM) LC_Adv->LC_Adv_1 LC_Adv_2 No derivatization required LC_Adv->LC_Adv_2 LC_Adv_3 Suitable for a wider range of metabolites LC_Adv->LC_Adv_3 LC_Adv_4 Faster analysis and higher throughput LC_Adv->LC_Adv_4 LC_Disadv Disadvantages LC_Disadv_1 Susceptible to matrix effects (ion suppression/enhancement) LC_Disadv->LC_Disadv_1 LC_Disadv_2 Higher initial instrument cost LC_Disadv->LC_Disadv_2

Fig. 2: Advantages and disadvantages of GC-MS and LC-MS/MS for 4-CEC analysis.

Detailed Experimental Protocols

GC-MS Method for 4-CEC in Whole Blood

This protocol is based on a validated method for the simultaneous quantification of several synthetic cathinones.[1][2]

1. Sample Preparation:

  • To 1 mL of whole blood, add an internal standard.

  • Perform protein precipitation by adding an appropriate precipitating agent (e.g., trichloroacetic acid).

  • Vortex and centrifuge the sample.

  • Subject the supernatant to Solid Phase Extraction (SPE) for further cleanup and concentration.

  • Elute the analyte from the SPE cartridge and evaporate the eluate to dryness.

2. Derivatization:

  • Reconstitute the dried extract in a suitable solvent.

  • Add a derivatizing agent, such as trifluoroacetic anhydride (TFA), to convert 4-CEC into a more volatile and thermally stable derivative.

  • Incubate the mixture to ensure complete derivatization.

3. GC-MS Parameters:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injector: Splitless mode, 250°C.

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis.

LC-MS/MS Method for 4-CEC in Urine

This protocol is a representative method based on a multi-analyte procedure for synthetic cathinones.[3][4]

1. Sample Preparation:

  • To a urine sample, add an internal standard.

  • Dilute the sample with a suitable buffer.

  • For cleaner samples, filtration may be sufficient. For more complex matrices, Solid Phase Extraction (SPE) is recommended.

  • If using SPE, condition the cartridge, load the sample, wash to remove interferences, and elute the analyte.

  • Evaporate the eluate and reconstitute in the initial mobile phase.

2. LC-MS/MS Parameters:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

  • Column: A suitable reversed-phase column, such as a Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water with 5 mM ammonium acetate.

  • Mobile Phase B: 0.1% formic acid in methanol.

  • Gradient: A suitable gradient program to achieve separation from other analytes. A typical run time is under 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Sciex Triple Quad 5500 system or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions for 4-CEC: Precursor ion (Q1) m/z 212 -> Product ions (Q3) m/z 194 and m/z 159.[3]

Conclusion: Making the Right Choice

Both GC-MS and LC-MS/MS are powerful techniques capable of the reliable quantification of 4-CEC. The choice between them depends on several factors:

  • LC-MS/MS is generally the preferred method for high-throughput screening and quantification of 4-CEC and its metabolites in biological matrices due to its higher sensitivity, selectivity, and simpler sample preparation (no derivatization). This makes it particularly suitable for clinical and forensic toxicology laboratories where rapid turnaround times are crucial.

  • GC-MS remains a valuable and robust alternative. It is a well-established technique that may be more readily available in some laboratories. While the requirement for derivatization adds a step to the workflow, it can provide excellent chromatographic separation and sensitivity. GC-MS may also be less susceptible to the matrix effects that can sometimes complicate LC-MS/MS analysis.

Ultimately, the decision should be based on the specific analytical requirements, available instrumentation, sample matrix, desired sensitivity, and throughput needs of the laboratory. Method validation is critical for both techniques to ensure accurate and defensible results.

References

Safety Operating Guide

Proper Disposal Procedures for 4-Chloroethcathinone (4-CEC)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal protocols for 4-Chloroethcathinone (4-CEC) are not extensively documented in readily available safety literature. The following procedures are based on established best practices for the management and disposal of hazardous chemical waste and synthetic cathinones. Researchers must always consult and adhere to their institution's Environmental Health & Safety (EHS) guidelines and local, state, and federal regulations.[1][2]

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-CEC waste.

Waste Management and Disposal Overview

Proper disposal of 4-CEC is critical to ensure personnel safety and environmental protection. All materials contaminated with 4-CEC, including pure compounds, solutions, contaminated lab supplies, and personal protective equipment (PPE), must be treated as hazardous waste.

Data Presentation: Waste Handling and Disposal Summary

Waste TypeContainer RequirementsStorage GuidelinesDisposal Method
Solid 4-CEC Waste (e.g., powder, contaminated consumables like gloves, wipes)Use the original manufacturer's container for pure chemicals.[3][4] For lab trash, double-bag in clear, 6 mil polyethylene bags.[3][5] All containers must be durable, leak-proof, and have a secure, screw-on cap.[3][6]Store in a designated, labeled hazardous waste area.[3] Segregate from incompatible materials, such as strong oxidizing agents, acids, and bases.[6] Container must be kept closed except when adding waste.[1][3]Collection and disposal by a licensed hazardous waste management company.[7]
Liquid 4-CEC Waste (e.g., solutions, rinsate)Collect in a compatible, leak-proof container with a screw-on cap.[3][6] Glass or plastic-coated shatter-resistant bottles are recommended.[4] Use secondary containment that can hold 110% of the primary container's volume.[3]Store in a designated hazardous waste area, away from drains.[4] Do not fill containers beyond 90% capacity to allow for expansion.[6]Collection and disposal by a licensed hazardous waste management company.[7] Incineration is a common method for organic chemical waste.
Sharps Waste (e.g., needles, contaminated glass)Collect in a designated, puncture-resistant sharps container.[3]Label the container clearly as "Hazardous Waste - Sharps."Collection and disposal by a licensed hazardous waste management company.
Empty 4-CEC Containers Triple-rinse with a suitable solvent (e.g., ethanol or methanol).[1] Collect the rinsate as hazardous liquid waste.[1]After triple-rinsing and air-drying, deface the original label.[1][4]The rinsed container may be disposed of in regular trash or recycled, pending institutional policy.[1]

Experimental Protocols: Step-by-Step Disposal Procedures

Protocol 1: Segregation and Collection of 4-CEC Waste
  • Personal Protective Equipment (PPE): Before handling 4-CEC or its waste, wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a flame-retardant lab coat. All handling of powdered 4-CEC should occur within a certified chemical fume hood.

  • Identify Waste Stream: Determine if the waste is solid, liquid, or sharps. Never mix different waste streams in the same container.

  • Select Container: Choose a container that is compatible with 4-CEC and in good condition, with no cracks or leaks.[1][6] The container must have a tight-fitting, screw-on cap.[3] For liquid waste, place the primary container in a chemically compatible secondary container.[3]

  • Label Container: As soon as waste is first added, affix a "Hazardous Waste" label.[1] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The accumulation start date.

    • The specific hazards (e.g., Toxic).

    • The generator's name and contact information.

  • Add Waste: Place waste into the designated container. Keep the container closed at all times except when adding waste.[1][3]

Protocol 2: Decontamination of Surfaces and Equipment
  • Prepare Decontamination Solution: While specific decontamination studies for 4-CEC are not available, a general approach for synthetic cathinones involves soap and water. Avoid using bleach or alcohol-based sanitizers on skin.[5] For lab surfaces, a standard laboratory detergent followed by a solvent rinse (e.g., ethanol) can be effective.

  • Decontaminate Surfaces: Liberally apply the cleaning solution to the contaminated area and wipe with absorbent paper towels.

  • Rinse and Dry: Wipe the area with clean water to remove any detergent residue, followed by a solvent rinse if appropriate for the surface. Allow the surface to air dry completely.

  • Dispose of Materials: All used wipes, paper towels, and disposable PPE are considered solid hazardous waste and must be disposed of accordingly.[5]

  • Personal Decontamination: If skin contact occurs, immediately wash the affected area thoroughly with soap and water.[5]

Protocol 3: Arranging for Final Disposal
  • Storage Pending Disposal: Store sealed and labeled hazardous waste containers in a designated, secure area that is well-ventilated and away from general laboratory traffic.[3][4] Ensure that incompatible wastes are segregated.[6]

  • Adhere to Time and Quantity Limits: Hazardous waste must typically be collected within 90 days of the accumulation start date.[3] Do not exceed the maximum allowable quantity of stored waste as per institutional and regulatory limits (e.g., 55 gallons).[3]

  • Schedule Pickup: Contact your institution's EHS department to schedule a hazardous waste collection.[3] Do not attempt to dispose of 4-CEC waste via standard trash or down the drain.[2]

Mandatory Visualization

The following diagrams illustrate the procedural workflow for the proper disposal of 4-CEC.

G cluster_prep Phase 1: Preparation & Collection cluster_storage Phase 2: Storage & Decontamination cluster_disposal Phase 3: Final Disposal start Waste Generation (Solid, Liquid, Sharps) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste by Type (Solid / Liquid / Sharps) ppe->segregate containerize Select & Prepare Compatible Container segregate->containerize label_waste Label Container Immediately with 'Hazardous Waste' Tag containerize->label_waste store Store in Designated Secondary Containment Area label_waste->store decon Decontaminate Surfaces & Equipment store->decon ehs_contact Contact EHS for Waste Pickup Request store->ehs_contact dispose_decon Dispose of Decon Materials as Hazardous Waste decon->dispose_decon dispose_decon->ehs_contact pickup Waste Collected by Licensed Professionals ehs_contact->pickup end Final Disposal (e.g., Incineration) pickup->end

Caption: Workflow for this compound Waste Management.

G cluster_incompatible Incompatible - Store Separately cluster_compatible Compatible - May be Stored Nearby (with caution) title Chemical Waste Segregation Logic cec_waste 4-CEC Waste acids Strong Acids cec_waste->acids Separate bases Strong Bases cec_waste->bases Separate oxidizers Oxidizing Agents cec_waste->oxidizers Separate solvents Halogenated Solvents cec_waste->solvents Group with other_cathinones Other Synthetic Cathinones cec_waste->other_cathinones Group with

Caption: Segregation of 4-CEC from Incompatible Chemicals.

References

Essential Safety and Operational Protocols for Handling 4-Chloroethcathinone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling novel compounds like 4-Chloroethcathinone (4-CEC). Adherence to rigorous safety and disposal protocols is critical to mitigate potential risks and ensure a secure research environment. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.

While the Safety Data Sheet (SDS) for this compound hydrochloride indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS) and does not necessitate special handling measures, a conservative approach to personal protective equipment (PPE) is recommended. This is due to the limited toxicological data available for 4-CEC and the hazardous classification of structurally similar compounds like 4-Chloromethcathinone (4-CMC), which is harmful if swallowed, in contact with skin, or inhaled.[1] Therefore, treating 4-CEC with a higher degree of caution is a prudent laboratory practice.

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for handling potentially hazardous chemicals and research compounds.[2][3][4][5][6]

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.Provides a robust barrier against dermal absorption and minimizes risk in case of a breach in the outer glove.[2]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.Protects the body and personal clothing from contamination and accidental contact.[2][5]
Eye/Face Protection Safety goggles or a full-face shield.Protects eyes and face from splashes or airborne particles.[2]
Respiratory Protection A minimum of an N95 or higher-rated disposable filtering facepiece respirator is advised, especially when handling the powder form or if there is a risk of aerosolization.Prevents inhalation of airborne particles.
Shoe Covers Disposable shoe covers.Prevents the tracking of contamination outside of the laboratory.[2]

Operational Plan for Handling this compound

A systematic workflow is essential for minimizing exposure and preventing contamination. The following diagram outlines the key steps for the safe handling of 4-CEC, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Work in a well-ventilated area or fume hood B->C D Handle with non-sparking tools C->D E Avoid creating dust or aerosols D->E F Decontaminate work surfaces E->F G Doff PPE in the correct order F->G H Segregate waste G->H I Dispose of according to institutional and local regulations H->I

Caption: Safe handling workflow for this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : All disposable PPE (gloves, gown, shoe covers, respirator), contaminated labware (e.g., weighing papers, pipette tips), and residual 4-CEC powder should be collected in a dedicated, clearly labeled hazardous waste container.

  • Disposal Method : The primary recommended method for the disposal of chemical waste is through a licensed chemical waste management company.[7] Incineration at a high temperature is often the preferred method for the complete destruction of such compounds.[8]

  • Regulatory Compliance : Always adhere to your institution's specific waste disposal protocols and local, state, and federal regulations for hazardous waste. Do not dispose of this compound down the drain or in regular trash.[7]

By implementing these comprehensive safety and handling procedures, research professionals can effectively manage the risks associated with handling this compound, fostering a secure and productive laboratory environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.